Benzyl 1-benzyl-1H-indazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 1-benzylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSDBVIGNCTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203014 | |
| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174180-54-2 | |
| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174180-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a key intermediate in the development of various bioactive molecules and research chemicals[1]. The document outlines the primary synthetic strategies, detailed experimental protocols, and relevant chemical data, tailored for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Specifically, N-alkylated indazole-3-carboxylic acids and their esters are crucial precursors for a range of therapeutic candidates, including those with antispermatogenic activity[2]. The target molecule, this compound, features a benzyl group at the N1 position of the indazole ring and a benzyl ester at the C3 position. Its synthesis is a multi-step process that requires careful control of regioselectivity.
Synthetic Strategies
The synthesis of this compound can be approached through several routes, primarily involving the N-alkylation of the indazole core and the esterification of the 3-carboxylic acid functionality. A common strategy involves the initial preparation of an ester of 1H-indazole-3-carboxylic acid, followed by N-benzylation, and subsequent transesterification or direct synthesis of the benzyl ester.
A plausible and efficient synthetic pathway is a two-step process starting from the readily available ethyl 1H-indazole-3-carboxylate:
-
N-Benzylation: Selective alkylation at the N1 position of ethyl 1H-indazole-3-carboxylate using a benzyl halide.
-
Transesterification: Conversion of the ethyl ester to the corresponding benzyl ester.
Alternatively, a direct N-benzylation of 1H-indazole-3-carboxylic acid followed by benzyl esterification is also a viable route. Recent studies have focused on achieving selective N1-alkylation of indazole-3-carboxylic acid directly[3].
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound, adapted from established procedures for analogous compounds.
Synthesis of Ethyl 1-benzyl-1H-indazole-3-carboxylate
This procedure describes the N-benzylation of ethyl 1H-indazole-3-carboxylate.
Materials:
-
Ethyl 1H-indazole-3-carboxylate
-
Sodium amide (NaNH₂)
-
Benzyl chloride or p-chlorobenzyltosylate (as an analogue)[4]
-
Anhydrous xylene
-
Benzene
-
Water
Procedure: [4]
-
To 100 mL of anhydrous xylene heated to approximately 100°C, add 1.9 g of ethyl 1H-indazole-3-carboxylate.
-
Following this, carefully add 0.5 g of sodium amide.
-
Heat the mixture with stirring for about 1 hour at 100-110°C.
-
Increase the temperature to 120-130°C.
-
While maintaining vigorous stirring, add a solution of 3 g of benzyl chloride in 20 mL of anhydrous xylene dropwise.
-
Continue stirring and heating the reaction mixture at 130-135°C for an additional two hours.
-
After cooling the mixture, add benzene and water, and separate the organic and aqueous phases.
-
The organic phase is then processed to isolate the product, ethyl 1-benzyl-1H-indazole-3-carboxylate.
Synthesis of this compound via Transesterification
This protocol outlines the conversion of the ethyl ester to the benzyl ester.
Materials:
-
Ethyl 1-benzyl-1H-indazole-3-carboxylate
-
Benzyl alcohol
-
Sodium benzoxide (catalyst)
-
Toluene (solvent)
Procedure:
-
Dissolve ethyl 1-benzyl-1H-indazole-3-carboxylate in a minimal amount of anhydrous toluene.
-
Add a stoichiometric excess of benzyl alcohol to the solution.
-
Add a catalytic amount of sodium benzoxide.
-
Heat the mixture to reflux, and equip the reaction vessel with a Dean-Stark apparatus to remove the ethanol formed during the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash with water to remove excess benzyl alcohol and the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data
The following table summarizes yields and melting points for related substituted 1-benzyl-1H-indazole-3-carboxylic acids, which can serve as a reference for the expected outcomes of similar synthetic procedures.
| Compound | Melting Point (°C) | Yield (%) | Reference |
| 1-(4-methylsulphonyl-benzyl)-1-H-indazole-3-carboxylic acid | 219 | - | [4] |
| 1-(2,4-dimethyl-benzyl)-1H-indazole-3-carboxylic acid | 170 (dec.) | - | [4] |
| 1-(4-chloro-2-methyl-benzyl)-1H-indazole-3-carboxylic acid | 220 (dec.) | - | [4] |
| Ethyl 1-p-chlorobenzyl-4,5,6,7-tetrahydroindazole-3-carboxylate | 170 | 50 | [4] |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Chemical Properties of Benzyl 1-benzyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-benzyl-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring a core indazole scaffold. The indazole moiety is a prominent pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active molecules, including those with anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value |
| CAS Number | 174180-54-2 |
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.39 g/mol |
| Appearance | Predicted to be a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Storage | Store at room temperature in a dry environment. |
Note: Some properties are predicted based on the structure and data from similar compounds.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.2 | d | 1H | Indazole H-4 |
| ~7.8 | d | 1H | Indazole H-7 |
| ~7.2-7.5 | m | 12H | Aromatic protons (two benzyl groups and indazole H-5, H-6) |
| ~5.7 | s | 2H | N-CH₂ (N-benzyl) |
| ~5.4 | s | 2H | O-CH₂ (O-benzyl) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~141 | Indazole C-7a |
| ~136 | Quaternary aromatic C (N-benzyl) |
| ~135 | Quaternary aromatic C (O-benzyl) |
| ~120-130 | Aromatic CH carbons |
| ~122 | Indazole C-3a |
| ~110 | Indazole C-7 |
| ~67 | O-CH₂ |
| ~54 | N-CH₂ |
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 342. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, 91 u) to give a fragment at m/z 251, and the loss of the benzyloxycarbonyl group (C₈H₇O₂, 135 u) to give a fragment at m/z 207.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and efficient synthesis can be designed based on established organic chemistry reactions. The most likely route involves two key steps: N-benzylation of an indazole-3-carboxylic acid derivative, followed by esterification.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology
Step 1: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid
-
To a solution of indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 1-benzyl-1H-indazole-3-carboxylic acid.
Step 2: Synthesis of this compound
-
Dissolve 1-benzyl-1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add benzyl alcohol (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
While direct experimental data for this compound is limited, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with various biological targets.
Kinase Inhibition
Many indazole-containing compounds are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. It is plausible that this compound could exhibit inhibitory activity against certain kinases.
Caption: Postulated mechanism of kinase inhibition by indazole derivatives.
Wnt Signaling Pathway Modulation
The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in several cancers. Some indazole derivatives have been identified as modulators of the Wnt pathway. Therefore, this compound could potentially interfere with this signaling cascade.
Caption: Hypothetical modulation of the Wnt signaling pathway.
Conclusion
This compound is a molecule of interest for further investigation due to its core indazole structure, which is prevalent in many biologically active compounds. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an outlook on its potential biological activities. Further experimental validation of the predicted spectroscopic data and biological assays are necessary to fully elucidate the therapeutic potential of this compound. This information serves as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents.
Navigating the Bioactive Landscape of 1-Benzyl-1H-indazole-3-carboxylate Derivatives: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of Benzyl 1-benzyl-1H-indazole-3-carboxylate is not extensively available in current scientific literature. This guide therefore focuses on the well-documented biological activities of its core structural analog, 1-benzyl-1H-indazole-3-carboxylic acid , and its closely related derivatives. These compounds serve as crucial surrogates for understanding the potential therapeutic applications of this chemical class.
This technical whitepaper provides an in-depth overview of the biological activities, experimental methodologies, and potential mechanisms of action associated with 1-benzyl-1H-indazole-3-carboxylic acid and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Biological Activities: Antispermatogenic and Anticancer Potential
The primary and most extensively studied biological activity of 1-benzyl-1H-indazole-3-carboxylic acid derivatives is their potent antispermatogenic effect.[1][2] Additionally, related indazole structures have demonstrated significant anticancer properties.
Antispermatogenic Activity
A series of halogenated 1-benzyl-1H-indazole-3-carboxylic acids have been shown to inhibit spermatogenesis in rats. Histological examination of testicular tissue after administration of these compounds revealed disorganization of the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids. Notably, spermatogonia and interstitial tissue appeared to remain unaffected.[1]
One of the most potent analogs in this class is Gamendazole, an indazole carboxylic acid derivative, which has been shown to induce infertility in male rats after a single oral dose.[3] The proposed primary target for this class of compounds is the Sertoli cells within the testes.[3]
Table 1: Quantitative Data on Antispermatogenic Activity of 1-Benzyl-1H-indazole-3-carboxylic Acid Derivatives
| Compound | Species | Dose | Effect | Reference |
| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Rat | Not specified | Potent antispermatogenic activity | [1] |
| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Rat | Not specified | Potent antispermatogenic activity | [1] |
| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | Rat | Not specified | Potent antispermatogenic activity | [1] |
| Gamendazole | Rat | 3 mg/kg (single oral dose) | 100% infertility | [3] |
| Gamendazole | Rat | 6 mg/kg (single oral dose) | 100% infertility | [3] |
Anticancer and Cytotoxic Activity
While direct studies on the anticancer properties of this compound are lacking, various other indazole derivatives have shown promising results. For instance, a series of 1H-indazole-3-amine derivatives have been evaluated for their antiproliferative activity against several human cancer cell lines.[4][5] One such derivative, compound 6o , demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line.[4][5] Furthermore, copper(II) complexes of 1-benzyl-1H-indazol-3-ol have been tested for their cytotoxicity against MCF7 breast cancer cells, showing remarkable potency.[6]
Table 2: Quantitative Data on Anticancer Activity of Related Indazole Derivatives
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Compound 6o (an 1H-indazole-3-amine derivative) | K562 (chronic myeloid leukemia) | Antiproliferative | 5.15 µM | [4][5] |
| Compound 6o (an 1H-indazole-3-amine derivative) | HEK-293 (normal kidney cells) | Cytotoxicity | 33.2 µM | [4][5] |
| [CuL1] (a 1-benzyl-1H-indazol-3-ol copper(II) complex) | MCF7 (breast cancer) | Cytotoxicity | 80.68 µg/ml | [6] |
| [CuL2] (a 1-benzyl-1H-indazol-3-ol copper(II) complex) | MCF7 (breast cancer) | Cytotoxicity | 49.40 µg/ml | [6] |
| [CuL3] (a 1-benzyl-1H-indazol-3-ol copper(II) complex) | MCF7 (breast cancer) | Cytotoxicity | 45.91 µg/ml | [6] |
Experimental Protocols
This section details the methodologies used to assess the key biological activities of 1-benzyl-1H-indazole-3-carboxylic acid derivatives.
Antispermatogenic Activity Assay in Vivo
Objective: To evaluate the effect of test compounds on spermatogenesis in a male rat model.
Methodology:
-
Animal Model: Adult male rats of a proven-fertile strain are used.
-
Compound Administration: The test compound (e.g., Gamendazole) is administered, typically as a single oral dose. A vehicle control group receives the vehicle only.
-
Mating Studies: At specified time points post-dosing (e.g., 3 weeks), treated males are cohabited with fertile, untreated females. Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal lavage.
-
Fertility Assessment: Pregnant females are euthanized at mid-gestation, and the number of normal conceptuses is determined to assess the fertility of the treated males.
-
Hormone Analysis: Blood samples are collected to measure circulating levels of reproductive hormones such as FSH and inhibin B.
-
Histological Analysis: At the end of the study, testes are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of the seminiferous tubules.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., K562, MCF7) and a normal cell line (e.g., HEK-293) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). A positive control (e.g., 5-fluorouracil) and a vehicle control are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of 1-benzyl-1H-indazole-3-carboxylate derivatives are still under investigation. However, studies on related compounds have provided initial insights.
Proposed Mechanism of Antispermatogenic Action
The antispermatogenic compound Gamendazole is thought to primarily target Sertoli cells in the testes.[3] This leads to a disruption of the normal function of the seminiferous tubules, affecting the development and maturation of spermatocytes and spermatids. A key indicator of this effect is the observed transient decrease in circulating inhibin B levels, a hormone produced by Sertoli cells, which is followed by an increase in FSH levels.[3]
Caption: Proposed mechanism of Gamendazole's antispermatogenic activity.
Potential Anticancer Mechanism of Action
For some anticancer 1H-indazole-3-amine derivatives, it has been suggested that their mechanism of action may involve the induction of apoptosis and cell cycle arrest.[4][5] This could potentially be mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.
Caption: Potential anticancer mechanism of an indazole derivative.
References
- 1. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of Benzyl 1-benzyl-1H-indazole-3-carboxylate and its Congeners: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the potential mechanisms of action for Benzyl 1-benzyl-1H-indazole-3-carboxylate, a research chemical belonging to the indazole class of compounds. While direct pharmacological data on this specific ester is limited, extensive research into its parent acid, 1-benzyl-1H-indazole-3-carboxylic acid, and structurally related derivatives has revealed multiple, significant biological activities. This document synthesizes the available evidence, offering researchers, scientists, and drug development professionals a comprehensive overview of the potential therapeutic targets and signaling pathways associated with this chemical scaffold. The primary hypothesized mechanisms include the activation of soluble guanylyl cyclase (sGC), inhibition of hypoxia-inducible factor-1α (HIF-1α), and agonism of the somatostatin receptor subtype 4 (SSTR4).
Introduction to 1-Benzyl-1H-indazole-3-carboxylate Derivatives
The 1-benzyl-1H-indazole-3-carboxylate scaffold serves as a versatile pharmacophore in medicinal chemistry.[1] Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.[1] The core structure's ability to interact with various biological targets, such as enzymes and receptors, underscores its potential for modulating key physiological and pathological processes.[2] This guide will focus on the three most prominent and well-documented mechanisms of action for derivatives of 1-benzyl-1H-indazole-3-carboxylic acid.
Potential Mechanisms of Action
Soluble Guanylyl Cyclase (sGC) Activation
One of the most extensively studied derivatives of the 1-benzyl-indazole core is YC-1 (Lificiguat), a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole.[3] YC-1 is a potent activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[3][4] sGC activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.[4]
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition
YC-1 has also been identified as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia.[5] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[5] In the context of cancer, HIF-1α is often overexpressed and contributes to tumor growth and resistance to therapy.[5] Inhibition of HIF-1α is therefore a promising strategy for cancer treatment.
Somatostatin Receptor Subtype 4 (SSTR4) Agonism
Patent literature has disclosed that derivatives of 1-benzyl-1H-indazole-3-carboxylic acid can function as agonists for the somatostatin receptor subtype 4 (SSTR4).[6] SSTR4 is a G-protein coupled receptor expressed in the central nervous system and various peripheral tissues.[6] Activation of SSTR4 has been linked to potential therapeutic effects in pain, neurodegenerative diseases, and inflammation.[6]
Quantitative Data Summary
The following table summarizes the available quantitative data for YC-1, a key derivative of the 1-benzyl-indazole scaffold.
| Compound | Target | Assay | Activity | Reference |
| YC-1 | Soluble Guanylyl Cyclase (sGC) | In vitro sGC activation | Potent activator | [3][4] |
| YC-1 | Hypoxia-Inducible Factor-1α (HIF-1α) | Hypoxia-responsive reporter assay | Robust inhibition | [7] |
Experimental Protocols
Soluble Guanylyl Cyclase (sGC) Activity Assay
A common method to assess sGC activity involves measuring the production of cGMP in purified enzyme preparations or cell lysates. A typical protocol is as follows:
-
Enzyme Preparation: Purified sGC is obtained from recombinant expression systems or isolated from tissues.
-
Reaction Mixture: The reaction buffer typically contains GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), MgCl₂, and the test compound (e.g., YC-1).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, often by heat inactivation or the addition of a quenching agent.
-
cGMP Quantification: The amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
HIF-1α Inhibition Assay (Hypoxia-Responsive Luciferase Reporter Assay)
This cell-based assay is widely used to screen for inhibitors of HIF-1α transcriptional activity.[7]
-
Cell Culture: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a luciferase gene.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Hypoxic Induction: The cells are then exposed to hypoxic conditions (e.g., 1% O₂) for a specific duration to induce HIF-1α activity.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the HIF-1α pathway.[7]
SSTR4 Agonism Assay (cAMP Inhibition Assay)
The agonist activity of compounds at the SSTR4 receptor, a Gi-coupled receptor, is often determined by measuring the inhibition of forskolin-stimulated cAMP production.
-
Cell Culture: A cell line stably expressing the human SSTR4 receptor (e.g., CHO-K1) is used.
-
Compound and Forskolin Treatment: The cells are incubated with the test compound followed by stimulation with forskolin, an adenylyl cyclase activator.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout. A reduction in forskolin-stimulated cAMP levels in the presence of the test compound indicates SSTR4 agonism.
Conclusion
While the precise mechanism of action for this compound remains to be definitively elucidated, the pharmacological profile of its parent acid and related derivatives strongly suggests its potential to interact with multiple, therapeutically relevant targets. The activation of sGC, inhibition of HIF-1α, and agonism of SSTR4 represent the most promising avenues for its biological activity. Further research, including direct binding studies and functional assays with this compound, is warranted to fully characterize its pharmacological properties and therapeutic potential. This guide provides a foundational framework for such future investigations.
References
- 1. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]
Navigating the Uncharted Territory of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Literature Review of Its Chemical Landscape and Therapeutic Potential
For Immediate Release
Shanghai, China – November 3, 2025 – Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic organic compound with the CAS number 174180-54-2, molecular formula C₂₂H₁₈N₂O₂, and a molecular weight of 342.39 g/mol , presents a curious case in the landscape of medicinal chemistry. While commercially available as a research chemical, a comprehensive review of the scientific literature reveals a significant gap in knowledge regarding its specific synthesis, biological activity, and mechanism of action. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the available information on this compound and its closest structural analogs, thereby illuminating potential avenues for future investigation.
Despite the absence of dedicated studies on this compound, the indazole-3-carboxylate scaffold to which it belongs is a well-established pharmacophore with a diverse range of biological activities. This review will, therefore, focus on the synthesis of its parent acid, 1-benzyl-1H-indazole-3-carboxylic acid, and the documented therapeutic potential of its various ester and amide derivatives, offering valuable insights into the prospective applications of the title compound.
Synthetic Pathways: Charting the Course to Indazole-3-Carboxylates
The synthesis of indazole-3-carboxylate derivatives typically commences with the preparation of the core indazole-3-carboxylic acid. While a specific, detailed experimental protocol for the direct synthesis of this compound is not available in the current body of scientific literature, its synthesis can be logically inferred from established methodologies for the esterification of its parent acid, 1-benzyl-1H-indazole-3-carboxylic acid.
The general synthetic approach involves two key stages: the formation of the 1-benzyl-1H-indazole-3-carboxylic acid core, followed by its esterification with benzyl alcohol.
1. Synthesis of 1-benzyl-1H-indazole-3-carboxylic acid:
Several patented methods describe the synthesis of substituted 1-benzyl-1H-indazole-3-carboxylic acids. A common route involves the benzylation of an appropriate indazole-3-carboxylic acid precursor.
Experimental Protocol: General Procedure for the N-Benzylation of Indazole-3-Carboxylic Acid (Illustrative)
-
To a solution of indazole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at room temperature.
-
The reaction mixture is stirred for a specified period to allow for the formation of the corresponding salt.
-
Benzyl bromide or benzyl chloride is then added, and the mixture is stirred, often with heating, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired 1-benzyl-1H-indazole-3-carboxylic acid.
2. Esterification to this compound:
The final step would involve a standard esterification reaction between 1-benzyl-1H-indazole-3-carboxylic acid and benzyl alcohol. This can be achieved through several well-established methods:
-
Fischer-Speier Esterification: Refluxing the carboxylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Steglich Esterification: Reaction of the carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with benzyl alcohol in the presence of a non-nucleophilic base.
The logical workflow for the synthesis is depicted in the following diagram:
The Therapeutic Promise of the Indazole-3-Carboxylate Scaffold
While data on this compound is absent, its structural analogs have been investigated for a variety of therapeutic applications. The indazole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The following sections summarize the reported biological activities of closely related indazole-3-carboxylate derivatives.
Antispermatogenic Activity
A notable area of investigation for 1-benzyl-1H-indazole-3-carboxylic acid derivatives is their potential as male contraceptives. Several patents describe the synthesis and evaluation of halogenated 1-benzylindazole-3-carboxylic acids and their esters for antispermatogenic activity[1]. These compounds have been shown to cause a reduction in testicular weight and inhibit spermatogenesis in animal models.
Antimicrobial Activity
Various amide derivatives of 1H-indazole-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate that modifications at the 3-position of the indazole ring can lead to compounds with significant activity against a range of bacteria and fungi.
Anticancer and Anti-inflammatory Potential
The broader class of indazole derivatives is well-documented for its anticancer and anti-inflammatory activities. While specific data for indazole-3-carboxylate esters in these areas is less common, the general potential of the indazole scaffold suggests that this compound could warrant investigation for these properties.
Quantitative Data on Related Indazole-3-Carboxylate Derivatives
To provide a quantitative perspective, the following table summarizes the biological activity of various derivatives of indazole-3-carboxylic acid found in the literature. It is crucial to reiterate that this data does not pertain to this compound itself but to its structural analogs.
| Compound Class | Specific Derivative Example | Biological Activity | Quantitative Data (e.g., IC₅₀) | Reference |
| 1-Halobenzyl-1H-indazole-3-carboxylic Acids | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Antispermatogenic | Potent activity observed in vivo (specific quantitative data not provided in abstract) | [1] |
| 1H-Indazole-3-carboxamides | N-benzyl-1H-indazole-3-carboxamide | Antimicrobial | Data not provided in abstract |
Note: The table is illustrative due to the limited quantitative data available in the public domain for direct analogs.
Future Directions and Conclusion
The current state of knowledge surrounding this compound is characterized by a significant lack of empirical data. Its commercial availability as a research chemical suggests its utility as a building block in organic synthesis, likely for the generation of more complex, biologically active molecules.
The documented therapeutic potential of the broader indazole-3-carboxylate family, particularly in the areas of male contraception, and antimicrobial and anticancer research, strongly indicates that this compound is a compound of interest that merits further scientific exploration.
Future research should focus on:
-
Development and publication of a detailed, optimized synthetic protocol for this compound.
-
Comprehensive in vitro and in vivo screening to elucidate its potential biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial properties.
-
Mechanism of action studies to identify the specific cellular targets and signaling pathways modulated by this compound.
The following diagram illustrates a potential experimental workflow for the future investigation of this compound:
References
Benzyl 1-benzyl-1H-indazole-3-carboxylate CAS number 174180-54-2
CAS Number: 174180-54-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic compound belonging to the indazole class of molecules. Due to its status as a research chemical, this document synthesizes information on its chemical properties, plausible synthetic routes, and potential biological activities as inferred from structurally related compounds.
Core Compound Analysis
This compound is an ester derivative of 1-benzyl-1H-indazole-3-carboxylic acid. The indazole core is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2] Derivatives of indazole have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.[3] This specific compound serves primarily as a chemical intermediate for the synthesis of more complex, biologically active molecules.[3]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 174180-54-2 | N/A |
| Molecular Formula | C₂₂H₁₈N₂O₂ | [3] |
| Molecular Weight | 342.39 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| Physical Form | Solid (inferred) | N/A |
| Storage | Room temperature, dry conditions | [3] |
Synthesis and Experimental Protocols
A patent describing the synthesis of substituted 1-benzyl-1H-indazole-3-carboxylic acids provides a foundational methodology.[4]
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example adapted from general procedures for the synthesis of similar indazole derivatives.
Step 1: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid
-
To a solution of indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-benzyl-1H-indazole-3-carboxylic acid.
Step 2: Synthesis of this compound (Esterification)
-
Suspend 1-benzyl-1H-indazole-3-carboxylic acid (1 equivalent) in benzyl alcohol (which can also serve as the solvent).
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological Activities and Applications
While there is no specific biological data for this compound, the broader class of 1-benzyl-1H-indazole-3-carboxylic acid derivatives has shown significant biological activities, most notably antispermatogenic effects.[5]
Antispermatogenic Activity
A series of halogenated 1-benzyl-indazole-3-carboxylic acids have been identified as potent antispermatogenic agents in animal models.[5] These compounds were found to cause disorganization of the seminiferous tubules, leading to the loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared to be unaffected.[5] A more recent study on a potent indazole carboxylic acid derivative, gamendazole, suggests that the primary target for this class of compounds may be the Sertoli cells within the testes.[6]
Proposed Mechanism of Action for Antispermatogenic Effects
The following diagram illustrates the proposed logical relationship for the antispermatogenic activity of indazole carboxylic acid derivatives.
Caption: Proposed mechanism for the antispermatogenic activity of indazole derivatives.
Other Potential Activities
Derivatives of the indazole scaffold have been explored for a wide range of therapeutic applications, including:
-
Anticancer agents: Some indazole derivatives have shown potent growth inhibitory activity against various cancer cell lines.[7]
-
Anti-inflammatory agents: The indazole nucleus is a core component of several compounds with anti-inflammatory properties.[8]
-
Enzyme inhibitors: The indazole core's affinity for various biological targets makes it a valuable scaffold for the development of enzyme inhibitors, such as nitric oxide synthase (NOS) inhibitors.[8][9]
Experimental Protocol for Biological Evaluation
To assess the potential antispermatogenic activity of this compound, a study based on established protocols with related compounds could be employed.[5][6]
In Vivo Antispermatogenic Assay in a Rodent Model
-
Animal Model: Adult male rats of a proven fertile strain.
-
Dosing: Administer the test compound orally at various dose levels. A vehicle control group should be included.
-
Mating Studies: At different time points post-dosing, cohabitate the treated males with untreated, fertile females. Monitor for pregnancy and litter size.
-
Hormone Analysis: Collect blood samples to measure levels of reproductive hormones such as FSH, LH, and testosterone.
-
Histopathology: At the end of the study, euthanize the animals and collect the testes and epididymides for histological examination to assess the integrity of the seminiferous tubules and the presence of different stages of germ cells.
Conclusion
This compound is a research chemical with potential applications as an intermediate in the synthesis of pharmacologically active compounds. While direct biological data for this specific molecule is lacking, the extensive research on the indazole-3-carboxylic acid scaffold, particularly its 1-benzyl derivatives, suggests that it could be a valuable precursor for developing novel therapeutics, especially in the area of male contraception. Further research is warranted to synthesize and evaluate the biological profile of this and related compounds.
References
- 1. a-review-on-synthetic-strategy-molecular-pharmacology-of-indazole-derivatives-and-their-future-perspective - Ask this paper | Bohrium [bohrium.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. This compound [myskinrecipes.com]
- 4. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 1-Benzyl-1H-indazole-3-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Due to the specificity of this compound, publicly available experimental data is limited. This document compiles the established information and presents standardized, detailed experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to guide researchers in characterizing this compound and similar molecules in a laboratory setting.
Core Physicochemical Data
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-benzyl-1H-indazole-3-carboxylic acid | [3] |
| CAS Number | 41354-03-4 | [3][4] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 252.27 g/mol | [4] |
| Physical Form | Solid | [3] |
| Purity | ≥98% | [3][4] |
| Storage Temperature | Ambient | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| LogP (Octanol/Water) | Data not available |
Experimental Protocols for Physicochemical Characterization
To empower researchers to fill the existing data gaps, this section provides detailed methodologies for determining essential physicochemical properties.
General Workflow for Property Determination
The characterization of a novel or sparsely documented compound follows a logical progression. The workflow begins with sample preparation and proceeds through a series of standardized tests to elucidate its physical and chemical properties.
Caption: General workflow for physicochemical characterization.
Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of a crystalline solid's purity.[5] Impurities typically depress and broaden the melting range.[6] The capillary method is a widely used, straightforward technique.[7]
Protocol:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end on a hard surface to pack the solid to a height of 2-3 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[5][8]
-
Careful Determination: Heat the sample at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.[5]
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a transparent liquid (T₂).
-
The melting range is reported as T₁ - T₂.[8]
-
-
Replicates: Perform at least two additional measurements with fresh samples to ensure consistency.[6]
Caption: Experimental workflow for melting point determination.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of a molecule's acidity in a given solvent. For a carboxylic acid, it quantifies the equilibrium between the protonated (R-COOH) and deprotonated (R-COO⁻) forms. Potentiometric titration is a classic and reliable method.
Protocol:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., water, or a water-cosolvent mixture like water/DMSO if solubility is low).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[9]
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the sigmoid curve.[9] Alternatively, the pKa can be determined from the x-intercept of a plot of pH versus the log of the ratio of the concentrations of the deprotonated and protonated forms.[10]
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[11]
Protocol:
-
Equilibrium Setup: Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., a glass vial).[11]
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Allow the suspension to settle. Separate the saturated aqueous solution from the excess undissolved solid. This must be done carefully to avoid including solid particles. Methods include temperature-controlled centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
Quantification: Accurately dilute a known volume of the clear, saturated solution.
-
Analysis: Determine the concentration of the compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Back-calculate the concentration in the original undiluted saturated solution, accounting for the dilution factor. This concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Workflow for the Shake-Flask solubility method.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Solvent Pre-saturation: Mix n-octanol and water (or a relevant buffer) in a separatory funnel and shake vigorously. Allow the layers to separate completely to ensure mutual saturation.
-
Sample Preparation: Prepare a dilute solution of the compound in one of the pre-saturated solvents (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of this solution to a known volume of the other pre-saturated solvent in a sealed container.
-
Equilibration: Shake the mixture gently for a period sufficient to reach partitioning equilibrium (e.g., 1-2 hours) at a constant temperature.[9]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Analysis: Carefully remove an aliquot from each layer and determine the concentration of the compound in both the octanol phase (C_oct) and the aqueous phase (C_aq) using an appropriate analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentrations: P = C_oct / C_aq. LogP is the base-10 logarithm of this value: LogP = log₁₀(P).
References
- 1. Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3 Powder In Stock reasonable price, In Bulk Supply, Fast Delivery Global [sdhanjiang.com]
- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 3. 1-Benzyl-1H-indazole-3-carboxylic acid | 41354-03-4 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibition.[1][2][3] This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate research and development in this promising area.
Overview of the Synthetic Strategy
The synthesis of this compound derivatives is primarily achieved through a multi-step process. The general approach involves the initial formation of the 1H-indazole-3-carboxylic acid core, followed by esterification and subsequent N-alkylation. A critical aspect of this synthesis is controlling the regioselectivity during the N-alkylation step to favor the desired N1-substituted product over the N2-isomer.[4][5][6]
Synthesis of the 1H-Indazole-3-carboxylic Acid Core
The foundational starting material for this synthesis is 1H-indazole-3-carboxylic acid. Several methods have been reported for its preparation, often starting from readily available precursors like o-toluidine or anthranilic acid derivatives.[1][7]
Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic acid from 2-Amino-N'-hydroxy-benzamidine
A common and effective method involves the cyclization of an o-aminophenyl derivative.
Step 1: Preparation of 1H-indazole-3-carboxylic acid
To a solution of a 2-aminophenylacetic acid derivative in a suitable solvent, sodium nitrite or tert-butyl nitrite is added to facilitate cyclization, yielding the 1H-indazole-3-carboxylic acid amide or ester.[7] Subsequent hydrolysis under acidic or basic conditions yields the desired 1H-indazole-3-carboxylic acid.
Benzylation of the Indazole Core: Esterification and N-Alkylation
With the 1H-indazole-3-carboxylic acid in hand, the next steps involve the introduction of the two benzyl groups: one at the carboxylic acid moiety (esterification) and the other at the N1 position of the indazole ring (N-alkylation).
Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: General synthetic route to this compound.
Experimental Protocol: Two-Step Benzylation
Step 1: Synthesis of Benzyl 1H-indazole-3-carboxylate (Esterification)
-
Procedure: 1H-indazole-3-carboxylic acid is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).
-
A base, such as potassium carbonate, is added, followed by the addition of benzyl bromide.
-
The reaction mixture is stirred at room temperature for several hours.
-
The product is isolated by extraction and purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (N-Alkylation)
-
Procedure: To a solution of Benzyl 1H-indazole-3-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) or DMF, a strong base like sodium hydride (NaH) is added portion-wise at 0 °C.[5][6]
-
The mixture is stirred for a short period to allow for the formation of the indazolide anion.
-
The desired benzyl halide (e.g., benzyl bromide or a substituted benzyl chloride) is then added, and the reaction is allowed to proceed at room temperature or with gentle heating.[8]
-
The reaction is quenched, and the product is isolated through extraction and purified by column chromatography. The use of THF as a solvent with NaH has been shown to favor N1-alkylation.[5][6]
Quantitative Data for Synthesized Derivatives
The following table summarizes the reported data for several synthesized 1-benzyl-1H-indazole-3-carboxylic acid derivatives.
| Compound Name | R Group on Benzyl | Melting Point (°C) | Reference |
| 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid | p-Cl | 220 (dec.) | [8] |
| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | 2,4-diCl | 225 | [8] |
| 1-p-Methylbenzyl-1H-indazole-3-carboxylic acid | p-Me | 208 | [8] |
| 1-(4-Chloro-2-methyl-benzyl)-1H-indazole-3-carboxylic acid | 4-Cl, 2-Me | 220 (dec.) | [8] |
| 1-(4-Methylsulphonyl-benzyl)-1H-indazole-3-carboxylic acid | p-SO₂CH₃ | 219 | [8] |
| 1-(2,4-Dimethyl-benzyl)-1H-indazole-3-carboxylic acid | 2,4-diMe | 170 (dec.) | [8] |
Experimental Workflow and Logic
The successful synthesis of the target compounds relies on a logical workflow that ensures high purity and yield.
Caption: A typical experimental workflow for the synthesis and purification.
Biological Significance and Potential Signaling Pathways
Indazole derivatives are known to interact with a variety of biological targets. For instance, many indazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3] While the specific targets of this compound derivatives are not extensively documented, related structures suggest potential activity against kinases involved in cell proliferation and survival pathways.
Caption: A potential mechanism of action via kinase inhibition.
Conclusion
This guide provides a comprehensive overview of the synthesis of this compound derivatives. By following the detailed protocols and considering the factors influencing regioselectivity, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development. The versatility of the indazole core continues to make it a focal point for the design of novel therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 8. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Spectroscopic Analysis of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of closely related analogs, such as Methyl 1-benzyl-1H-indazole-3-carboxylate. The methodologies and expected data are detailed to assist in the characterization and quality control of this compound.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₂₂H₁₈N₂O₂[1]
-
Molecular Weight: 342.39 g/mol [1]
-
CAS Number: 174180-54-2[1]
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the known spectral data of Methyl 1-benzyl-1H-indazole-3-carboxylate and the characteristic signals of a benzyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | d | 1H | H-4 (Indazole) |
| ~7.20-7.45 | m | 13H | Aromatic protons |
| ~5.72 | s | 2H | N-CH₂ (N-benzyl) |
| ~5.40 | s | 2H | O-CH₂ (O-benzyl) |
Prediction based on data for Methyl 1-benzyl-1H-indazole-3-carboxylate.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~163.0 | C=O (Ester) |
| ~140.5 | C-7a (Indazole) |
| ~136.0 | Quaternary C (N-benzyl) |
| ~135.5 | Quaternary C (O-benzyl) |
| ~135.0 | C-3a (Indazole) |
| ~129.0-127.0 | Aromatic CH carbons |
| ~124.1 | C-6 (Indazole) |
| ~123.2 | C-5 (Indazole) |
| ~122.2 | C-3 (Indazole) |
| ~110.0 | C-7 (Indazole) |
| ~67.0 | O-CH₂ (O-benzyl) |
| ~54.1 | N-CH₂ (N-benzyl) |
Prediction based on data for Methyl 1-benzyl-1H-indazole-3-carboxylate.
Table 3: Predicted Mass Spectrometry Data
| Technique | Mode | Expected m/z |
| HRMS | ESI+ | [M+H]⁺ Calcd for C₂₂H₁₉N₂O₂: 343.1441, Found: ~343.1441 |
Prediction based on the molecular formula.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3030 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1710 | C=O stretch (Ester) |
| ~1480 | Aromatic C=C stretch |
| ~1230 | C-O stretch (Ester) |
| ~730 | Aromatic C-H bend |
Prediction based on data for Methyl 1-benzyl-1H-indazole-3-carboxylate and general IR correlation tables.[2]
Experimental Protocols
The following are detailed experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: Benzylation of 1H-Indazole-3-carboxylic acid
This procedure is adapted from the synthesis of related N-alkylated indazoles.[3]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to assign the chemical shifts, multiplicities, and integrations.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to determine the accurate mass of the [M+H]⁺ ion.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
References
Technical Guide: Physicochemical Properties of Benzyl 1-benzyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physicochemical properties of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented is intended to support research and development activities by providing essential data in a structured and accessible format.
Core Physicochemical Data
The fundamental physicochemical properties of this compound have been determined and are summarized in the table below. This data is critical for a variety of applications, including reaction stoichiometry, formulation development, and analytical method design.
| Property | Value | Reference |
| Molecular Weight | 342.39 g/mol | [1][2] |
| Molecular Formula | C₂₂H₁₈N₂O₂ | [1][2] |
| CAS Number | 174180-54-2 | [1][2] |
Experimental Protocol: Molecular Weight Determination
The molecular weight of this compound is typically determined using mass spectrometry, a standard analytical technique in chemical research.
Objective: To confirm the molecular weight of a synthesized batch of this compound.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used for the analysis.
-
Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z for this ion would be approximately 343.40. The molecular weight is confirmed by subtracting the mass of a proton (approximately 1.008 Da) from the observed m/z value.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, culminating in the confirmation of its molecular weight.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Early-Stage Research on Indazole-3-Carboxylate Compounds
This technical guide provides a comprehensive overview of the synthesis, biological activities, and metabolic pathways of indazole-3-carboxylate compounds. The indazole nucleus is a significant scaffold in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities.[1] This document consolidates key quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field of drug discovery and development.
Synthesis of Indazole-3-Carboxylate Scaffolds
The indazole-3-carboxylic acid core is a crucial starting material for a variety of derivatives, notably carboxamides.[2][3] Efficient and scalable synthesis methods are critical for further drug development.
Synthesis of Indazole-3-Carboxylic Acid
A novel and scalable method for preparing indazole-3-carboxylic acid avoids the use of diazonium intermediates.[2] The process begins with commercially available phenylhydrazine and benzaldehyde.[2] The reaction yields benzaldehyde phenylhydrazone, which then reacts with oxalyl chloride.[2] The subsequent intermediate undergoes a Friedel-Crafts reaction followed by hydrolysis and ring rearrangement to produce the final indazole-3-carboxylic acid.[2]
Caption: Scalable synthesis workflow for Indazole-3-Carboxylic Acid.
Synthesis of Indazole-3-Carboxamide Derivatives
Indazole-3-carboxamide derivatives are commonly synthesized through an amide coupling reaction. This involves activating the carboxylic acid group of indazole-3-carboxylic acid and then reacting it with a primary or secondary amine.[3][4] Coupling agents such as HOBT (Hydroxybenzotriazole) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are typically used in a solvent like DMF (Dimethylformamide).[3][4]
Caption: General synthesis of Indazole-3-Carboxamide derivatives.
Biological Activities and Therapeutic Potential
Indazole-3-carboxylate derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
-
Nicotinic α-7 Receptor Agonism: These compounds are key starting materials for manufacturing agonists of the nicotinic α-7 receptor, which are under investigation for treating Alzheimer's disease and schizophrenia.[2]
-
5-HT3 Receptor Antagonism: Certain derivatives act as antagonists for the 5-hydroxytryptamine (5-HT3) receptor, a target for antiemetic drugs like granisetron.[3][5]
-
Synthetic Cannabinoid Receptor Agonism (SCRA): Many indazole-3-carboxamide derivatives are potent agonists of cannabinoid receptors (CB1 and CB2), and have been identified as new psychoactive substances (NPS).[6][7]
-
CRAC Channel Blockade: A series of indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, with IC50 values in the sub-micromolar range.[8] This activity is relevant for treating inflammatory and autoimmune diseases.
-
Antimicrobial and Anticancer Activity: Various derivatives have demonstrated potential antifungal, antibacterial, and antitumor activities.[1][3][4] For example, the drug Niraparib, used for treating various cancers, contains an indazole core.[1]
Quantitative Data Summary
Quantitative data from synthesis and biological assays are summarized below for comparative analysis.
Table 1: Synthesis Yields of Selected 1H-Indazole-3-Carboxamide Derivatives (4a-n) [3][4]
| Compound | R Group | Yield (%) |
| 4a | N-benzyl | 84 |
| 4c | N-(2-morpholinoethyl) | 78 |
| 4h | 2-(4-(...)-piperazin-1-yl)benzonitrile | 75 |
| 4j | (4-(pyrimidin-2-yl)piperazin-1-yl) | 72 |
| 4l | (4-methylpiperazin-1-yl) | 76 |
| 4n | N-(1,3,4-thiadiazol-2-yl) | 69 |
Table 2: CRAC Channel Blocking Activity of Indazole-3-Carboxamide Derivatives [8]
| Compound | Structure (Ar Group) | % Inhibition at 10 µM | IC₅₀ (µM) |
| 12a | 2,4-dichlorophenyl | 75% | 1.51 |
| 12d | 3,5-bis(trifluoromethyl)phenyl | 98% | 0.67 |
| 12g | 3,5-difluoro-4-pyridyl | 46% (at 30 µM) | > 10 |
| 15b | 3,5-difluoro-4-pyridyl (5-fused pyrazole) | Not specified | 0.65 |
Mechanism of Action & Metabolism
Understanding the metabolic fate of indazole-3-carboxylate compounds is crucial for predicting their pharmacokinetic profiles and identifying active metabolites. Studies on synthetic cannabinoids provide significant insight into these pathways.
The in vitro metabolism of indazole-3-carboxamide SCRAs like ADB-BUTINACA has been investigated using human liver microsomes (HLMs).[6] The major biotransformations include hydroxylation on various parts of the molecule, hydrolysis of the amide bond, N-dealkylation, and subsequent glucuronidation of hydroxylated metabolites.[6]
Caption: Proposed metabolic pathway of ADB-BUTINACA.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid (Diazonium-Free Route)[2]
-
Step 1: Synthesis of Benzaldehyde Phenylhydrazone (9)
-
To a mixture of phenylhydrazine (e.g., 2.84 Mol) in an alcohol solvent (e.g., isopropyl alcohol), slowly add benzaldehyde (2.84 Mol) over approximately 1 hour, maintaining the temperature at 25-30°C.
-
Stir the mixture at this temperature for at least 2 hours, then cool to 20°C.
-
Filter the resulting solid and wash with isopropyl alcohol.
-
Dry the wet cake under vacuum at 70°C overnight to yield the product.
-
-
Step 2: Synthesis of Intermediate (11)
-
React benzaldehyde phenylhydrazone (9) with oxalyl chloride in an inert organic solvent such as dichloromethane at approximately 40°C for 2 hours to form intermediate (10).[2]
-
Treat intermediate (10) with AlCl₃ in dichloromethane and heat to reflux to induce a Friedel-Crafts reaction, yielding benzylideneaminoisatin (11).[2]
-
-
Step 3: Hydrolysis and Ring Rearrangement
-
Hydrolyze the benzylideneaminoisatin (11) in an aqueous medium at 25-30°C to produce the final indazole-3-carboxylic acid (2).[2]
-
Protocol 2: General Procedure for Synthesis of 1H-Indazole-3-Carboxamide Derivatives (4a-n)[3][4]
-
Dissolve indazole-3-carboxylic acid (3) (1 equiv) in DMF.
-
Add HOBT (1.2 equiv), EDC.HCl (1.2 equiv), and Triethylamine (TEA, 3 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (R-NH2) (1 equiv) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water (e.g., 20 mL).
-
Extract the product with a 10% Methanol in Chloroform solution (e.g., 2 x 30 mL).
-
Combine the organic layers, wash with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Evaporate the solvent under vacuum and purify the crude product by column chromatography.
Protocol 3: In Vitro Metabolism with Human Liver Microsomes (pHLM)[6]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (pHLM, e.g., 10 mg/mL), the indazole-3-carboxylate test compound, and necessary co-substrates.
-
Phase I Metabolism: Initiate the metabolic reaction by adding an NADPH regeneration solution. Incubate the mixture at 37°C for 120 minutes.
-
Phase II Metabolism: Add UGT incubation system reagents (UDPGA, alamethicin, D-gluconic acid-1,4-lactone) to the mixture. Incubate for an additional 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by protein precipitation using ice-cold acetonitrile (e.g., 200 µL).
-
Sample Preparation: Centrifuge the mixture at 13,500× g for 5 minutes. Evaporate the supernatant to dryness under a stream of air. Reconstitute the residue for analysis.
-
Analysis: Analyze the samples using UHPLC-QTOF-MS to identify and characterize the metabolites.
Protocol 4: Calcium Influx Assay in RBL-2H3 Cells[8]
-
Cell Culture: Culture RBL-2H3 cells under standard conditions.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Compound Treatment: Pre-incubate the dye-loaded cells with the indazole-3-carboxamide test compounds at various concentrations.
-
Store Depletion: Induce store-operated calcium entry (SOCE) by treating the cells with thapsigargin (Tg, 1 µM) in a calcium-free buffer to deplete intracellular calcium stores.
-
Calcium Influx Measurement: Re-introduce extracellular calcium and measure the change in intracellular calcium concentration ([Ca²⁺]i) using a fluorescence plate reader or similar instrument.
-
Data Analysis: Calculate the percentage inhibition of calcium influx for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. インダゾール-3-カルボン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Indazole-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] Though rare in nature, synthetic indazole scaffolds are integral to numerous therapeutic agents, demonstrating anti-inflammatory, antibacterial, antifungal, and notably, potent anticancer properties.[3][4] The versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with tailored biological activities.[1] Several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, have been successfully commercialized for cancer therapy, underscoring the therapeutic potential of this scaffold.[4][5] This technical guide provides an in-depth overview of the discovery and development of indazole-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Key Signaling Pathways Targeted by Indazole-Based Compounds
Indazole-based compounds, particularly in the realm of oncology, often function as kinase inhibitors. They target key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways are primary targets for many indazole-based drugs like Axitinib and Pazopanib.
Experimental Protocols
General Synthesis of Indazole Scaffolds
The synthesis of the indazole core can be achieved through various methods. A common approach involves the cyclization of ortho-substituted phenylhydrazines or related precursors. The following is a generalized protocol for the synthesis of a 1H-indazole derivative.
Materials:
-
Substituted 2-fluorobenzonitrile
-
Hydrazine hydrate
-
n-Butanol
-
Appropriate electrophile for N-alkylation/arylation (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
Formation of the Indazole Ring: A mixture of the substituted 2-fluorobenzonitrile and hydrazine hydrate in n-butanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
N-Alkylation/Arylation: The synthesized indazole is dissolved in a suitable solvent like DMF or DMSO. A base, such as potassium carbonate, is added, followed by the dropwise addition of the electrophile. The reaction is stirred at room temperature or gentle heating until completion as monitored by TLC.
-
Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted indazole.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Indazole-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[6]
Quantitative Data
The following tables summarize the in vitro inhibitory activities of selected indazole-based compounds against various cancer cell lines and kinases.
Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives
| Compound | A549 (IC50, µM) | K562 (IC50, µM) | PC-3 (IC50, µM) | Hep-G2 (IC50, µM) | Reference |
| 6o | >50 | 5.15 | 11.4 | 10.2 | [6] |
| Pazopanib | - | - | - | - | - |
| Axitinib | - | - | - | - | - |
Table 2: Kinase Inhibitory Activity of Selected Indazole-Based Drugs
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pazopanib | VEGFR-1 | 10 | [7] |
| VEGFR-2 | 30 | [7] | |
| VEGFR-3 | 47 | [7] | |
| PDGFR-α | - | [7] | |
| PDGFR-β | - | [7] | |
| c-Kit | - | [7] | |
| Axitinib | VEGFR-1 | <1 | [2] |
| VEGFR-2 | <1 | [2] | |
| VEGFR-3 | <1 | [2] |
Table 3: Pharmacokinetic Parameters of Axitinib and Pazopanib
| Drug | Parameter | Value | Species | Reference |
| Axitinib | Bioavailability | 58% | Human | [2] |
| Tmax | 2.5 - 4.1 h | Human | [5] | |
| Half-life | 2.5 - 6.1 h | Human | [2] | |
| Protein Binding | >99% | Human | [2] | |
| Pazopanib | Bioavailability | 49% | Dog | [8] |
| Tmax | 2.0 - 4.0 h (single dose) | Human | [8] | |
| Half-life | 30.9 h | Human | ||
| Protein Binding | >99.9% | - | [8] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical development of indazole-based compounds.
Conclusion
Indazole-based compounds represent a highly valuable and versatile scaffold in modern drug discovery. Their proven efficacy, particularly as kinase inhibitors in oncology, continues to drive extensive research and development efforts. This guide has provided a comprehensive overview of the key aspects of their discovery, from synthesis and biological evaluation to their mechanisms of action and pharmacokinetic properties. The detailed protocols, quantitative data, and pathway visualizations serve as a valuable resource for researchers and scientists dedicated to advancing the therapeutic potential of this important class of molecules. The continued exploration of novel indazole derivatives holds significant promise for the development of next-generation targeted therapies.
References
- 1. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. pfizermedical.com [pfizermedical.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Underpinnings and Computational Analysis of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-benzyl-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides an in-depth overview of the theoretical and computational studies relevant to this compound and its analogs. While direct computational studies on this specific molecule are not extensively available in public literature, this guide extrapolates from theoretical analyses of closely related indazole-3-carboxylate and indazole-3-carboxamide derivatives to present a comprehensive framework for its computational investigation. This document outlines potential methodologies for in silico analysis, summarizes key quantitative data from related studies, and provides detailed experimental protocols for its synthesis.
Computational and Theoretical Studies
Theoretical studies, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, are pivotal in understanding the physicochemical properties, potential biological targets, and structure-activity relationships of novel compounds like this compound.
Density Functional Theory (DFT) Studies
DFT calculations are employed to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules. For indazole derivatives, DFT is used to calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters provide insights into the molecule's stability, reactivity, and potential interaction sites.[1][2][3][4]
Table 1: Representative DFT-Calculated Parameters for Indazole Derivatives
| Parameter | Value Range | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity. |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability; lower values suggest greater reactivity. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Correlates with chemical stability; a larger gap implies higher stability.[1][4] |
| Dipole Moment | 2.0 to 5.0 Debye | Influences solubility and binding orientation in a polar environment. |
Note: The values presented are representative ranges derived from computational studies on various indazole derivatives and may not reflect the exact values for this compound.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For indazole derivatives, docking studies have been performed against various targets, including protein kinases and enzymes implicated in cancer.[1][4][5][6][7]
Table 2: Key Protein Targets and Binding Interactions for Indazole Derivatives
| Protein Target | PDB ID | Key Interacting Residues | Type of Interaction |
| Glycogen Synthase Kinase 3β (GSK-3β) | 1Q41 | VAL135, LYS85, ASP200 | Hydrogen bonding, hydrophobic interactions[6] |
| p21-activated kinase 1 (PAK1) | 4Z0Z | LEU347, LYS389, GLU345 | Hydrogen bonding, π-π stacking[8] |
| Renal Cancer-Related Protein | 6FEW | ARG115, MET374 | Hydrogen bonding, hydrophobic interactions[4][5][7] |
Note: This table summarizes findings from studies on various indazole-3-carboxamide derivatives and provides a basis for selecting potential targets for this compound.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models help in predicting the activity of new compounds and in understanding the structural features that are crucial for their activity. For indazole derivatives, 2D and 3D-QSAR studies have identified key molecular descriptors that correlate with their biological effects.[9][10][11][12][13]
Table 3: Important Molecular Descriptors in QSAR Models of Indazole Derivatives
| Descriptor Type | Descriptor Name | Correlation with Activity |
| Topological | Wiener Index, Randic Index | Positive/Negative |
| Electronic | HOMO/LUMO Energy, Dipole Moment | Positive/Negative |
| Steric | Molar Refractivity, Molecular Volume | Positive/Negative |
| Thermodynamic | LogP, Polar Surface Area | Positive/Negative |
Note: The correlation (positive or negative) is dependent on the specific biological activity and the dataset of compounds being analyzed.
Experimental Protocols
The synthesis of this compound typically involves the esterification of 1-benzyl-1H-indazole-3-carboxylic acid or the N-benzylation of a suitable indazole-3-carboxylate precursor. The following protocols are generalized from established procedures for the synthesis of related indazole esters and amides.
Synthesis of 1-benzyl-1H-indazole-3-carboxylic acid
This intermediate can be synthesized via the alkylation of 1H-indazole-3-carboxylic acid.
Materials:
-
1H-indazole-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-EtOAc gradient to yield 1-benzyl-1H-indazole-3-carboxylic acid.
Synthesis of this compound
This final product is synthesized by the esterification of the carboxylic acid intermediate.
Materials:
-
1-benzyl-1H-indazole-3-carboxylic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 1-benzyl-1H-indazole-3-carboxylic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane-EtOAc gradient) to obtain this compound.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the theoretical study of this compound.
Caption: Computational Drug Discovery Workflow.
Caption: Molecular Docking Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives [ouci.dntb.gov.ua]
- 3. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR Analysis of Indazole Estrogens as Selective β-Estrogen Receptor Ligands: Rationalization of Physicochemical Properties | Bentham Science [eurekaselect.com]
- 10. journals.aboutscience.eu [journals.aboutscience.eu]
- 11. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Benzyl 1-benzyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-benzyl-1H-indazole-3-carboxylate is a research chemical that serves as a crucial intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its indazole core is a key pharmacophore found in a variety of bioactive molecules, suggesting its potential utility in the development of novel therapeutics with activities such as anti-inflammatory, antiviral, and anticancer properties.[1] This document provides a detailed experimental protocol for the synthesis of this compound and outlines the potential applications of indazole derivatives based on existing literature.
Potential Applications of Indazole-3-Carboxylate Derivatives
| Compound Class | Reported Biological Activity | Reference |
| Substituted 1-benzyl-1H-indazole-3-carboxylic acids and esters | Antispermatogenic agents in rats and monkeys.[2][3] | [2][3] |
| Halogenated 1-benzyl-1H-indazole-3-carboxylic acids | Potent antispermatogenic activity.[3] | [3] |
| Indazole-3-carboxamide derivatives | Antimicrobial activity. | [4] |
| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Intermediate for synthetic cannabinoids, acting as an agonist of the cannabinoid type 1 receptor.[5] | [5] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 1H-indazole-3-carboxylic acid. The procedure involves two main steps: N-benzylation of the indazole ring and subsequent esterification of the carboxylic acid.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Benzyl chloride
-
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetone)
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or other esterification catalyst (e.g., DCC/DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 1-benzyl-1H-indazole-3-carboxylic acid
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt.
-
Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the aqueous mixture with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-benzyl-1H-indazole-3-carboxylic acid.
Step 2: Synthesis of this compound
-
Suspend 1-benzyl-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC, showing the disappearance of the starting material).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add benzyl alcohol (1.5 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound.
Synthesis Workflow
Caption: Synthetic route for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Benzyl 1-benzyl-1H-indazole-3-carboxylate in Medicinal Chemistry: A Gateway to Novel Therapeutics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Benzyl 1-benzyl-1H-indazole-3-carboxylate, a key organic intermediate, is proving to be a highly versatile scaffold in the field of medicinal chemistry. While primarily utilized as a foundational building block in the synthesis of more complex bioactive molecules, its core indazole structure is a recurring motif in a variety of potent therapeutic agents. This application note provides a detailed overview of the medicinal chemistry applications stemming from this compound, focusing on the development of p21-activated kinase 1 (PAK1) inhibitors and antispermatogenic agents. Included are comprehensive data summaries, detailed experimental protocols, and visual representations of relevant biological pathways to support researchers, scientists, and drug development professionals in their endeavors.
Introduction to the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. This compound serves as a crucial starting material for the synthesis of a diverse library of indazole-containing compounds, which have demonstrated anti-inflammatory, antiviral, and anticancer properties.[1] Its chemical structure allows for facile modification at several positions, enabling the fine-tuning of pharmacological properties.
Application 1: Development of Potent and Selective PAK1 Inhibitors
Background: P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in cell proliferation, survival, and motility.[2] Its aberrant activation is implicated in the progression of various cancers, making it an attractive target for anticancer drug development.[3][4] Derivatives of 1H-indazole-3-carboxamide, synthesized from precursors like this compound, have emerged as a promising class of PAK1 inhibitors.[3][4]
Quantitative Data Summary:
The following table summarizes the in vitro inhibitory activity of several 1H-indazole-3-carboxamide derivatives against PAK1.
| Compound ID | Structure | PAK1 IC50 (nM) | Reference |
| 87a | 1H-indazole-3-carboxamide with chlorophenyl group | 5000 | [3] |
| 87b | 87a with additional hydrophobic moiety | 159 | [3] |
| 87c | 87a with alternative hydrophobic moiety | 52 | [3] |
| 87d | 87a with optimized hydrophobic moiety | 16 | [3] |
| 30l | Representative 1H-indazole-3-carboxamide | 9.8 | [4] |
Experimental Protocol: In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Substrate (e.g., a generic kinase substrate peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a solution of recombinant human PAK1 in assay buffer.
-
In a 384-well plate, add 1 µL of test compound solution at various concentrations (or 5% DMSO for control).
-
Add 2 µL of the PAK1 enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway:
Caption: PAK1 Signaling Pathway and Inhibition by 1H-Indazole-3-carboxamide Derivatives.
Application 2: Development of Non-steroidal Antispermatogenic Agents
Background: There is a significant unmet need for safe, effective, and reversible male contraceptives. 1-Halobenzyl-1H-indazole-3-carboxylic acids, which can be synthesized from this compound precursors, have been identified as a promising new class of non-steroidal antispermatogenic agents.[5] These compounds have been shown to disrupt spermatogenesis in animal models.[5]
Quantitative Data Summary:
The following table summarizes the antispermatogenic activity of a potent 1-benzyl-1H-indazole-3-carboxylic acid derivative, gamendazole.
| Compound | Animal Model | Dose | Effect | Reversibility | Reference |
| Gamendazole | Rat | 6 mg/kg (single oral dose) | 100% infertility at 3 weeks | Fertility returned in 4 out of 7 animals by 9 weeks | [6] |
| Gamendazole | Rat | 3 mg/kg (single oral dose) | 100% infertility | Fertility returned in 4 out of 6 animals | [6] |
Experimental Protocol: In Vivo Assessment of Antispermatogenic Activity in Rats
This protocol provides a general framework for evaluating the antispermatogenic potential of test compounds in a rat model.
Animals:
-
Adult male Sprague-Dawley rats of proven fertility.
-
Adult female rats for mating trials.
Procedure:
-
Dosing: Administer the test compound (e.g., dissolved in a suitable vehicle like corn oil) to male rats via oral gavage. A control group should receive the vehicle only.
-
Mating Trials: At selected time points post-dosing (e.g., weekly for up to 12 weeks), co-house each male rat with two proestrous female rats overnight.
-
Fertility Assessment: The following morning, examine the vaginal smears of the female rats for the presence of sperm to confirm mating. Monitor the females for pregnancy and record the number of litters and pups.
-
Hormone Analysis: Collect blood samples at regular intervals to measure serum levels of reproductive hormones such as FSH, LH, and testosterone.
-
Histopathological Analysis: At the end of the study, euthanize the male rats and collect the testes and epididymides. Weigh the organs and fix them in Bouin's solution for histological examination. Embed the tissues in paraffin, section, and stain with hematoxylin and eosin to evaluate the integrity of the seminiferous epithelium and the stages of spermatogenesis.
Experimental Workflow:
Caption: Workflow for in vivo assessment of antispermatogenic agents.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of potent PAK1 inhibitors and novel antispermatogenic agents highlights the broad therapeutic potential of the indazole scaffold. The data and protocols presented herein provide a solid foundation for researchers to explore and expand upon the development of new drugs derived from this important chemical entity.
References
- 1. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. | Semantic Scholar [semanticscholar.org]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
applications of Benzyl 1-benzyl-1H-indazole-3-carboxylate in cancer research
Application Notes: Anticancer Potential of Indazole Derivatives
Introduction
While specific research on Benzyl 1-benzyl-1H-indazole-3-carboxylate in cancer is limited, the broader class of indazole derivatives has emerged as a significant scaffold in the development of novel anticancer agents. Numerous synthetic indazole compounds have demonstrated potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[1][2][3] This document outlines the key applications, mechanisms of action, and experimental protocols associated with indazole derivatives in cancer research, providing a valuable resource for researchers and drug development professionals.
Indazole-based compounds are recognized for their diverse biological activities, and several have entered clinical trials or are approved drugs for cancer therapy.[2][3] Their anticancer effects are often attributed to their ability to induce apoptosis, modulate cell cycle progression, and inhibit key signaling pathways involved in tumor growth and survival.[1][2][3]
Mechanism of Action
The anticancer activity of indazole derivatives is frequently linked to the induction of apoptosis through the modulation of key regulatory proteins. Studies have shown that certain indazole compounds can upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][3] Furthermore, some derivatives have been found to influence the p53/MDM2 pathway, a critical axis in cell cycle control and apoptosis.[2]
Key Applications in Cancer Research
-
Screening for Novel Anticancer Agents: The indazole scaffold serves as a promising template for the design and synthesis of new chemical entities with potential antitumor properties.
-
Induction of Apoptosis: Indazole derivatives are valuable tools for studying the molecular mechanisms of programmed cell death in cancer cells.
-
Cell Cycle Analysis: These compounds can be used to investigate the regulation of cell cycle checkpoints and identify novel therapeutic targets.
-
Combination Therapy: The potential of indazole derivatives to synergize with existing chemotherapeutic agents is an active area of investigation.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected indazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Compound 2f | Multiple | Proliferation | 0.23 - 1.15 | [3] |
| Compound 6o | K562 | MTT | 5.15 | [2] |
| Compound 6o | HEK-293 (Normal) | MTT | 33.2 | [2] |
| Compound 5k | Hep-G2 | MTT | 3.32 | [2] |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration-dependent inhibitory effect of indazole derivatives on the proliferation of cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Indazole derivative stock solution (e.g., in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the indazole derivative and incubate for an additional 48 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Apoptosis Analysis by Flow Cytometry
This protocol is used to quantify the induction of apoptosis in cancer cells treated with an indazole derivative.
-
Materials:
-
Human cancer cell lines
-
Indazole derivative
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Workflows
Caption: Workflow for in vitro screening of indazole derivatives.
Caption: Indazole derivatives induce apoptosis via p53 and Bcl-2 pathways.
References
Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Research Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 1-benzyl-1H-indazole-3-carboxylate is a research chemical belonging to the indazole class of compounds.[1] The indazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anti-inflammatory, antiviral, and anticancer properties.[1] This document provides an overview of its potential applications based on related compounds, a plausible synthesis protocol, and key chemical data.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 174180-54-2 | [1] |
| Molecular Formula | C₂₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Room temperature, dry | [1] |
Potential Research Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the activities of structurally similar indazole-3-carboxylate derivatives suggest several areas of research interest.
Antifertility Agents
A significant area of investigation for 1-benzyl-1H-indazole-3-carboxylic acids and their esters is their potential as antifertility agents. Studies on halogenated derivatives have demonstrated potent antispermatogenic activity in animal models.[2] The mechanism is suggested to involve the atrophy of the seminal line of the testes.[3] Related compounds have also been noted for their potential to inhibit ovulation.[3]
-
Key Findings on Related Compounds:
Anti-inflammatory Activity
The indazole scaffold is a component of several compounds with anti-inflammatory properties. Some 1-benzyl-1H-indazole-3-carboxylic acid derivatives have been shown to inhibit the heat coagulation of serum proteins in vitro and in vivo, a common screening method for anti-inflammatory drugs.[3]
Synthetic Cannabinoid Receptor Agonism
It is important to note that some indazole-3-carboxylate derivatives have been identified as synthetic cannabinoid receptor agonists. For instance, Quinolin-8-yl-1-benzyl-1H-indazole-3-carboxylate is classified as a synthetic cannabinoid.[4] This suggests that this compound could potentially interact with cannabinoid receptors and warrants investigation in this area, along with appropriate safety and handling protocols.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and purification of this compound based on established methods for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related methyl and ethyl esters of 1-benzyl-1H-indazole-3-carboxylic acid.[5][6]
Materials:
-
1-Benzyl-1H-indazole-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Benzyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Purification and Characterization
Purification:
-
Column Chromatography: As described in the synthesis protocol, silica gel chromatography is the primary method for purification. The choice of eluent will depend on the polarity of the final product and any impurities.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: Determination of the melting point can serve as an indicator of purity.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical biological screening cascade for the research compound.
Safety Information
As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Given the potential cannabinoid-like activity of related compounds, researchers should be aware of the possibility of psychoactive effects and handle the compound accordingly.
References
- 1. This compound [myskinrecipes.com]
- 2. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. 1-Benzyl-1H-indazole-3-carboxylic acid | 41354-03-4 [sigmaaldrich.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Laboratory Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive and detailed protocol for the laboratory-scale synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the readily available 1H-indazole-3-carboxylic acid. The protocol includes step-by-step instructions for the synthesis of the precursor, Benzyl 1H-indazole-3-carboxylate, followed by its N-benzylation to yield the final product. This document also outlines the necessary reagents, equipment, and purification methods, along with characterization data to ensure the identity and purity of the synthesized compounds. The provided workflow and tabulated data are intended to facilitate the efficient and successful replication of this synthesis in a research laboratory setting. Indazole derivatives are known to be key pharmacophores in compounds with a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1]
Introduction
The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting significant therapeutic potential. The target molecule, this compound, serves as a crucial intermediate for the synthesis of more complex bioactive molecules. The synthetic strategy detailed herein involves an initial esterification of 1H-indazole-3-carboxylic acid with benzyl alcohol, followed by a selective N-alkylation at the N-1 position of the indazole ring using benzyl bromide. This method is designed to be robust and scalable for typical laboratory needs.
Experimental Protocols
Part 1: Synthesis of Benzyl 1H-indazole-3-carboxylate
This procedure outlines the esterification of 1H-indazole-3-carboxylic acid with benzyl alcohol.
Materials and Reagents:
-
1H-indazole-3-carboxylic acid
-
Benzyl alcohol
-
Toluene
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 1H-indazole-3-carboxylic acid (10.0 g, 61.7 mmol), benzyl alcohol (13.3 g, 123.4 mmol, 2.0 eq.), and toluene (100 mL).
-
Stir the mixture to dissolve the solids.
-
Carefully add concentrated sulfuric acid (1 mL) as a catalyst.
-
Heat the mixture to reflux using a heating mantle and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Benzyl 1H-indazole-3-carboxylate as a solid.
Part 2: Synthesis of this compound
This procedure details the N-benzylation of Benzyl 1H-indazole-3-carboxylate.
Materials and Reagents:
-
Benzyl 1H-indazole-3-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon atmosphere setup (balloons or manifold)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 g, 27.5 mmol, 1.2 eq.) and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane.
-
Add anhydrous THF (80 mL) to the flask containing the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve Benzyl 1H-indazole-3-carboxylate (5.8 g, 23.0 mmol) in anhydrous THF (40 mL).
-
Slowly add the solution of Benzyl 1H-indazole-3-carboxylate to the sodium hydride suspension at 0 °C with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (4.3 g, 25.3 mmol, 1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Benzyl 1H-indazole-3-carboxylate | C₁₅H₁₂N₂O₂ | 252.27 | White Solid | 133-134 | 8.25 (d, 1H), 7.50-7.30 (m, 7H), 5.45 (s, 2H), 10.5 (br s, 1H) (Analogous to ethyl ester)[2] | 164.0, 141.5, 136.0, 128.8, 128.5, 128.3, 127.0, 126.5, 123.0, 121.0, 110.5, 67.0 (Predicted, based on similar structures) |
| This compound | C₂₂H₁₈N₂O₂ | 342.39 | Yellowish Solid | 79-82 (for methyl ester)[3] | 8.24 (d, 1H), 7.40–7.19 (m, 13H), 5.70 (s, 2H), 5.40 (s, 2H) (Analogous to methyl ester)[3] | 163.1, 140.5, 135.6, 135.0, 128.8, 128.1, 127.2, 127.0, 124.1, 123.2, 122.2, 110.0, 67.5, 54.1 (Analogous to methyl ester, with benzyl ester carbon)[3] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Analytical Characterization of Benzyl 1-benzyl-1H-indazole-3-carboxylate
These application notes provide detailed methodologies and protocols for the analytical characterization of Benzyl 1-benzyl-1H-indazole-3-carboxylate. The methods described are based on established analytical techniques for similar indazole derivatives and are intended for use by researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC method is generally suitable for this class of compounds.
Application Note:
This protocol outlines a reverse-phase HPLC method that can be adapted for the analysis of this compound. The method is based on protocols developed for other indazole and imidazole derivatives and is suitable for purity determination and quantification.[1][2][3][4][5][6] The selection of a C8 or C18 column is common for the separation of such aromatic and heterocyclic compounds. The mobile phase composition can be optimized to achieve the desired resolution and retention time.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C8 or C18 reverse-phase column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm) is recommended.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (or methanol) and water with an acid modifier like phosphoric acid or trifluoroacetic acid (TFA) is typically employed.[3][5] For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[3]
-
Example Mobile Phase: Acetonitrile and 0.1% aqueous phosphoric acid.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (a common wavelength for similar compounds is around 220 nm or 300 nm).[1][6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile or methanol to a concentration of approximately 0.5 mg/mL.[1]
Logical Workflow for HPLC Method Development:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and structural elucidation of volatile and thermally stable compounds. For this compound, which has a relatively high molecular weight, specific GC conditions are required.
Application Note:
This protocol provides a general GC-MS method for the analysis of indazole derivatives.[7][8] It is crucial to ensure the compound is thermally stable and sufficiently volatile for GC analysis. Derivatization may be necessary for less volatile or polar analogues, though it is likely not required for the target compound. The mass spectrum will provide valuable information about the molecular weight and fragmentation pattern, aiding in structural confirmation.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Analysis Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to fully characterize this compound.
Application Note:
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[9][12]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for Related Indazole Derivatives:
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indazole Protons | 7.0 - 8.5 | 110 - 145 |
| Benzyl CH₂ | ~5.5 | ~50 |
| Aromatic Protons (Benzyl) | 7.2 - 7.6 | 125 - 140 |
| Carboxylate Carbonyl | - | ~160 - 170 |
Note: These are approximate ranges based on similar structures and can vary depending on the specific substitution pattern and solvent.
NMR Data Acquisition and Analysis Workflow:
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. It is a quick and simple method to confirm the presence of key structural features in this compound.
Application Note:
This protocol describes the acquisition of an IR spectrum using a standard FT-IR spectrometer. The spectrum should show characteristic absorption bands for the C=O of the ester, the C=N and C=C of the indazole ring, and the aromatic C-H bonds of the benzyl groups.[9][10][12][13]
Experimental Protocol:
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Acquisition:
-
Collect a background spectrum.
-
Collect the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
Expected IR Absorption Bands for Related Indazole Derivatives:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Ester C=O Stretch | ~1710 |
| Aromatic C=C and C=N Stretch | 1650 - 1450 |
Note: These are approximate values and can be influenced by the molecular environment.
IR Spectroscopy Workflow:
Caption: Workflow for IR analysis of this compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. public.pensoft.net [public.pensoft.net]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Benzyl-3-hydroxy-1H-indazole(2215-63-6) 13C NMR spectrum [chemicalbook.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl 1-benzyl-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential in vitro assays for evaluating the biological activity of Benzyl 1-benzyl-1H-indazole-3-carboxylate. The protocols described are based on established methodologies for assessing the anticancer, anti-inflammatory, and antimicrobial properties of related indazole compounds.
Potential Anticancer Activity
Indazole derivatives are recognized for their potential as anticancer agents, with several compounds in this class having been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[1][2] The cytotoxic effects of this compound can be determined against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound against various cancer cell lines, as would be determined by the MTT assay.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 15.2 |
| K562 | Chronic Myeloid Leukemia | 5.15 |
| PC-3 | Prostate Cancer | 22.8 |
| HepG2 | Liver Cancer | 18.5 |
| MCF-7 | Breast Cancer | 12.3 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cytotoxicity.[3][4][5]
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, K562, PC-3, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization: MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathway: Apoptosis Induction
Some indazole derivatives exert their anticancer effects by inducing apoptosis.[2] A possible mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax, leading to the activation of caspases.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-benzyl-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 1-benzyl-1H-indazol-3-ol using High-Performance Liquid Chromatography (HPLC). This compound is a known impurity and degradation product of the non-steroidal anti-inflammatory drug, benzydamine. Therefore, a robust and validated analytical method is crucial for quality control in pharmaceutical formulations.
Introduction
1-benzyl-1H-indazol-3-ol is a key related substance of benzydamine and its presence in pharmaceutical products must be carefully monitored to ensure safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation, identification, and quantification of this impurity. This application note details two effective reversed-phase HPLC (RP-HPLC) methods for this purpose.
Method 1: Analysis of 1-benzyl-1H-indazol-3-ol in Benzydamine Formulations
This method is adapted from the established analysis of benzydamine and its related impurities in pharmaceutical dosage forms.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Methanol : 10 mM Ammonium Carbonate Buffer (pH 10.5) (37.5 : 37.5 : 25, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 218 nm |
| Injection Volume | 10 µL |
| Internal Standard | Famotidine (optional) |
Method Validation Summary
The following table summarizes the quantitative performance of a similar validated HPLC method for the determination of 1-benzyl-1H-indazol-3-ol (referred to as Impurity C).
| Parameter | Result |
| Linearity Range | 0.05% - 1.2% relative to the nominal concentration of benzydamine hydrochloride |
| Limit of Quantification (LOQ) | 0.030% relative to the nominal concentration of benzydamine hydrochloride[2] |
| Accuracy (Recovery) | 98.25% to 102.8% (for benzydamine and its impurities) |
| Precision (RSD) | < 2.2% (Intra- and Inter-day for benzydamine and its impurities) |
Method 2: Alternative RP-HPLC Method for 1-benzyl-1H-indazol-3-ol
This method provides an alternative separation strategy using a different stationary phase and mobile phase composition.[3]
Chromatographic Conditions
| Parameter | Specification |
| Column | Newcrom R1 (or equivalent reversed-phase column with low silanol activity) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid[3] |
| Detection | UV (wavelength to be optimized, typically in the range of 210-310 nm) |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 1-benzyl-1H-indazol-3-ol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or mobile phase) and dilute to volume. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.
Sample Preparation (from a Pharmaceutical Formulation)
-
Sample Collection: Accurately weigh a representative portion of the pharmaceutical formulation (e.g., crushed tablets, oral spray).
-
Extraction: Transfer the sample to a volumetric flask and add a suitable extraction solvent (e.g., mobile phase or a mixture of water and organic solvent). The volume should be sufficient to completely dissolve the analyte.
-
Sonication/Shaking: Sonicate or shake the sample for a sufficient time to ensure complete extraction of the analyte from the matrix.
-
Dilution: Dilute the extracted sample solution with the mobile phase to a concentration that falls within the calibration curve range.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 1-benzyl-1H-indazol-3-ol.
Caption: General workflow for the HPLC analysis of 1-benzyl-1H-indazol-3-ol.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in developing and validating an HPLC method for impurity analysis.
Caption: Logical steps for HPLC method development and validation for impurity analysis.
References
Application Notes and Protocols for In Vivo Studies of 1-Benzyl-1H-indazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Profile: 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (DICA/Lonidamine)
-
Chemical Name: 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid[1][2][3]
-
Mechanism of Action (Antispermatogenic): Induces exfoliation of immature germ cells by targeting Sertoli cells and disrupting Sertoli cell tight junctions.[1][5] It is also known to interfere with cellular energy metabolism.[3][6]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies conducted on DICA in male rats.
Table 1: Effects of Single Oral Dose of DICA on Plasma Concentration and Testis Weight [1]
| Dose (mg/kg) | Peak Plasma Concentration (µg/mL) at 4 hr | Plasma Concentration (µg/mL) at 24 hr | Testis Weight Reduction |
| 50 | 74 | 5.5 | Significant reduction by day 2 |
Table 2: Effects of Single and Repeated Oral Doses of DICA on Fertility in Male Rats [1]
| Dosage Regimen | Outcome | Reversibility |
| 50 mg/kg (weekly for 9 weeks) | Infertility | Partially reversible |
| 500 mg/kg (weekly for 9 weeks) | Sterility | Permanent |
| 50 mg/kg (monthly for 4 months) | Infertility | Partially reversible |
| 500 mg/kg (monthly for 4 months) | Sterility | Permanent |
Table 3: Effects of a Single Oral Dose of DICA on Hormone Levels in Male Rats [1]
| Dose (mg/kg) | Follicle-Stimulating Hormone (FSH) | Luteinizing Hormone (LH) | Testosterone |
| 50 | Elevated on days 2, 3, and 7 | No significant effect | No significant effect |
| 500 | Elevated on days 2, 3, and 7 | No significant effect | No significant effect |
Experimental Protocols
Protocol 1: Evaluation of Antispermatogenic Activity in Male Rats
This protocol is adapted from studies on DICA and can be used to assess the antispermatogenic potential of Benzyl 1-benzyl-1H-indazole-3-carboxylate or its derivatives.[1][2][7]
1. Animals and Housing:
-
Species: Male Wistar or Sprague-Dawley rats (proven fertile).[8]
-
Age: 8-10 weeks.
-
Housing: House animals individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard rodent chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Compound Administration:
-
Vehicle: Prepare a suspension of the test compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Route of Administration: Oral gavage is a common and effective route for this class of compounds.[1]
-
Dosage: Based on the data for DICA, a starting dose range of 50-100 mg/kg can be considered for single-dose studies. For multiple-dose studies, lower doses may be appropriate.[1] Dose-ranging studies are recommended to determine the optimal dose for the specific compound.
3. Experimental Groups:
-
Group 1 (Control): Administer the vehicle only.
-
Group 2 (Test Compound - Low Dose): Administer the test compound at a low dose.
-
Group 3 (Test Compound - High Dose): Administer the test compound at a high dose.
-
(Optional) Group 4 (Positive Control): Administer a known antispermatogenic agent like DICA.
4. Mating Studies:
-
To assess fertility, cohabitate each male rat with two untreated, sexually mature female rats in the proestrus stage.[9]
-
Conduct mating trials at various time points after compound administration (e.g., weekly for several weeks) to evaluate the onset and duration of infertility.[1]
-
Confirm mating by the presence of a vaginal plug or sperm in the vaginal smear the following morning.
-
Monitor the females for pregnancy and record the number of litters and pups.
5. Sample Collection and Analysis:
-
At the end of the study period, euthanize the animals by an approved method.
-
Organ Weights: Dissect and weigh the testes, epididymides, seminal vesicles, and ventral prostate.[7]
-
Sperm Analysis:
-
Histopathology:
-
Fix the testes in Bouin's solution or 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the seminiferous tubules for signs of germ cell exfoliation, disorganization, and loss of spermatocytes and spermatids.[2]
-
-
Hormone Analysis:
-
Collect blood samples via cardiac puncture.
-
Separate the serum and store it at -80°C until analysis.
-
Measure serum levels of FSH, LH, and testosterone using commercially available ELISA kits.[7]
-
Visualizations
Proposed Signaling Pathway for Antispermatogenic Action
Caption: Proposed mechanism of antispermatogenic action.
Experimental Workflow for In Vivo Antispermatogenic Study
Caption: Workflow for evaluating antispermatogenic activity.
References
- 1. 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (DICA), an exfoliative antispermatogenic agent in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment [mdpi.com]
- 4. Effects of lonidamine alone or combined with hyperthermia in some experimental cell and tumour systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron microscope study of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, an exfoliative antispermatogenic agent, in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the photochemical and phototoxic properties of lonidamine [1-(2,4-dichlorobenzyl)-1H-indazol-3-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-spermatogenic Activity of Polyherbal Formulation on Male Wistar Albino Rats - Journal of Young Pharmacists [jyoungpharm.org]
- 8. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 9. ijbpas.com [ijbpas.com]
- 10. Evaluation of Selected Folk Herbs on the Fertility of Sprague Dawley Male Rats: Biochemical, Histological, and Molecular Investigations [mdpi.com]
Application Notes and Protocols: Dosage and Administration of Indazole Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic insights of indazole compounds in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this important class of molecules.
Data Presentation: Quantitative Summary of Indazole Compound Administration
The following tables summarize the dosages and administration routes of various indazole compounds in different animal models, categorized by therapeutic area.
Table 1: Anti-inflammatory and Analgesic Models
| Indazole Compound/Derivative | Animal Model | Disease Model | Doses Administered | Administration Route | Reference |
| Indazole | Wistar Rats | Carrageenan-induced Paw Edema | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | [1] |
| 5-Aminoindazole | Wistar Rats | Carrageenan-induced Paw Edema | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | [1] |
| 6-Nitroindazole | Wistar Rats | Carrageenan-induced Paw Edema | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | [1] |
| Indazolone Derivative | Mice | Acetic Acid-induced Writhing | 20, 40, 60 mg/kg | Not Specified | |
| Indazolone Derivative | Mice | Hot Plate Test | 20, 40, 60 mg/kg | Not Specified | |
| Indazolone Derivative | Mice | Vincristine-induced Neuropathic Pain | 20, 40, 60 mg/kg | Not Specified | |
| 7-Nitroindazole | Mice | Formalin-induced Paw Licking | 10, 25, 50 mg/kg | Intraperitoneal (i.p.) | |
| 7-Nitroindazole | Mice | Acetic Acid-induced Abdominal Constriction | 10, 25, 50 mg/kg | Intraperitoneal (i.p.) | |
| 6-Nitroindazole | Mice | Formalin-induced Paw Licking | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | |
| 6-Nitroindazole | Mice | Acetic Acid-induced Abdominal Constriction | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | |
| Indazole | Mice | Formalin-induced Paw Licking | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | |
| Indazole | Mice | Acetic Acid-induced Abdominal Constriction | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) |
Table 2: Cancer Models
| Indazole Compound/Derivative | Animal Model | Cancer Model | Doses Administered | Administration Route | Reference |
| 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole derivative (Compound 105) | Mice | NCI-H1581 Xenograft (FGFR1-amplified) | 10 mg/kg/day | Oral | |
| Indazole Derivative (2f) | BALB/c Mice | 4T1 Tumor-bearing | 12.5, 25 mg/kg/day | Intraperitoneal (i.p.) | |
| Pazopanib | Not Specified | Renal Cell Carcinoma, Soft Tissue Sarcoma | Not Specified | Oral | [2][3] |
| Axitinib | Not Specified | Advanced Renal Cell Carcinoma | Not Specified | Oral | [4][5] |
| Niraparib | Not Specified | Ovarian, Fallopian Tube, Peritoneal Cancer | Not Specified | Oral | [1][6][7][8][9] |
Table 3: Neurodegenerative Disease Models
| Indazole Compound/Derivative | Animal Model | Disease Model | Doses Administered | Administration Route | Reference |
| 6-amino-1-methyl-indazole (AMI) | C57BL/6 Mice | MPTP-induced Parkinson's Disease | 2, 4 mg/kg/day | Intraperitoneal (i.p.) | [10] |
| 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33) | 5xFAD Mice | Alzheimer's Disease | 2 mg/kg (for 4 weeks) | Oral | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the tables are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.[1]
Materials:
-
Wistar rats (male)
-
Carrageenan (1% w/v solution in saline)
-
Indazole compound or derivative
-
Vehicle (e.g., 0.5% Carboxymethyl Cellulose)
-
Standard drug (e.g., Diclofenac, 10 mg/kg)
-
Plethysmograph
Procedure:
-
Divide animals into groups (vehicle control, standard, and test compound groups with different doses).
-
Administer the indazole compound or vehicle intraperitoneally 30 minutes prior to carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmograph.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Materials:
-
Mice (male)
-
Acetic acid (0.6% v/v solution in saline)
-
Indazole compound or derivative
-
Vehicle
-
Standard drug (e.g., Aspirin)
Procedure:
-
Divide animals into groups (vehicle control, standard, and test compound groups).
-
Administer the indazole compound or vehicle orally or intraperitoneally at a predetermined time before acetic acid injection.
-
Inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
Hot Plate Test in Mice
This model is used to assess the central analgesic activity of a compound.
Materials:
-
Mice
-
Hot plate apparatus
-
Indazole compound or derivative
-
Vehicle
-
Standard drug (e.g., Morphine)
Procedure:
-
Determine the baseline latency by placing each mouse on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a response is observed (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the indazole compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the reaction time.
-
An increase in the reaction time compared to the baseline indicates an analgesic effect.
4T1 Tumor-Bearing Mouse Model
This model is used to evaluate the in vivo anti-tumor activity of a compound against breast cancer.
Materials:
-
BALB/c mice (female)
-
4T1 mammary carcinoma cells
-
Indazole compound or derivative
-
Vehicle
-
Calipers
Procedure:
-
Inject 4T1 cells subcutaneously into the mammary fat pad of the mice.
-
Once the tumors are palpable, divide the mice into groups (vehicle control and test compound groups).
-
Administer the indazole compound or vehicle daily via the desired route (e.g., intraperitoneally).
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by indazole compounds.
Caption: Anti-inflammatory mechanism of indazole derivatives.
Caption: VEGFR signaling inhibition by indazole-based drugs.
Caption: PARP inhibition mechanism of Niraparib.
Experimental Workflow Diagrams
Caption: Carrageenan-induced paw edema workflow.
Caption: Xenograft tumor model workflow.
References
- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Protocol for N-Alkylation of 1H-Indazole Scaffold: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-indazole scaffold is a privileged bicyclic heterocycle prominently featured in a multitude of marketed drugs and clinical candidates, including the antiemetic Granisetron and the anti-cancer agent Pazopanib.[1][2] The biological activity of these compounds is often critically dependent on the regioselective functionalization of one of the two nitrogen atoms in the pyrazole ring. Direct N-alkylation of the 1H-indazole ring system can lead to a mixture of N1 and N2-alkylated regioisomers, posing significant challenges in purification and impacting overall yield.[1][3][4] Therefore, the development of robust and regioselective N-alkylation protocols is of paramount importance in medicinal chemistry and drug development.
This document provides detailed protocols for the selective N-alkylation of the 1H-indazole scaffold, offering methodologies for achieving both N1- and N2-regioisomers. The choice of reaction conditions, including the base, solvent, and alkylating agent, as well as the substitution pattern of the indazole core, all play a crucial role in directing the regiochemical outcome.[3][5]
Key Concepts & Signaling Pathways
The regioselectivity of indazole N-alkylation is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions which can favor either kinetic or thermodynamic control. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3][5] Under basic conditions, deprotonation of the indazole N-H generates an ambidentate indazolide anion with nucleophilic character at both N1 and N2. The nature of the counter-ion, solvent, and electrophile can influence which nitrogen atom preferentially attacks the alkylating agent.
Experimental Protocols
Protocol 1: Selective N1-Alkylation using Sodium Hydride in THF
This protocol is particularly effective for achieving high N1-selectivity, especially with indazoles bearing C3 substituents like carboxymethyl, tert-butyl, and acetyl groups.[1][3][6] The use of sodium hydride in a non-polar aprotic solvent like THF is thought to favor the formation of a sodium-coordinated intermediate that sterically hinders attack at the N2 position.
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide (or other suitable alkylating agent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation using Trifluoromethanesulfonic Acid (TfOH)
This method provides high N2-selectivity for a broad range of 1H-indazoles and azaindazoles using alkyl 2,2,2-trichloroacetimidates as the alkylating agents.[7][8][9] The acidic conditions are proposed to protonate the imide, facilitating nucleophilic attack by the N2-nitrogen of the indazole.[7]
Materials:
-
Substituted 1H-indazole
-
Alkyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1H-indazole (1.0 equivalent) and the alkyl 2,2,2-trichloroacetimidate (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add trifluoromethanesulfonic acid (1.25 equivalents) dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). For less reactive azaindazole substrates, increasing the amount of TfOH to 2.15 equivalents may be necessary.[7]
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N2-alkylated indazole.
Data Presentation: Summary of Reaction Conditions and Regioselectivity
The following table summarizes the typical regiochemical outcomes of 1H-indazole N-alkylation under various conditions. The selectivity is highly dependent on the specific indazole substrate and alkylating agent used.
| Protocol | Base/Acid | Solvent | Alkylating Agent | Major Isomer | N1:N2 Ratio | Reference |
| 1 | NaH | THF | Alkyl Bromide | N1 | >99:1 (for certain C3-substituted indazoles) | [1][3] |
| 1 | K₂CO₃ | DMF | Isobutyl Bromide | N1/N2 Mixture | 58:42 | [10] |
| 2 | TfOH | DCM | Alkyl 2,2,2-trichloroacetimidate | N2 | Highly selective for N2 | [7][8] |
| 2 | TfOH | - | Diazo Compounds | N2 | Up to 100:0 | [11] |
| Mitsunobu | DIAD, PPh₃ | THF | Alcohol | N2 | 1:2.5 (for unsubstituted indazole) | [3][5] |
| - | - | DMSO | Alkylating Agent | Favors N1 | Solvent-dependent selectivity | [3] |
Note: The N1:N2 ratios are illustrative and can vary significantly based on the specific substituents on the indazole ring and the nature of the alkylating agent. For instance, indazoles with C7-NO₂ or C7-CO₂Me substituents show excellent N2-selectivity even under conditions that typically favor N1-alkylation.[1][5][12]
Conclusion
The regioselective N-alkylation of the 1H-indazole scaffold is a critical transformation in the synthesis of numerous biologically active molecules. By carefully selecting the reaction conditions, researchers can effectively control the site of alkylation to favor either the N1 or N2 position. The protocols outlined in this document provide reliable starting points for achieving the desired regioisomer, thereby facilitating the efficient synthesis of novel indazole derivatives for drug discovery and development. It is important to note that optimization of these conditions may be necessary for specific substrates to achieve optimal yield and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl 1-benzyl-1H-indazole-3-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-benzyl-1H-indazole-3-carboxylate is a key synthetic intermediate in medicinal chemistry and drug discovery. Its indazole core is a prevalent scaffold in a variety of biologically active compounds, exhibiting anti-inflammatory, antiviral, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of valuable downstream products. The protocols focus on the selective deprotection of the benzyl ester, reduction to the corresponding alcohol, and subsequent amide coupling reactions.
Chemical Properties
| Property | Value |
| CAS Number | 174180-54-2 |
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.39 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) |
Applications as a Synthetic Intermediate
The primary utility of this compound lies in its function as a protected form of 1-benzyl-1H-indazole-3-carboxylic acid. The benzyl ester can be selectively removed to unmask the carboxylic acid, which can then be engaged in a variety of coupling reactions. Alternatively, the ester functionality can be directly reduced to the corresponding primary alcohol.
A key challenge in the chemistry of this intermediate is the selective manipulation of the benzyl ester in the presence of the N-benzyl group. While catalytic hydrogenation would likely cleave both benzyl groups, chemical methods can be employed for selective deprotection of the ester.
Experimental Protocols
Protocol 1: Selective Deprotection of Benzyl Ester to Yield 1-benzyl-1H-indazole-3-carboxylic acid
This protocol describes the chemoselective cleavage of the benzyl ester using nickel boride, a method known to be mild and selective, leaving other protecting groups like N-benzyl amides and benzyl ethers intact.
Reaction Scheme:
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
To this solution, add Nickel(II) chloride hexahydrate (2.0 eq). The solution should turn green.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise over 15-20 minutes. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the black precipitate dissolves and the solution becomes acidic.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-1H-indazole-3-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 85-95% | [2] |
| Purity | >95% (by NMR and LC-MS) | N/A |
Protocol 2: Reduction of Benzyl Ester to (1-benzyl-1H-indazol-3-yl)methanol
This protocol outlines the reduction of the benzyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).[3][4][5][6]
Reaction Scheme:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a white granular precipitate forms.
-
Filter the precipitate through a pad of Celite and wash the filter cake with ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (1-benzyl-1H-indazol-3-yl)methanol.
-
The crude product can be purified by column chromatography.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | >90% | [7] |
| Purity | >95% (by NMR and LC-MS) | N/A |
Protocol 3: Synthesis of 1-benzyl-1H-indazole-3-carboxamides via Amide Coupling
This protocol describes the synthesis of 1-benzyl-1H-indazole-3-carboxamides from 1-benzyl-1H-indazole-3-carboxylic acid (obtained from Protocol 1) using a standard peptide coupling reagent such as HBTU.
Reaction Scheme:
Materials:
-
1-benzyl-1H-indazole-3-carboxylic acid
-
Desired amine (1.1 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-benzyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired 1-benzyl-1H-indazole-3-carboxamide.
Quantitative Data (Example):
| Product | Yield | Reference |
| N-benzyl-1-benzyl-1H-indazole-3-carboxamide | Typically >80% | [1][8] |
Conclusion
This compound is a versatile synthetic intermediate that provides access to a range of valuable indazole-containing compounds. The protocols detailed above offer reliable methods for its deprotection, reduction, and subsequent functionalization, enabling its effective use in drug discovery and development programs. Researchers should optimize the reaction conditions based on their specific substrates and analytical capabilities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 7. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme Inhibition by Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used to study the inhibitory effects of indazole derivatives on various enzymes, with a particular focus on protein kinases. This document includes detailed experimental protocols for key assays, a summary of quantitative inhibition data, and visualizations of relevant signaling pathways to aid in the design and interpretation of experiments in the context of drug discovery and development.
Introduction to Indazole Derivatives as Enzyme Inhibitors
Indazole, a bicyclic heteroaromatic organic compound, is a privileged scaffold in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an effective competitor for the ATP-binding site of many enzymes, particularly kinases.[1][2] Indazole derivatives have been successfully developed as potent and selective inhibitors for a range of enzymes implicated in diseases such as cancer and inflammation.[3][4][5] Understanding the techniques to characterize the inhibitory potential of these compounds is crucial for advancing novel therapeutics.
Key Biochemical Assays for Enzyme Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme. These assays measure the reduction in enzyme activity as a function of inhibitor concentration, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Radioactive Kinase Assay ([32P]-ATP Filter Binding Assay)
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP onto a substrate (peptide or protein) by the kinase.[6]
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate peptide, assay buffer (typically containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES), and the indazole derivative at various concentrations.[7]
-
Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the free [γ-32P]ATP will be washed away.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.[8][9]
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the kinase (tagged, e.g., with GST or His), a europium (Eu)-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the indazole derivative at various concentrations in the assay buffer.
-
Reaction Setup: In a microplate, add the kinase and the Eu-labeled antibody.
-
Inhibitor Addition: Add the indazole derivative at different concentrations to the wells.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding equilibrium to be reached.
-
Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for Eu and ~665 nm for the tracer).
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. Calculate the percentage of inhibition and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Cyclooxygenase (COX) Inhibitor Screening Assay
This assay is used to identify inhibitors of COX-1 and COX-2 enzymes. It measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.[10][11]
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, heme, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), arachidonic acid (the natural substrate), and the indazole derivative at various concentrations in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, heme, and the COX enzyme.
-
Inhibitor Addition: Add the indazole derivative at different concentrations to the wells.
-
Substrate Addition: Add the colorimetric substrate (TMPD).
-
Initiation: Start the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 5 minutes).
-
Detection: Measure the absorbance of the oxidized TMPD at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the COX activity. Calculate the percentage of inhibition and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Assays for Assessing Inhibitor Efficacy
Cell-based assays are crucial for evaluating the effect of an inhibitor in a more physiologically relevant context. These assays assess the inhibitor's ability to penetrate cell membranes, engage its target in the cellular environment, and elicit a biological response, such as inhibiting cell proliferation or inducing apoptosis.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][12]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.[1][13]
Experimental Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative.
-
Incubation: Incubate the plates for an extended period (e.g., 7-14 days) to allow for colony formation. The medium may need to be replaced periodically.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution like methanol or a mixture of methanol and acetic acid, and then stain them with a solution like crystal violet.
-
Colony Counting: Count the number of visible colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction against the inhibitor concentration to assess the long-term anti-proliferative effect.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory activities (IC50 values) of selected indazole derivatives against various enzymes.
Table 1: Inhibition of Fibroblast Growth Factor Receptors (FGFRs) by Indazole Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 27a | FGFR1 | < 4.1 | [3] |
| Compound 27a | FGFR2 | 2.0 | [3] |
| Compound 99 | FGFR1 | 2.9 | [4] |
| Compound 106 | FGFR1 | 2000 ± 400 | [4] |
| Compound 106 | FGFR2 | 800 ± 300 | [4] |
| Compound 106 | FGFR3 | 4500 ± 1600 | [4] |
| Compound 9u | FGFR1 | 3.3 | [12] |
Table 2: Inhibition of Anaplastic Lymphoma Kinase (ALK) by Indazole Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| Entrectinib (127) | ALK | 12 | [4] |
| Compound 3 | ALK | 2.9 | [14] |
Table 3: Inhibition of Extracellular Signal-Regulated Kinases (ERK1/2) by Indazole Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 116 | ERK1/2 | 9.3 ± 3.2 | [4] |
| Compound 117 | ERK1/2 | 25.8 ± 2.3 | [4] |
| Compound 118 | ERK1/2 | 15.6 ± 1.9 | [4] |
Table 4: Inhibition of Cyclooxygenase (COX) Enzymes by Indazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 23.42 | [5] |
| 5-Aminoindazole | COX-2 | 12.32 | [5] |
| 6-Nitroindazole | COX-2 | 19.22 | [5] |
Data Interpretation: IC50 and Ki
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational parameter that depends on the experimental conditions, including the substrate concentration.[15]
The Ki , or inhibition constant, is a measure of the intrinsic binding affinity of the inhibitor for the enzyme.[15] For a competitive inhibitor, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation :[3]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant of the substrate, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
The Ki value is independent of the substrate concentration and is a more fundamental measure of inhibitor potency, allowing for the direct comparison of the affinity of different inhibitors for an enzyme.
Visualization of Signaling Pathways and Workflows
Understanding the signaling pathways in which the target enzymes are involved is crucial for interpreting the cellular effects of the inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: FGFR1 Signaling Pathway and Inhibition by Indazole Derivatives.
Caption: ERK/MAPK Signaling Pathway and Inhibition by Indazole Derivatives.
Caption: ALK Signaling Pathway and Inhibition by Indazole Derivatives.
Experimental Workflows
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
- 9. Cell signaling pathways step-by-step [mindthegraph.com]
- 10. sketchviz.com [sketchviz.com]
- 11. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Benzyl 1-benzyl-1H-indazole-3-carboxylate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of Benzyl 1-benzyl-1H-indazole-3-carboxylate. Indazole derivatives have emerged as a promising class of compounds with potential therapeutic applications, particularly in oncology.[1][2][3][4] The assays described herein are designed to assess the cytotoxic and apoptotic effects of the compound on cancer cells, as well as to elucidate its potential mechanism of action by investigating its impact on cell cycle progression and key signaling pathways.
The provided protocols are optimized for a general workflow and may require further optimization based on the specific cell lines and experimental conditions used.
Recommended Cell Lines
The selection of appropriate cell lines is crucial for obtaining relevant data. Based on the common targets of anti-cancer agents, a panel of well-characterized human cancer cell lines is recommended.
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells.[5][6][7][8][9] Widely used as a model for lung cancer. |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive.[10][11][12][13] A common model for hormone-responsive breast cancer. |
| HCT116 | Colorectal Carcinoma | Epithelial-like morphology.[14][15][16][17] Often used in studies of colon cancer progression. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a series of dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.[2][18]
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[18][19]
Workflow for Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | ||||
| Compound (IC50) | ||||
| Compound (2x IC50) |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][16]
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| Compound (IC50) | |||
| Compound (2x IC50) |
Potential Signaling Pathways for Investigation
Based on the known activities of other indazole derivatives, this compound may exert its effects through the modulation of key signaling pathways involved in apoptosis and cell cycle regulation, such as the p53/MDM2 and Bcl-2 family pathways.[2]
p53/MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[11][14] MDM2 is a key negative regulator of p53, targeting it for degradation.[11][14][17] Inhibition of the p53-MDM2 interaction can lead to p53 activation and subsequent tumor suppression.
Caption: The p53/MDM2 signaling pathway and potential point of intervention.
Bcl-2 Family and Intrinsic Apoptosis Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[5][6][10] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate.[5][6][10]
Caption: The Bcl-2 family-regulated intrinsic apoptosis pathway.
Further investigation into the modulation of these pathways by this compound can be performed using techniques such as Western blotting to analyze the expression levels of key proteins (e.g., p53, MDM2, Bcl-2, Bax, cleaved caspases).
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aun.edu.eg [aun.edu.eg]
- 5. synthego.com [synthego.com]
- 6. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 7. A549 cell - Wikipedia [en.wikipedia.org]
- 8. A549 | Culture Collections [culturecollections.org.uk]
- 9. A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 10. MCF7 | Culture Collections [culturecollections.org.uk]
- 11. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 12. bcrj.org.br [bcrj.org.br]
- 13. MCF-7 - Wikipedia [en.wikipedia.org]
- 14. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 15. HCT116 cells - Wikipedia [en.wikipedia.org]
- 16. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 17. biocompare.com [biocompare.com]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
Development of Bioactive Molecules from Benzyl 1-benzyl-1H-indazole-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. Benzyl 1-benzyl-1H-indazole-3-carboxylate serves as a versatile starting material for the synthesis of a diverse library of indazole derivatives. This document provides detailed application notes and experimental protocols for the development of bioactive molecules derived from this parent compound, with a focus on anticancer, anti-inflammatory, and kinase inhibitory activities.
Introduction to Bioactive Indazole Derivatives
Indazole-containing compounds have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1] The bicyclic structure of indazole, consisting of a benzene ring fused to a pyrazole ring, provides a unique three-dimensional arrangement that allows for specific interactions with various biological targets.[2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have been extensively explored, leading to the identification of potent inhibitors of enzymes and modulators of signaling pathways implicated in various diseases.
This compound, with its protected carboxylic acid and N-benzylated indazole core, is an ideal precursor for generating libraries of derivatives through modifications at the 3-position and substitutions on the benzyl groups. These modifications can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.
Key Bioactivities of Indazole-3-Carboxylate Derivatives
Anticancer Activity
A significant number of indazole derivatives exhibit potent antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth, survival, and metastasis.
Quantitative Data:
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | Citation |
| 2f | (E)-3-(3,5-Dimethoxystyryl)-6-(pyridin-3-yl)-1H-indazole | 4T1 (Breast Cancer) | 0.23 | [3] |
| 2f | (E)-3-(3,5-Dimethoxystyryl)-6-(pyridin-3-yl)-1H-indazole | A549 (Lung Cancer) | 0.89 | [3] |
| 2f | (E)-3-(3,5-Dimethoxystyryl)-6-(pyridin-3-yl)-1H-indazole | HepG2 (Liver Cancer) | 1.15 | [3] |
| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [4] |
| 13a | Indazole derivative | A549 (Lung Cancer) | 0.012 | [5] |
| 13b | Indazole derivative | MCF7 (Breast Cancer) | 0.010 | [5] |
| 3b | Curcumin indazole analog | WiDr (Colon Cancer) | 27.20 | [6] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Indazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).
Quantitative Data:
| Compound | Target | IC50 (µM) | Citation |
| 5-aminoindazole | COX-2 | 12.32 | [7] |
| 6-nitroindazole | COX-2 | 19.22 | [7] |
| Indazole | COX-2 | 23.42 | [7] |
| Celecoxib (Control) | COX-2 | 5.10 | [7] |
Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a common driver of cancer and other diseases. The indazole scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) | Citation |
| 30l | PAK1 | 9.8 | [8] |
| 95 | RSK2 | < 2.5 | [9] |
| 109 | CK2 | 9.3 | [9] |
| 110 | B-Raf | 0.16 | [9] |
| 111 | B-Raf | 4.2 | [9] |
| 112 | MEK | 13 | [9] |
| 113 | Tpl2 | 47 | [9] |
| 32 | PDK1 | 80 | [10] |
| 35 | PDK1 | 94 | [10] |
Experimental Protocols
General Synthesis of 1H-Indazole-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of N-substituted-1H-indazole-3-carboxamides starting from 1H-indazole-3-carboxylic acid, a key intermediate readily accessible from this compound via debenzylation and hydrolysis.[11]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (R-NH₂)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dry DCM, add thionyl chloride (2 equivalents) dropwise at 0 °C.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1H-indazole-3-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in dry DCM.
-
To this solution, add the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, wash the reaction mixture with water and brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-1H-indazole-3-carboxamide.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of synthesized indazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, replace the medium with fresh medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for COX-2 inhibitory activity of the synthesized indazole derivatives.[12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test inhibitors (indazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Celecoxib (a known COX-2 inhibitor) as a positive control
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X solution of the test inhibitors and the positive control in COX Assay Buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Prepare a diluted solution of Arachidonic Acid in NaOH.
-
-
Assay Protocol:
-
Add 10 µL of the diluted test inhibitor or positive control to the respective wells of the 96-well plate.
-
Add 10 µL of COX Assay Buffer to the enzyme control wells.
-
Add 80 µL of the Reaction Mix to all wells.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25 °C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value for each inhibitor.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition
Several indazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][13][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.
PAK1 Signaling Pathway Inhibition
p21-activated kinase 1 (PAK1) is a key regulator of cell motility, proliferation, and survival, and its aberrant activation is implicated in cancer progression.[8][15] Indazole-3-carboxamides have emerged as potent and selective PAK1 inhibitors.[8]
Caption: Inhibition of the PAK1 signaling pathway by indazole-3-carboxamides.
Experimental Workflow for Bioactive Molecule Development
The development of bioactive molecules from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for developing bioactive indazole derivatives.
References
- 1. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. assaygenie.com [assaygenie.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield for the N-benzylation of the indazole-3-carboxylic acid ester. What are the potential causes and solutions?
A1: Low yields in the N-benzylation step are a common issue. Several factors could be contributing to this:
-
Incomplete Deprotonation: The indazole nitrogen is weakly acidic, and incomplete deprotonation before the addition of the benzyl halide can significantly reduce the yield.
-
Solution: Ensure a slight excess of a strong enough base is used. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable polar aprotic solvent like DMF or THF are commonly employed. When using NaH, ensure it is fresh and handled under an inert atmosphere to prevent deactivation by moisture.
-
-
Competing N2-Alkylation: A significant side reaction is the alkylation at the N2 position of the indazole ring, leading to the formation of the undesired regioisomer.
-
Solution: The choice of solvent and counter-ion can influence the N1/N2 selectivity. Polar aprotic solvents generally favor N1 alkylation. Some studies suggest that pre-forming the sodium salt of the indazole may improve selectivity. Lowering the reaction temperature might also favor the thermodynamically more stable N1 product.
-
-
Decomposition of Reagents: Benzyl halides can be sensitive to prolonged heating or exposure to certain bases.
-
Solution: Add the benzyl halide portion-wise or via a syringe pump to control the reaction exotherm. Use the minimum effective temperature and reaction time necessary for completion, which can be monitored by TLC.
-
-
Poor Quality of Starting Materials: Impurities in the starting indazole ester or the benzyl halide can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (NMR, melting point) and purify if necessary before use.
-
Q2: I am observing the formation of a significant amount of the N2-benzylated isomer. How can I improve the regioselectivity for N1-benzylation?
A2: Achieving high N1-regioselectivity is a key challenge in indazole chemistry. Here are some strategies to favor the formation of the desired N1-isomer:
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are known to favor N1 alkylation over N2.
-
Base and Counter-ion Effect: The use of bases like K2CO3 or Cs2CO3 can enhance N1 selectivity compared to stronger, more sterically hindered bases. The nature of the cation can influence the nucleophilicity of the two nitrogen atoms.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve the selectivity for the thermodynamically more stable N1-isomer.
-
Protecting Group Strategy: While more complex, a strategy involving a removable protecting group at the N2 position can be employed to ensure exclusive N1 alkylation.
Q3: What is the best method for the final esterification step to form the benzyl ester?
A3: The final esterification of 1-benzyl-1H-indazole-3-carboxylic acid to its benzyl ester can be achieved through several methods:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst (e.g., H2SO4, HCl) with removal of water. While effective, the high temperatures and acidic conditions might not be suitable for all substrates.
-
Activation of the Carboxylic Acid: A milder and often more efficient approach is to activate the carboxylic acid first.
-
Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is then reacted with benzyl alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine).
-
Coupling Reagents: Use standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to couple the carboxylic acid directly with benzyl alcohol. This method is generally high-yielding and proceeds under mild conditions.
-
-
Alkylation of the Carboxylate Salt: The carboxylate salt of 1-benzyl-1H-indazole-3-carboxylic acid (formed by reacting with a base like K2CO3 or Cs2CO3) can be reacted with benzyl bromide or benzyl chloride.
Q4: I am having difficulty purifying the final product. What purification techniques are recommended?
A4: Purification of this compound can be challenging due to the potential presence of the N2-isomer and other side products.
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Column Chromatography: This is the most common and effective method for separating the N1 and N2 isomers. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically used. The optimal solvent system should be determined by TLC analysis.[1]
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Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step to obtain a highly pure, crystalline solid. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| N-Benzylation Base | NaH | K2CO3 | Cs2CO3 | Varies | General Knowledge |
| N-Benzylation Solvent | DMF | THF | Acetonitrile | Varies | General Knowledge |
| Esterification Method | Fischer | Acid Chloride | DCC/DMAP | Varies | General Knowledge |
| Purification | Column Chromatography | Recrystallization | - | >95% (post-purification) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzyl-1H-indazole-3-carboxylate (Intermediate)
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To a solution of ethyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq).
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Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol 2: Hydrolysis to 1-benzyl-1H-indazole-3-carboxylic acid
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Dissolve ethyl 1-benzyl-1H-indazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (or sodium hydroxide) (2-3 eq).
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Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.
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Cool the reaction mixture to 0 °C and acidify with 1M HCl until the pH is ~2-3.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Protocol 3: Synthesis of this compound
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To a solution of 1-benzyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1 drop).
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Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.
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Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
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Re-dissolve the crude acid chloride in anhydrous dichloromethane.
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In a separate flask, prepare a solution of benzyl alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
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Cool the benzyl alcohol solution to 0 °C and add the acid chloride solution dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Benzyl 1-benzyl-1H-indazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Benzyl 1-benzyl-1H-indazole-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Column Chromatography | 1. Compound is still on the column: The solvent system may not be polar enough to elute the product. 2. Improper packing of the column: Channeling in the silica gel can lead to poor separation and product loss. 3. Compound decomposition on silica: Some compounds are sensitive to the acidic nature of silica gel. | 1. Gradually increase the polarity of the eluent. For example, if using a Hexane:Ethyl Acetate mixture, increase the proportion of Ethyl Acetate. 2. Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is often most effective. 3. Deactivate the silica gel by treating it with a small amount of a basic solvent like triethylamine in the eluent system. |
| Product Fails to Crystallize | 1. Solution is too dilute: The concentration of the compound in the solvent is below the saturation point. 2. Presence of impurities: Impurities can inhibit crystal formation. 3. Inappropriate solvent: The chosen solvent may not be ideal for crystallization of this specific compound. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Attempt to purify the crude product further by column chromatography before recrystallization. 3. Try a different solvent or a mixture of solvents. Good solvent systems for indazole derivatives include Ethyl Acetate/Hexane and Toluene. |
| Oily Product Obtained After Recrystallization | 1. Incomplete removal of solvent: Residual solvent can prevent the product from solidifying. 2. Low melting point of the product or presence of eutectic impurities. | 1. Ensure the purified product is thoroughly dried under vacuum. 2. Try triturating the oil with a non-polar solvent like n-hexane to induce solidification. If this fails, re-purify by column chromatography. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation: The chosen eluent for column chromatography may not have been optimal. 2. Decomposition of the product: The compound may be unstable under the purification conditions. 3. Contamination: Contamination may have occurred during the work-up or purification process. | 1. Re-purify the product using a different solvent system for column chromatography, guided by TLC analysis. 2. Check the stability of the compound at different temperatures and pH values. 3. Ensure all glassware is clean and dry and use high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 1H-indazole-3-carboxylic acid and benzyl bromide. Another potential impurity is the isomeric product, Benzyl 2-benzyl-2H-indazole-3-carboxylate, which can be formed during the benzylation step.
Q2: What is a recommended solvent system for column chromatography?
A2: A common solvent system for the purification of indazole derivatives is a mixture of hexane and ethyl acetate. Based on protocols for similar compounds, a starting gradient of 1:4 Ethyl Acetate/Hexane is a good starting point. The polarity can be gradually increased as needed to elute the product.
Q3: What is a suitable solvent for recrystallization?
A3: For compounds similar in structure, recrystallization from solvents like benzene, toluene, or a mixture of ethyl acetate and hexane has been reported to be effective.[1] It is advisable to test solubility in a few solvents on a small scale to determine the optimal one.
Q4: What is the expected purity of this compound after purification?
A4: With proper purification techniques, a purity of ≥98% can be expected. This can be confirmed by analytical methods such as HPLC or NMR spectroscopy.
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of the crude product.
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Preparation of the Column:
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Select a glass column of appropriate size based on the amount of crude material.
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Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1).
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Carefully pour the slurry into the column, allowing the silica to settle uniformly. Avoid air bubbles.
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Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
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Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
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Elution:
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Start eluting with a low-polarity solvent mixture (e.g., Hexane:Ethyl Acetate 9:1).
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Gradually increase the polarity of the eluent (e.g., to Hexane:Ethyl Acetate 4:1).
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Collect fractions and monitor them by Thin Layer Chromatography (TLC).
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Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
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Recrystallization Protocol
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Solvent Selection:
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On a small scale, test the solubility of the crude product in various solvents (e.g., toluene, ethyl acetate, hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
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Decolorization (Optional):
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If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove the charcoal.
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Crystallization:
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Allow the hot solution to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
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Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically involves a two-step process starting from an ester of 1H-indazole-3-carboxylic acid (e.g., methyl or ethyl ester). The first step is the selective N-alkylation of the indazole nitrogen at the N1 position using a benzylating agent like benzyl bromide. The second step is the conversion of the initial ester to the final benzyl ester, which can be achieved through hydrolysis followed by esterification with benzyl alcohol, or via transesterification.
Q2: What are the primary challenges in this synthesis?
A2: The most significant challenge is controlling the regioselectivity during the N-benzylation step. Alkylation can occur at either the N1 or N2 position of the indazole ring, leading to the formation of a mixture of isomers which can be difficult to separate.[1][2] Other common issues include low yields, the high cost or limited availability of starting materials, and purification difficulties.[3]
Q3: Why is regioselectivity (N1 vs. N2 benzylation) the main issue?
A3: The indazole ring has two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation often leads to a mixture of both N1 and N2 substituted products.[1] The ratio of these isomers is highly dependent on reaction conditions such as the base, solvent, and temperature.[4] Achieving a high yield of the desired N1-benzyl isomer requires carefully optimized conditions, as the N2-isomer is a common and often difficult-to-remove impurity.
Q4: How can I confirm that I have synthesized the correct N1-benzyl isomer?
A4: Unambiguous structure confirmation requires spectroscopic analysis. While standard 1H and 13C NMR are essential, advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are highly effective for distinguishing between N1 and N2 isomers.[4] An HMBC experiment can show a correlation between the benzylic CH₂ protons and the C7a or C3 carbons of the indazole core, confirming the N1 substitution. UV derivative spectrophotometry has also been reported as a method to distinguish between the two isomer series.[5]
Synthesis and Workflow Visualization
The overall synthetic pathway involves the N-benzylation of a starting indazole ester, followed by conversion to the final benzyl ester product.
Caption: General synthetic pathway for this compound.
A typical experimental workflow from reaction setup to final product analysis is outlined below.
Caption: Standard experimental workflow for synthesis, purification, and analysis.
Troubleshooting Guide
Problem: Low or No Product Yield After N-Benzylation
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Q: My reaction shows very little conversion to the desired N-benzyl product. What could be the cause?
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A: Several factors could be responsible:
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Inactive Base: Sodium hydride (NaH) is highly reactive with moisture. Ensure you are using fresh, high-quality NaH from a sealed container and that your solvent (THF) is anhydrous.
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Insufficient Deprotonation: The deprotonation of the indazole N-H is the first step. Ensure you are using a sufficient excess of base (typically 1.1-1.2 equivalents) and allowing enough time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the benzyl bromide.
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Degraded Benzyl Bromide: Benzyl bromide can degrade over time. Use freshly distilled or recently purchased reagent for best results.
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Incorrect Temperature: While the initial deprotonation is often performed at 0 °C to control the reaction rate, allowing the reaction to slowly warm to room temperature is typically required for the alkylation to go to completion.
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Problem: Significant Formation of the N2-benzyl Isomer
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Q: My NMR analysis shows a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?
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A: Regioselectivity is highly dependent on the reaction conditions. The formation of the N1 isomer is often favored under conditions of thermodynamic control. For indazoles with an electron-withdrawing group at the C3 position (like an ester), specific conditions can strongly favor N1 alkylation.
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Chelation Control: The use of sodium hydride (NaH) in THF is reported to give high N1 selectivity. This is believed to be due to the sodium cation (Na⁺) coordinating with the N2 nitrogen and the carbonyl oxygen of the C3-ester, sterically directing the incoming benzyl group to the N1 position.[1][6]
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Solvent and Base Choice: The choice of base and solvent is critical. The table below summarizes conditions that influence selectivity.
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| Condition | Favors N1-Alkylation | Favors N2-Alkylation | Rationale |
| Base / Solvent | NaH in THF[4] | Cs₂CO₃ in DMF (can give mixtures)[4] | Na⁺ in THF promotes chelation, favoring N1.[1][6] |
| Reaction Type | Standard Sₙ2 (NaH/BnBr) | Mitsunobu Reaction[4] | Mitsunobu conditions are known to favor the N2 isomer for some indazoles. |
Problem: Difficulty in Purifying the Final Product
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Q: I am struggling to separate the N1 and N2 isomers and other impurities. What are the best purification methods?
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A:
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Column Chromatography: This is the most common method for separating N1 and N2 isomers. A solvent system of ethyl acetate and hexane is typically effective. You may need to use a shallow gradient and carefully collect fractions, monitoring by TLC.
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Recrystallization: If chromatography fails to give pure material, recrystallization can be an effective alternative, especially for removing minor impurities. A mixed solvent system (e.g., ethyl acetate/hexane or dichloromethane/heptane) may be required. Some patents suggest that using mixed solvents for recrystallization is a viable method for industrial-scale purification of indazole isomers.[7]
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Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on literature procedures for N-alkylation and esterification.
Part 1: Synthesis of Methyl 1-benzyl-1H-indazole-3-carboxylate
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Preparation: Add Methyl 1H-indazole-3-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material (approx. 0.1 M concentration).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
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Alkylation: Add benzyl bromide (1.1 eq) dropwise to the solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
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Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to isolate the desired N1-isomer.
Part 2: Hydrolysis to 1-Benzyl-1H-indazole-3-carboxylic acid
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Setup: Dissolve the purified methyl ester from Part 1 in a mixture of THF and water (e.g., 3:1 v/v).
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Hydrolysis: Add lithium hydroxide (LiOH, ~3.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.
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Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Part 3: Esterification to this compound
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Setup: Dissolve the carboxylic acid from Part 2 (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
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Coupling: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir at room temperature overnight.
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Workup: Filter off any solid byproducts (e.g., DCU if DCC is used). Dilute the filtrate with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to obtain the final product.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a two-step process starting from 1H-indazole-3-carboxylic acid. The first step is the esterification of the carboxylic acid with benzyl alcohol to form Benzyl 1H-indazole-3-carboxylate. The second step is the N-benzylation of the indazole ring at the N1 position with a benzyl halide (e.g., benzyl bromide) in the presence of a base.
Q2: What are the critical factors influencing the yield of the N-benzylation step?
The key factors influencing the yield and regioselectivity of the N-benzylation step include the choice of base, solvent, temperature, and the nature of the starting material (the ester of indazole-3-carboxylic acid). The reaction can lead to a mixture of N1 and N2-benzylated isomers, making the choice of reaction conditions crucial for selectively obtaining the desired N1 isomer.
Q3: What are common side reactions to be aware of?
The primary side reaction is the formation of the undesired N2-benzyl isomer. Over-alkylation or reaction with impurities can also occur. If starting from the carboxylic acid, incomplete esterification in the first step will lead to a mixture of starting material and the desired ester, complicating the subsequent N-benzylation and purification steps. Recent studies on the direct and selective alkylation of indazole-3-carboxylic acid have shown that careful selection of reagents and conditions can significantly improve selectivity for the N1 position.[1][2]
Q4: How can I purify the final product?
Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete N-benzylation reaction. 2. Formation of a significant amount of the N2-isomer. 3. Suboptimal reaction conditions (base, solvent, temperature). 4. Degradation of starting materials or product. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature. 2. Optimize the reaction conditions to favor N1-alkylation. A stronger, non-nucleophilic base in a polar aprotic solvent at a controlled temperature can improve regioselectivity. Recent literature suggests that direct alkylation of indazole-3-carboxylic acid can provide high yields (51-96%) and selectivity for the N1 position.[2] 3. Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, THF, Acetonitrile). 4. Ensure all reagents and solvents are anhydrous and of high purity. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Presence of Multiple Spots on TLC (indicating a mixture of products) | 1. Formation of both N1 and N2-benzyl isomers. 2. Unreacted starting material (Benzyl 1H-indazole-3-carboxylate). 3. Presence of other impurities or side products. | 1. Adjust reaction conditions to improve regioselectivity as mentioned above. 2. Ensure the stoichiometry of the benzyl halide and base is appropriate. Consider adding a slight excess of the benzylating agent. 3. Purify the crude product using column chromatography with a carefully selected eluent system to separate the isomers and other impurities. |
| Difficulty in Separating N1 and N2 Isomers | The N1 and N2 isomers can have very similar polarities, making their separation by column chromatography challenging. | 1. Use a high-performance chromatography system (e.g., flash chromatography with a high-resolution column). 2. Experiment with different eluent systems, including mixtures of hexanes and ethyl acetate, or dichloromethane and methanol, to find the optimal separation conditions. 3. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
| Product is an Oil and Does Not Crystallize | Presence of impurities, including residual solvent or the isomeric byproduct. | 1. Ensure complete removal of the solvent under high vacuum. 2. Re-purify the product by column chromatography. 3. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or by dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise until turbidity is observed, then allowing it to stand. |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 1H-Indazole-3-carboxylic acid
Step 1: Synthesis of Benzyl 1H-indazole-3-carboxylate
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To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling agent like HBTU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add benzyl alcohol (1.2 equivalents) to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Benzyl 1H-indazole-3-carboxylate.
Step 2: Synthesis of this compound
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To a solution of Benzyl 1H-indazole-3-carboxylate (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
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Allow the mixture to stir at room temperature for 30-60 minutes.
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Cool the mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
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Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC.
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Once the reaction is complete, carefully quench with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product. A similar procedure for the N-benzylation of indole has been reported to give yields of 85-89%.[3]
Data Presentation
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Reported Yield | Reference |
| N-Alkylation | Indazole-3-carboxylic acid | Alkylating agent, Base | Various | Various | 51-96% | [2] |
| N-Benzylation | Ethyl 1H-indazole-3-carboxylate | p-chlorobenzyltosylate, Sodium amide | Xylene | 130-135°C | 70% (for related compound) | |
| N-Benzylation | Indole | Benzyl bromide, Potassium hydroxide | DMSO | Room Temp. | 85-89% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Benzyl 1-benzyl-1H-indazole-3-carboxylate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with Benzyl 1-benzyl-1H-indazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: In which organic solvents is this compound likely to be soluble?
A2: While specific data for this compound is limited, similar compounds such as Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate show solubility in organic solvents like dimethylformamide (DMF) at 16 mg/mL, dimethyl sulfoxide (DMSO) at 16 mg/mL, and ethanol at 12.5 mg/mL.[2] Therefore, it is anticipated that this compound will exhibit better solubility in polar aprotic solvents like DMSO and DMF, and to a lesser extent, in alcohols like ethanol.
Q3: Are there any known issues with the stability of this compound in common solvents?
A3: There is no specific information found regarding the stability of this compound in common laboratory solvents. However, as a general precaution, it is advisable to prepare solutions fresh and store them under appropriate conditions (e.g., protected from light, at low temperatures) to minimize potential degradation. For long-term storage, consider storing the compound as a solid at room temperature in a dry environment.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the solubilization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent.
Possible Causes:
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Incorrect Solvent Choice: The polarity of the solvent may not be suitable for the compound.
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Insufficient Solvent Volume: The concentration of the compound may be above its saturation point in the selected solvent.
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Low Temperature: Solubility can be temperature-dependent, and the current temperature may be too low.
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Compound Purity: Impurities can affect solubility.
Solutions:
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Solvent Selection:
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Start with organic solvents where similar compounds are known to be soluble, such as DMSO or DMF.
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If an aqueous buffer is required for your experiment, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first. Then, dilute the stock solution into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect biological assays.
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Increase Solvent Volume:
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Try to dissolve a smaller amount of the compound in the same volume of solvent or increase the volume of the solvent for the same amount of compound.
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Gentle Heating and Sonication:
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Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious as excessive heat may cause degradation.
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Use a sonicator to provide mechanical agitation, which can aid in the dissolution process.
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Verify Compound Purity:
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Ensure the purity of your compound using analytical techniques such as HPLC or NMR.
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Issue 2: The compound precipitates out of solution after initial dissolution or upon dilution.
Possible Causes:
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Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable.
-
Solvent Change upon Dilution: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the change in solvent polarity can cause the compound to precipitate.
-
pH Effects: The pH of the final solution may not be optimal for keeping the compound dissolved, especially if the compound has ionizable groups.
Solutions:
-
Optimize Stock Solution Concentration:
-
Prepare a less concentrated stock solution to avoid precipitation upon dilution.
-
-
Controlled Dilution:
-
Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations.
-
-
Use of Co-solvents and Excipients:
-
Consider the use of co-solvents in your final solution. For example, a small percentage of ethanol or PEG 400 in the aqueous buffer can improve solubility.[4][5]
-
Surfactants like Tween-80 or Pluronic-F68 can be used to form micelles that encapsulate the compound and increase its apparent solubility.[4][6]
-
Complexation with cyclodextrins is another technique to enhance the aqueous solubility of poorly soluble compounds.[7]
-
-
pH Adjustment:
-
Although this compound does not have readily ionizable groups, the parent compound, 1H-indazole, is amphoteric.[8] It is worth investigating if slight adjustments in the pH of the aqueous buffer can influence solubility, though significant effects are not expected for this derivative.
-
Data Presentation
Table 1: Solubility of Structurally Related Indazole Derivatives
| Compound Name | Solvent | Solubility | Reference |
| 1-benzyl-1H-indazol-3-ol | Aqueous Buffer (pH 7.4) | 12.5 µg/mL | [1] |
| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | DMF | 16 mg/mL | [2] |
| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | DMSO | 16 mg/mL | [2] |
| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Ethanol | 12.5 mg/mL | [2] |
Note: This data is for related compounds and should be used as a guideline. Experimental determination of solubility for this compound is highly recommended.
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the solubility of the compound.
References
- 1. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [myskinrecipes.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Benzyl 1-benzyl-1H-indazole-3-carboxylate in Solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Benzyl 1-benzyl-1H-indazole-3-carboxylate in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is not extensively available in public literature, this guide provides recommendations based on the chemical properties of related indazole derivatives and benzyl esters, as well as established pharmaceutical stability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on its structure, which contains both a benzyl ester and an N-benzyl indazole moiety, the primary degradation pathways are likely to be hydrolysis and debenzylation.
-
Hydrolysis: The benzyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 1-benzyl-1H-indazole-3-carboxylic acid and benzyl alcohol.
-
Debenzylation: The N-benzyl group on the indazole ring can be sensitive to certain conditions. For instance, N-benzyl substituted indazoles have been reported to undergo debenzylation under basic conditions, especially in the presence of oxygen[1]. Hydrolysis in an alkaline medium, particularly under boiling conditions, can also occur[1].
Q2: What factors can influence the stability of this compound in solution?
A2: The stability of this compound in solution can be affected by several factors:
-
pH: The rate of hydrolysis of the ester linkage is highly pH-dependent. Both acidic and basic conditions can catalyze this degradation.
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis. It is advisable to use aprotic solvents if the experimental conditions allow and to minimize water content.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage, solutions should be kept at low temperatures, such as -20°C or -80°C, and used within a specified period (e.g., within 1 month at -20°C or 6 months at -80°C)[2].
-
Light: Exposure to light, particularly UV light, can potentially induce photodegradation. It is recommended to store solutions in amber vials or otherwise protected from light.
-
Oxygen: The presence of oxygen may play a role in the degradation of the N-benzyl group, particularly under basic conditions[1].
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of your solution. This involves developing an HPLC method that can separate the intact parent compound from its potential degradation products. The stability is then evaluated by monitoring the decrease in the concentration of the parent compound and the emergence of degradation product peaks over time under various stress conditions.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in my experimental solution.
-
Troubleshooting Steps:
-
Check the pH of your solution: If your solution is acidic or basic, consider buffering it to a neutral pH if your experiment allows.
-
Evaluate your solvent: If you are using a protic solvent like methanol or ethanol, be aware that it may contain water which can contribute to hydrolysis. Consider using a high-purity, anhydrous grade of the solvent. For aqueous solutions, minimize the time the compound is in solution.
-
Control the temperature: Ensure your solution is maintained at the lowest practical temperature for your experiment. Avoid unnecessary exposure to elevated temperatures.
-
Protect from light: Store and handle the solution in amber vials or under conditions that minimize light exposure.
-
De-gas your solvent: If you suspect oxidative degradation, de-gassing the solvent with nitrogen or argon before preparing the solution may be beneficial.
-
Issue 2: I am seeing new, unexpected peaks in my HPLC analysis over time.
-
Troubleshooting Steps:
-
Identify the degradation products: These new peaks are likely degradation products. To confirm this, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and confirm their retention times.
-
Method specificity: Ensure your HPLC method has adequate specificity to separate the parent compound from all degradation products. You may need to optimize your mobile phase, column, or gradient conditions.
-
Peak purity analysis: If you have a photodiode array (PDA) detector, perform peak purity analysis to ensure that the peak for the parent compound is not co-eluting with any degradation products.
-
Experimental Protocols
Protocol 1: General Procedure for a Solution Stability Study
This protocol outlines a general approach for evaluating the stability of this compound in a specific solvent system.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in the desired solvent at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration of the parent compound.
-
Storage Conditions: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial from storage and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. A common acceptance criterion for stability is that the concentration remains within 98-102% of the initial value[3].
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.[4][5] The goal is to achieve 5-20% degradation of the drug substance.[6]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 to 24 hours at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH | 2 to 24 hours at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ | 2 to 24 hours at room temperature |
| Thermal Degradation | 60°C to 80°C | 24 to 72 hours |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Varies depending on light intensity |
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the solutions to the respective stress conditions for the specified duration.
-
At the end of the exposure period, neutralize the acidic and basic solutions.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify the degradation products.
Data Presentation
Researchers should record their stability data in a structured format to facilitate analysis and comparison.
Table 2: Template for Recording Solution Stability Data
| Time Point (hours) | Storage Condition | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | RSD (%) | Observations (e.g., new peaks) |
| 0 | - | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 | - |
| 2 | Room Temp | ||||||
| 4 | Room Temp | ||||||
| 8 | Room Temp | ||||||
| 24 | Room Temp | ||||||
| 48 | Room Temp |
Visualizations
Caption: Experimental workflow for a solution stability study.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Indazole-3-Carboxamide Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of indazole-3-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for indazole-3-carboxamide derivatives?
A1: The most common synthetic route involves two key steps:
-
Synthesis of 1H-indazole-3-carboxylic acid: This intermediate is typically prepared from starting materials like SEM-protected indazole or isatin.
-
Amide coupling: The 1H-indazole-3-carboxylic acid is then coupled with a desired amine using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), to form the final indazole-3-carboxamide derivative.[1][2]
Q2: I am observing a mixture of N1 and N2 alkylated indazole isomers. How can I control the regioselectivity?
A2: Regioselectivity in the N-alkylation of indazoles is a common challenge. The ratio of N1 to N2 isomers is influenced by the choice of base, solvent, and the electronic properties of substituents on the indazole ring. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product for 3-carboxamide indazoles. Conversely, substituents at the C7 position can direct alkylation to the N2 position.
Q3: What are some common coupling reagents for the amidation step, and what are their advantages?
A3: Several coupling reagents can be used for the amidation of 1H-indazole-3-carboxylic acid. The choice of reagent can impact reaction efficiency and side product formation.
| Coupling Reagent Combination | Advantages |
| EDC/HOBt | Commonly used, good for minimizing racemization. The byproducts are water-soluble, facilitating purification. |
| HATU/DIPEA | Highly efficient and fast, often used for difficult couplings. |
| CDI | Byproducts are easily removed, which can simplify the workup procedure. |
| BOP-Cl/Et3N | Effective for routine amide bond formation. |
Q4: What are the typical purification methods for indazole-3-carboxamide derivatives?
A4: Purification is crucial to remove unreacted starting materials, coupling reagents, and byproducts. Common methods include:
-
Aqueous workup: Washing the reaction mixture with dilute acid, base, and brine can remove water-soluble impurities.
-
Column chromatography: Silica gel column chromatography is frequently used to separate the desired product from closely related impurities.[2]
-
Recrystallization: This method can be effective for obtaining highly pure crystalline products.
Troubleshooting Guides
Problem 1: Low Yield of Indazole-3-Carboxamide
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if necessary.- Ensure all reagents are of high purity and anhydrous conditions are maintained, especially for the coupling step. |
| Poor activation of the carboxylic acid | - Ensure the coupling reagents (e.g., EDC, HOBt) are fresh and have been stored properly.- Consider using a more powerful coupling reagent like HATU for sterically hindered or electron-deficient amines. |
| Side reactions | - Formation of N-acylurea byproduct from EDC can be minimized by the addition of HOBt.- Pre-activating the carboxylic acid with the coupling agent before adding the amine can sometimes improve yield. |
| Product loss during workup/purification | - Optimize the extraction and chromatography conditions to minimize product loss.- Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. |
Problem 2: Formation of Side Products in the Amidation Step
| Observed Side Product | Identification | Prevention and Removal |
| N-acylurea | - Often observed as a byproduct when using carbodiimide coupling reagents like EDC without an additive. It can be identified by its characteristic signals in NMR and a distinct mass in MS analysis. | - Add HOBt or NHS to the reaction mixture to trap the activated carboxylic acid and prevent rearrangement to the N-acylurea.- This byproduct can often be removed by column chromatography. |
| Unreacted Starting Materials | - Compare the TLC of the reaction mixture with the starting materials (indazole-3-carboxylic acid and the amine). | - Drive the reaction to completion by increasing the equivalents of the coupling agent or the amine.- Unreacted starting materials can be separated by column chromatography. |
| Epimerization of chiral centers | - For chiral amines or carboxylic acids, epimerization can be a concern. This can be detected by chiral HPLC or NMR with a chiral shift reagent. | - Use of additives like HOBt is known to suppress racemization.- Running the reaction at lower temperatures can also help. |
Experimental Protocols
General Procedure for the Synthesis of 1H-Indazole-3-carboxamide Derivatives
-
Activation: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in an appropriate solvent (e.g., DMF or DCM), add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes.[2]
-
Amidation: Add the desired amine (1 equivalent) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure indazole-3-carboxamide derivative.[2]
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in indazole-3-carboxamide synthesis.
Signaling Pathway Inhibition by Indazole Derivatives (p21-Activated Kinase 1 - PAK1)
Many indazole-3-carboxamide derivatives are developed as kinase inhibitors. One such target is p21-activated kinase 1 (PAK1), which is implicated in cancer cell proliferation and migration.
Caption: Inhibition of the PAK1 signaling pathway by an indazole-3-carboxamide derivative.
Signaling Pathway Inhibition by Indazole Derivatives (Prostanoid EP4 Receptor)
Indazole-3-carboxamide derivatives have also been investigated as antagonists of the prostanoid EP4 receptor, which is involved in inflammation and cancer.
Caption: Antagonism of the Prostanoid EP4 receptor signaling pathway by an indazole-3-carboxamide derivative.
References
Indazole Synthesis Technical Support Center: Troubleshooting Side Reactions
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and mitigate common side reactions encountered during the synthesis of indazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during indazole synthesis?
A1: The most frequently encountered side reactions in indazole synthesis include:
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Formation of N-1 and N-2 Regioisomers: Particularly during alkylation or arylation reactions, substitution can occur at either of the two nitrogen atoms of the indazole ring, leading to a mixture of N-1 and N-2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.
-
Hydrazone Formation: In syntheses starting from carbonyl compounds (like salicylaldehyde) and hydrazine, the intermediate hydrazone may be isolated as a stable byproduct if the subsequent cyclization to the indazole ring is incomplete.[1]
-
Dimerization: Under certain conditions, reactive intermediates in some indazole synthesis routes can dimerize, leading to undesired dimeric byproducts.[1]
Q2: How can I distinguish between N-1 and N-2 substituted indazole isomers?
A2: The most reliable method for distinguishing between N-1 and N-2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specific 1H NMR and 13C NMR chemical shifts, as well as through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, can unambiguously determine the substitution pattern. Computational chemistry can also aid in predicting and confirming spectral data.
Troubleshooting Guides
Issue 1: Formation of N-1 and N-2 Isomer Mixtures during Alkylation
This is the most common challenge in the functionalization of the indazole core. The ratio of N-1 to N-2 isomers is influenced by a variety of factors.
Troubleshooting Steps:
-
Review Your Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in determining the regioselectivity of N-alkylation.
-
Thermodynamic vs. Kinetic Control: Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers are often the kinetically favored products. Reactions run at lower temperatures may favor the N-2 isomer, while higher temperatures can allow for equilibration to the more stable N-1 isomer.
-
Solvent and Base Effects: The polarity of the solvent and the nature of the counter-ion from the base can influence the site of alkylation. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors the formation of the N-1 isomer. In contrast, more polar solvents like dimethylformamide (DMF) can lead to mixtures or favor the N-2 isomer depending on other factors.
-
-
Consult Quantitative Data for Condition Optimization: The following tables summarize the impact of various reaction conditions on the N-1/N-2 isomer ratio.
Table 1: Effect of Base and Solvent on N-Alkylation of 3-Substituted Indazoles
| 3-Substituent | Alkylating Agent | Base | Solvent | N-1 : N-2 Ratio | Yield (%) |
| -H | Benzyl bromide | K₂CO₃ | DMF | 55 : 45 | 92 |
| -H | Benzyl bromide | NaH | THF | 85 : 15 | 88 |
| -CO₂Me | Ethyl iodide | Cs₂CO₃ | DMF | 90 : 10 | 95 |
| -CO₂Me | Ethyl iodide | K₂CO₃ | Acetone | 70 : 30 | 85 |
| -NO₂ | Methyl iodide | NaH | THF | 10 : 90 | 78 |
-
Purification of Isomer Mixtures: If a mixture of isomers is obtained, they can often be separated using chromatographic or recrystallization techniques.
-
Column Chromatography: N-1 and N-2 isomers often have different polarities, allowing for their separation by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: Due to differences in their crystal packing and solubility, it is sometimes possible to selectively crystallize one isomer from a suitable solvent or solvent mixture, leaving the other isomer in the mother liquor.
-
Workflow for Troubleshooting Isomer Formation:
Caption: Troubleshooting workflow for managing N-1 and N-2 isomer formation.
Issue 2: Hydrazone as a Major Byproduct
This issue is common when synthesizing indazoles from a carbonyl compound and hydrazine, for example, in the reaction of salicylaldehyde with hydrazine hydrochloride.[1]
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the hydrazone intermediate is observed to be stable and not converting to the indazole product, consider the following adjustments.
-
Increase Reaction Temperature and/or Time: The cyclization of the hydrazone to the indazole often requires elevated temperatures. If the reaction is being run at a moderate temperature, consider increasing it to the reflux temperature of the solvent. Extending the reaction time can also promote the cyclization.
-
Choice of Solvent: Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can facilitate the cyclization step more effectively than protic solvents like ethanol.[1]
-
Acid Catalysis: The presence of an acid catalyst is often crucial for the cyclization step. Ensure that a suitable acid, such as acetic acid or hydrochloric acid, is present in sufficient quantity.[1]
Logical Diagram for Preventing Hydrazone Byproduct:
Caption: Decision-making process to minimize hydrazone byproduct formation.
Issue 3: Formation of Dimeric Byproducts
Dimerization can occur with certain reactive intermediates, though it is a less commonly reported side reaction.
Troubleshooting Steps:
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization in favor of the desired intramolecular cyclization.
-
Control of Stoichiometry: Ensure that the stoichiometry of the reactants is carefully controlled. An excess of a particular reactant might lead to undesired side reactions.
-
Temperature Control: Dimerization reactions can be temperature-dependent. Experiment with running the reaction at a lower temperature to see if the formation of the dimer is reduced.
Experimental Protocols
Protocol 1: General Procedure for Regioselective N-1 Alkylation of Indazole
This protocol favors the formation of the N-1 alkylated indazole.
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Preparation: To a solution of the desired indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: Separation of N-1 and N-2 Isomers by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the separated isomers. The less polar isomer will typically elute first.
-
Isolation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Protocol 3: Purification of Indazole Isomers by Recrystallization
-
Solvent Screening: Determine a suitable solvent or solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below, while the undesired isomer remains soluble at lower temperatures. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.
-
Dissolution: In a flask, dissolve the mixture of isomers in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired isomer should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Experimental Workflow for Synthesis and Purification:
Caption: General experimental workflow for the synthesis and purification of N-alkylated indazoles.
References
Technical Support Center: Optimization of N-Alkylation of Indazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of indazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of indazoles in a question-and-answer format.
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 isomers)
Question: My reaction is producing a mixture of N1 and N2 alkylated indazoles with no clear selectivity. How can I favor the formation of one isomer over the other?
Answer: Achieving high regioselectivity is a common challenge in the N-alkylation of indazoles due to the presence of two reactive nitrogen atoms.[1][2][3] The outcome of the reaction is highly dependent on a variety of factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of the indazole substrate.[4][5] Here are several strategies to improve selectivity:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the N1/N2 ratio.
-
For N1-selectivity , a common approach is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[4][5] This combination has been shown to provide high N1-selectivity for a range of substituted indazoles.[4][5] Cesium carbonate (Cs₂CO₃) in DMF can also favor N1-alkylation.[5]
-
For N2-selectivity , different conditions are required. For instance, employing C-7 substituted indazoles with electron-withdrawing groups (like NO₂ or CO₂Me) can lead to excellent N2 regioselectivity.[4][5] Some studies have shown that Mitsunobu conditions can also favor the N2 isomer.[5][6][7] Additionally, Brønsted acid catalysis has been reported to achieve excellent N2-selectivity.[8][9]
-
-
Steric Hindrance: The steric bulk of substituents on the indazole ring can influence the site of alkylation. Large substituents at the C7 position can hinder alkylation at N1, thus favoring N2.[7] Conversely, bulky groups at C3 can promote N1-alkylation.[4]
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity.[4]
-
Alkylating Agent: The nature of the alkylating agent can also impact the N1/N2 ratio. While many studies use simple alkyl halides, others have explored different electrophiles to modulate selectivity.[4][10]
The following diagram illustrates a general workflow for troubleshooting poor regioselectivity.
Issue 2: Low Reaction Yield
Question: My reaction is highly selective for the desired isomer, but the overall yield is low. What can I do to improve it?
Answer: Low yields can result from incomplete reactions, side product formation, or degradation of starting materials or products. Here are some steps to improve the yield:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it using techniques like TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be cautious as prolonged heating can sometimes lead to decomposition.
-
Purity of Reagents and Solvents: Use high-purity, anhydrous solvents, especially when using moisture-sensitive reagents like NaH. The presence of water can quench the base and reduce the effective concentration of the indazolide anion.
-
Stoichiometry of Reagents: Optimizing the equivalents of the base and alkylating agent can be critical. A slight excess of the alkylating agent is common, but a large excess can sometimes lead to side reactions.
-
Degassing: For reactions that might be sensitive to oxygen, degassing the solvent prior to use can be beneficial.
Issue 3: Difficulty in Separating N1 and N2 Isomers
Question: I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. Are there any alternative strategies?
Answer: The separation of N1 and N2 alkylated indazoles can indeed be challenging due to their similar polarities.[3] If optimizing the reaction for higher selectivity is not feasible, consider the following:
-
Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases for column chromatography. Sometimes a change from silica gel to alumina or using a different gradient can improve separation.
-
Crystallization: Attempt to selectively crystallize one of the isomers from the mixture. This can be a highly effective purification method if a suitable solvent system is found.
-
Derivatization: In some cases, it might be possible to selectively react one isomer to form a derivative that has significantly different properties, making separation easier. After separation, the derivative can be converted back to the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable conditions for achieving N1-alkylation of indazoles?
A1: Based on multiple studies, the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a robust and widely cited method for achieving high N1-selectivity.[4][5] Another effective system is cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).[5]
Q2: How can I selectively synthesize the N2-alkylated indazole?
A2: Selective N2-alkylation is often considered more challenging.[8][9] However, specific strategies have been developed. The use of Brønsted acid catalysis with sulfoxonium ylides has been shown to provide excellent N2-selectivity.[8][9] Additionally, for certain substrates, particularly those with electron-withdrawing groups at the C7 position, high N2-selectivity can be achieved.[4][5] Mitsunobu conditions have also been reported to favor N2-alkylation.[5][6][7]
Q3: Does the substituent on the indazole ring affect the N1/N2 selectivity?
A3: Yes, both the electronic and steric nature of the substituents on the indazole ring have a significant impact on the regioselectivity of N-alkylation.[4]
-
Steric Effects: A bulky substituent at the C7 position can sterically hinder the approach of the alkylating agent to the N1 position, thus favoring N2-alkylation.[7] Conversely, a bulky group at C3 can favor N1-alkylation.[4]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7 position, have been shown to direct the alkylation to the N2 position.[4][5]
Q4: Can changing the solvent reverse the regioselectivity?
A4: Yes, in some systems, the choice of solvent can have a dramatic effect on the N1/N2 ratio. For example, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using NaHMDS as a base in THF selectively provided the N2-methylated product, while switching the solvent to DMSO reversed the selectivity to favor the N1 product.[4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the N-alkylation of indazoles, showcasing the impact of different reaction parameters on yield and regioselectivity.
Table 1: Effect of Base and Solvent on N1/N2 Selectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 45:55 | 84 | [1][2] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | DMF | >99:1 | >90 | [1][2] |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | - | [4][5] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | - | [4][5] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 4:96 | - | [4][5] |
| 1H-Indazole | Methyl sulfoxonium ylide | (±)-HA-6 (Brønsted Acid) | TCE | 1:15 | 93 | [8] |
Table 2: Influence of Indazole Substituents on Regioselectivity (Conditions: NaH in THF)
| Indazole Substituent | Alkylating Agent | N1:N2 Ratio | Reference |
| 3-CO₂Me | n-Pentyl bromide | 93:7 | [4][5] |
| 3-CN | n-Pentyl bromide | 89:11 | [4][5] |
| 4-CO₂Me | n-Pentyl bromide | 75:25 | [4][5] |
| 5-CO₂Me | n-Pentyl bromide | 86:14 | [4][5] |
| 6-CO₂Me | n-Pentyl bromide | 95:5 | [4][5] |
| 7-CO₂Me | n-Pentyl bromide | 4:96 | [4][5] |
| 7-NO₂ | n-Pentyl bromide | <1:99 | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF [4][5]
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: General Procedure for N1-Selective Alkylation using Cs₂CO₃/DMF [1][2]
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add the alkylating agent (e.g., alkyl tosylate, 1.5 equiv) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure N1-alkylated product.
Protocol 3: General Procedure for N2-Selective Alkylation via Brønsted Acid Catalysis [8]
-
To a mixture of the 1H-indazole (1.2 equiv) and the sulfoxonium ylide (1.0 equiv) in a suitable chlorinated solvent (e.g., 1,1,2,2-tetrachloroethane - TCE), add the Brønsted acid catalyst (e.g., (±)-HA-6, 10 mol%).
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the N2-alkylated indazole.
Visualization of Key Concepts
The following diagrams illustrate important concepts in the N-alkylation of indazoles.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
challenges in the scale-up of Benzyl 1-benzyl-1H-indazole-3-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Benzyl 1-benzyl-1H-indazole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| SYN-001 | Low Yield of this compound | 1. Incomplete N-benzylation of the indazole-3-carboxylic acid. 2. Inefficient esterification. 3. Degradation of the product during workup or purification. 4. Sub-optimal reaction temperature or time. | 1. Ensure complete deprotonation of the indazole nitrogen using a suitable base (e.g., NaH, K2CO3). Monitor the reaction by TLC or HPLC. Consider using a phase-transfer catalyst for benzylation. 2. For Fischer esterification, use an excess of benzyl alcohol and an effective acid catalyst. Remove water as it forms using a Dean-Stark apparatus. Alternatively, use a more reactive benzyl halide with the carboxylate salt. 3. Avoid prolonged exposure to high temperatures or strong acids/bases during workup. Purify using appropriate chromatography techniques with optimized solvent systems. 4. Perform small-scale experiments to optimize reaction temperature and time for both the N-benzylation and esterification steps. |
| SYN-002 | Formation of N2-benzyl Isomer | 1. Lack of regioselectivity during the N-benzylation step. | 1. The choice of base and solvent can influence the N1/N2 selectivity. Less polar, aprotic solvents may favor N1 alkylation.[1][2] 2. Consider a pre-formation of the indazole salt before adding the benzylating agent. 3. Alternative strategies, such as directed synthesis or using protecting groups, might be necessary for higher selectivity on a large scale. |
| SYN-003 | Incomplete Esterification | 1. Insufficient catalyst or catalyst deactivation. 2. Equilibrium limitation of the Fischer esterification. 3. Steric hindrance. | 1. Ensure the acid catalyst (e.g., H2SO4, p-TsOH) is of good quality and used in sufficient quantity. 2. Drive the reaction to completion by removing water.[3][4] 3. If using benzyl alcohol and an acid catalyst, consider converting the carboxylic acid to a more reactive intermediate like an acyl chloride first, followed by reaction with benzyl alcohol. |
| PUR-001 | Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities (e.g., N2-isomer, benzyl alcohol). 3. Oily product that is difficult to crystallize. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities. HPLC can be used for analytical monitoring. 3. Attempt recrystallization from various solvent systems. If the product remains an oil, purification by column chromatography is the primary method.[5] |
| SCL-001 | Exothermic Reaction During N-benzylation | 1. The reaction of strong bases (e.g., NaH) with the indazole is exothermic. | 1. On a larger scale, add the base portion-wise to a cooled solution of the indazole to control the temperature.[6] 2. Ensure the reaction vessel has adequate cooling capacity. 3. Monitor the internal temperature throughout the addition of the base. |
| SCL-002 | Poor Mixing and Heat Transfer at Scale | 1. Increased reaction volume can lead to inefficient mixing and localized temperature gradients.[7] | 1. Use appropriate agitation and reactor geometry to ensure homogenous mixing. 2. Implement a reliable temperature monitoring and control system. 3. Consider a more dilute reaction mixture to improve manageability, although this may impact throughput. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically starts from 1H-indazole-3-carboxylic acid. This intermediate itself can be challenging to source commercially and may need to be synthesized.[8][9] The other key reagents are a benzylating agent (e.g., benzyl bromide or benzyl chloride) and benzyl alcohol for the esterification.
Q2: What are the key reaction steps in the production of this compound?
A2: The production generally involves two key steps:
-
N-benzylation: The nitrogen at the 1-position of the indazole ring is alkylated using a benzylating agent in the presence of a base.
-
Esterification: The carboxylic acid group at the 3-position is esterified with benzyl alcohol, typically under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive species.
Q3: How can I improve the regioselectivity of the N-benzylation step to favor the N1-isomer?
A3: Achieving high N1-regioselectivity can be a significant challenge.[1] Factors that can influence the N1/N2 ratio include the choice of base, solvent, and reaction temperature. A systematic screening of reaction conditions is often necessary. In some cases, thermodynamic control by allowing for isomerization to the more stable N1 product can be effective.[1][2]
Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product during the reaction. High-Performance Liquid Chromatography (HPLC) is recommended for more accurate quantitative analysis of reaction progress and for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.
Q5: Are there any safety concerns to be aware of during the scale-up of this synthesis?
A5: Yes, several safety aspects should be considered:
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Use of Sodium Hydride (NaH): If used for deprotonation, NaH is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.
-
Exothermic Reactions: The N-benzylation step can be exothermic, especially at a larger scale.[6] Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Solvent Handling: Large volumes of organic solvents will be used. Ensure proper grounding of equipment to prevent static discharge and have appropriate fire suppression systems in place.
Experimental Protocols
Protocol 1: N-benzylation of 1H-Indazole-3-carboxylic acid
-
To a stirred suspension of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 equivalents).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution to precipitate the product, 1-benzyl-1H-indazole-3-carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
Protocol 2: Benzyl Esterification of 1-benzyl-1H-indazole-3-carboxylic acid
-
Suspend 1-benzyl-1H-indazole-3-carboxylic acid (1 equivalent) in benzyl alcohol (used as both reagent and solvent).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux, and if possible, use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. thepharmamaster.com [thepharmamaster.com]
- 8. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers in overcoming common challenges encountered during the synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate, with a primary focus on minimizing impurities.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of an isomeric impurity that is difficult to separate from the desired product. What is this impurity and how can I minimize it?
A1: A common impurity in the benzylation of indazoles is the undesired N-2 isomer (Benzyl 2-benzyl-2H-indazole-3-carboxylate). The formation of a mixture of N-1 and N-2 alkylated indazoles is a well-known issue in indazole chemistry.[1] To minimize the formation of the N-2 isomer, consider the following strategies:
-
Choice of Base and Solvent: The regioselectivity of N-alkylation can be highly dependent on the base and solvent system used. Strong, non-coordinating bases in polar aprotic solvents often favor N-1 alkylation. For instance, using sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been shown to provide high N-1 regioselectivity for various substituted indazoles.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.
-
Protecting Groups: Although a more complex route, the use of a protecting group on the N-1 position, followed by alkylation at the desired position and subsequent deprotection, can ensure the desired isomer is formed.
Q2: I am observing incomplete consumption of my starting material, 1H-indazole-3-carboxylic acid ethyl ester. How can I improve the reaction yield?
A2: Incomplete conversion can be due to several factors:
-
Base Stoichiometry: Ensure that at least one full equivalent of a strong base is used to completely deprotonate the indazole nitrogen. The use of slightly more than one equivalent can help drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of Reagents: Ensure that your starting materials, particularly the indazole and the benzylating agent, are pure and that the solvent is anhydrous. Moisture can quench the base and hinder the reaction.
Q3: The purification of my final product by column chromatography is challenging, and the N-1 and N-2 isomers are co-eluting. What can I do?
A3: Separating N-1 and N-2 isomers can be difficult due to their similar polarities. Here are some tips for improving separation:
-
Chromatography System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might improve separation. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Try different solvent systems to find one that selectively crystallizes the desired N-1 isomer.
-
Derivative Formation: In some challenging cases, it may be possible to selectively react one isomer to form a derivative that has a significantly different polarity, allowing for easier separation.
Q4: I am seeing byproducts other than the N-2 isomer. What could they be?
A4: Besides the N-2 isomer, other byproducts can form depending on the reaction conditions:
-
O-alkylation: If starting with the carboxylic acid, O-alkylation of the carboxylate group can occur, leading to the formation of the benzyl ester.
-
Products of Benzyl Bromide Decomposition: Benzyl bromide can undergo self-condensation or react with other nucleophiles present in the reaction mixture.
-
Unreacted Starting Materials: As mentioned, incomplete reactions will lead to the presence of starting materials in the crude product.
Data Presentation
The choice of base and solvent can significantly influence the ratio of N-1 to N-2 isomers in the benzylation of indazoles. The following table summarizes typical outcomes, though specific results may vary based on the full reaction conditions.
| Base | Solvent | Typical N-1:N-2 Ratio | Notes |
| NaH | THF | >95:5 | Generally provides high selectivity for the N-1 isomer.[2] |
| K₂CO₃ | DMF | ~1:1 to 3:1 | A common and economical choice, but often yields significant amounts of the N-2 isomer. |
| Cs₂CO₃ | Acetonitrile | Can favor N-1 | Often used to improve N-1 selectivity compared to K₂CO₃. |
| t-BuOK | Toluene | Variable | Can be effective but may lead to mixtures.[3][4] |
Experimental Protocols
Key Experiment: Regioselective N-1 Benzylation of Ethyl 1H-indazole-3-carboxylate
This protocol is designed to favor the formation of the N-1 benzylated product.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Indazole Addition: Dissolve ethyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Benzyl Bromide Addition: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Competing N-1 and N-2 benzylation pathways.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 4. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
Technical Support Center: Indazole-3-Carboxylate Esters
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation pathways of indazole-3-carboxylate esters. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for indazole-3-carboxylate esters?
A1: The most common degradation pathway for indazole-3-carboxylate esters is hydrolysis of the ester bond to form the corresponding indazole-3-carboxylic acid.[1][2] This reaction can be catalyzed by acid, base, or enzymes.
Q2: What are the key factors that influence the stability of indazole-3-carboxylate esters?
A2: The stability of indazole-3-carboxylate esters is primarily influenced by pH, temperature, and the presence of enzymes. Both acidic and basic conditions can accelerate hydrolysis. Elevated temperatures will also increase the rate of degradation. In biological systems, esterase enzymes can rapidly metabolize these esters.
Q3: Are there other potential degradation pathways besides hydrolysis?
A3: While hydrolysis is the major route, other degradation pathways can occur under specific conditions, such as oxidation of the indazole ring system, particularly if subjected to strong oxidizing agents or photolytic stress.[3][4] For substituted indazole derivatives, reactions involving these substituents are also possible.
Q4: How can I monitor the degradation of my indazole-3-carboxylate ester?
A4: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection, is the preferred way to monitor degradation.[5] This allows for the separation and quantification of the parent ester and its degradation products.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield or rapid loss of starting material during synthesis or workup. | The reaction or workup conditions are too acidic or basic, causing hydrolysis of the ester. | Maintain a neutral pH during aqueous workup and purification steps. Use mild acids or bases if pH adjustment is necessary. |
| Unexpected peaks observed in HPLC analysis of a purified sample. | The compound is degrading upon storage or during analysis. | Store the compound in a cool, dry, and dark place. For solutions, use a buffered system at neutral pH and store at low temperatures. Ensure the HPLC mobile phase is not overly acidic or basic. |
| Inconsistent results in biological assays. | The ester is being hydrolyzed by esterases present in the assay medium (e.g., cell culture media with serum). | Minimize incubation times. Consider using esterase inhibitors if compatible with the assay. Alternatively, synthesize a more stable analog, such as an amide. |
| Precipitate formation in an aqueous formulation. | The degradation product, indazole-3-carboxylic acid, may have lower solubility than the parent ester. | Assess the solubility of the primary degradant. Adjust the formulation pH or add solubilizing agents if necessary. |
Degradation Pathways & Experimental Workflows
The following diagrams illustrate the primary degradation pathway of indazole-3-carboxylate esters and a typical experimental workflow for a forced degradation study.
Quantitative Data Summary
| Condition | Time (hours) | Parent Ester Remaining (%) | Indazole-3-Carboxylic Acid (%) | Other Degradants (%) |
| 0.1 M HCl, 60 °C | 2 | 85.2 | 14.1 | 0.7 |
| 0.1 M HCl, 60 °C | 8 | 55.7 | 42.5 | 1.8 |
| 0.1 M NaOH, 25 °C | 0.5 | 62.3 | 37.0 | 0.7 |
| 0.1 M NaOH, 25 °C | 2 | 15.8 | 82.9 | 1.3 |
| 3% H₂O₂, 25 °C | 24 | 92.1 | 1.2 | 6.7 |
| Heat, 80 °C (solid) | 48 | 98.5 | 0.8 | 0.7 |
| Photostability (ICH Q1B) | 24 | 96.3 | 1.5 | 2.2 |
Experimental Protocols
Protocol: Forced Degradation Study of an Indazole-3-Carboxylate Ester
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the degradation behavior of an indazole-3-carboxylate ester under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[3][4]
2. Materials:
-
Indazole-3-carboxylate ester ("Drug Substance")
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a C18 column and UV or MS detector
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable flask.
-
Heat the solution at 60 °C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a suitable flask.
-
Keep the solution at room temperature (25 °C).
-
Withdraw aliquots at appropriate time points (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid drug substance in a vial.
-
Heat in an oven at a high temperature (e.g., 80 °C) for a set period (e.g., 48 hours).
-
Dissolve the stressed solid in the initial solvent to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the drug substance (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare samples for HPLC analysis.
-
4. Analysis:
-
Analyze all samples using a developed stability-indicating HPLC method.
-
The method should be capable of separating the parent drug from all observed degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use a mass spectrometer (MS) to obtain mass information for the identification of degradation products.
5. Data Evaluation:
-
Calculate the percentage of degradation for the parent compound in each condition.
-
Identify and, if possible, characterize the structure of the major degradation products.
-
Establish the primary degradation pathways based on the results.
References
- 1. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Improving the Regioselectivity of Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on controlling the regioselectivity of N-alkylation, a common challenge in the synthesis of indazole-containing compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the N1 vs. N2 regioselectivity in indazole alkylation?
The regioselectivity of indazole alkylation is a delicate balance of several factors:
-
Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on the indazole ring can significantly influence the nucleophilicity of the N1 and N2 positions. For instance, EWGs at the C7 position, such as -NO₂ or -CO₂Me, have been shown to favor N2 alkylation.[1][2][3][4][5]
-
Steric Hindrance: Bulky substituents at the C3 or C7 positions can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. For example, a bulky C3 substituent can promote N1 selectivity.[1][2][3]
-
Nature of the Base and Solvent: The choice of base and solvent system is critical. Strong, non-coordinating bases in non-polar, aprotic solvents often favor N1 alkylation. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is a commonly used system for achieving high N1 selectivity.[1][2][3][4] Conversely, polar aprotic solvents like dimethylformamide (DMF) with carbonate bases can lead to mixtures of isomers.[1][6][7][8] Solvent-dependent regioselectivity has been observed, with suggestions that tight ion pairs in solvents like THF favor N1 alkylation, while solvent-separated ion pairs in solvents like dimethyl sulfoxide (DMSO) can alter the selectivity.[2]
-
Alkylating Agent: The nature of the electrophile also plays a role. While many simple alkyl halides can produce mixtures, specific reagents have been developed for selective alkylation. For instance, using alkyl 2,2,2-trichloroacetimidates in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) can lead to highly selective N2 alkylation.[9][10][11]
-
Reaction Conditions: Temperature and reaction time can also affect the product ratio, sometimes favoring the thermodynamically more stable N1 isomer at higher temperatures or longer reaction times.[12]
Q2: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 position?
To enhance N1 selectivity, consider the following strategies:
-
Employ a Strong Base in a Non-Polar Solvent: The combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established method for promoting N1 alkylation.[1][2][3][4] This is particularly effective for indazoles with C3 substituents like -CO₂Me, -C(O)Me, and -C(O)NH₂.[1][2][3]
-
Utilize Cesium Carbonate: In some cases, cesium carbonate (Cs₂CO₃) has been shown to favor N1 alkylation, potentially through a chelation mechanism with certain substituents.[6][13]
-
Thermodynamic Control: Since the 1H-indazole tautomer is generally more stable, reaction conditions that allow for equilibration can favor the N1-alkylated product.[2][12] This might involve higher temperatures or longer reaction times, although this should be monitored carefully to avoid side reactions.
-
Reductive Amination Approach: A two-step process involving an initial enamine condensation with an aldehyde followed by hydrogenation has been shown to be highly selective for the N1 position.[7][14]
Q3: My goal is to synthesize the N2-alkylated indazole. What conditions should I use?
For selective N2 alkylation, the following methods have proven effective:
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N2-alkylated regioisomer.[2][3][4]
-
Acid-Catalyzed Alkylation: The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as alkylating agents can provide excellent N2 selectivity.[9][10] Similarly, TfOH or copper(II) triflate can promote selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates.
-
Influence of C7 Substituents: Indazoles with electron-withdrawing substituents at the C7 position, such as -NO₂ or -CO₂Me, have demonstrated high N2 selectivity under certain conditions.[1][2][3][4][5]
-
Gallium/Aluminum-Mediated Alkylation: Direct alkylation reactions mediated by Ga/Al have been reported to achieve regioselective N2 substitution.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | - Inappropriate choice of base and/or solvent. - Electronic and steric effects of substituents are not being leveraged. - The alkylating agent is not selective. | - For N1 selectivity, switch to NaH in THF.[1][2][3][4] - For N2 selectivity, consider Mitsunobu conditions or an acid-catalyzed approach with specific alkylating agents.[2][3][4][9][10] - Analyze the electronic and steric properties of your indazole to predict the likely outcome and choose conditions accordingly. |
| Low Conversion/No Reaction | - The base is not strong enough to deprotonate the indazole. - The reaction temperature is too low. - The alkylating agent is not reactive enough. | - Use a stronger base like NaH.[1][2][3][4] - Gradually increase the reaction temperature, monitoring for decomposition. - Consider using a more reactive alkylating agent, such as an alkyl tosylate or a more reactive alkyl halide. |
| Difficulty in Separating N1 and N2 Isomers | - The isomers have very similar polarities. | - Optimize the reaction to favor one isomer, minimizing the need for difficult separation. - Employ advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) or preparative HPLC with different stationary and mobile phases. |
| Side Product Formation | - Over-alkylation (dialkylation). - Decomposition of starting material or product. | - Use a stoichiometric amount of the alkylating agent. - Run the reaction at a lower temperature. - Ensure an inert atmosphere to prevent degradation if your compounds are air-sensitive. |
Data Presentation: Regioselectivity under Various Conditions
Table 1: Effect of Base and Solvent on the N1:N2 Ratio of Indazole Alkylation
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-CO₂Me | n-pentyl bromide | NaH | THF | >99:1 | [2][3][4] |
| 3-CO₂Me | n-pentyl bromide | K₂CO₃ | DMF | 1.5:1 | [3][4] |
| 3-CO₂Me | n-pentyl bromide | Cs₂CO₃ | DMF | 1.2:1 | [3][4] |
| 5-bromo-3-CO₂Me | isopropyl iodide | NaH | DMF | 38:46 | [6] |
| 5-bromo-3-CO₂Me | ethyl tosylate | Cs₂CO₃ | Dioxane | 96% (N1) | [16] |
| 6-bromo | isobutyl bromide | K₂CO₃ | DMF | 58:42 | [7][8] |
Table 2: Influence of Reaction Type on Regioselectivity
| Indazole Substituent | Reagents | Reaction Type | N1:N2 Ratio | Reference |
| 3-CO₂Me | n-pentanol, DEAD, PPh₃ | Mitsunobu | 1:2.5 | [2][3][4] |
| Unsubstituted | Ethyl 2-diazopropanoate, TfOH | Acid-catalyzed | 0:100 | [9][10] |
| 6-bromo | Isobutyraldehyde, then H₂/Pt/C | Reductive Amination | >99:1 (N1) | [7][14] |
| Unsubstituted | Alkyl 2,2,2-trichloroacetimidate, TfOH | Acid-promoted | Highly N2 selective |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF
-
To a solution of the substituted indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.2 equiv) dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction
-
To a solution of the substituted indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: General experimental workflows for achieving N1 and N2-selective indazole alkylation.
Caption: Key factors influencing the regioselectivity of indazole alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. connectjournals.com [connectjournals.com]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Indazole Compounds
Welcome to the technical support center for the HPLC analysis of indazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with my indazole compounds?
A1: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like indazoles.[1][2][3] The primary cause is often secondary interactions between the basic nitrogen atoms in the indazole ring and acidic residual silanol groups on the surface of silica-based stationary phases.[2][3][4] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetric peak shape.[1][3]
Other potential causes for peak tailing include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the indazole compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.[4]
-
Column Degradation: An old or poorly maintained column can lose its efficiency and contribute to peak tailing.[1]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[1]
Q2: My retention times are shifting from one injection to the next. What could be the cause?
A2: Retention time shifts can be categorized as either gradual drifts over several injections or sudden jumps.[6]
Gradual Drifts are often due to:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.[6][7] An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[7]
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention, with a 1°C change potentially altering retention times by 1-2%.[7]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run, can cause retention time drift in the initial injections.[8]
Sudden Jumps in retention time are often caused by:
-
Leaks: A leak in the system will reduce the flow rate and increase retention times.[9][10]
-
Air Trapped in the Pump: Air bubbles in the pump head can lead to inconsistent flow rates.[9]
-
Incorrect Mobile Phase Preparation: Errors in preparing the mobile phase, such as incorrect pH adjustment, can lead to significant shifts in retention.[6] A change of 0.1 pH units can shift retention times by as much as 10%.[7]
Q3: How can I improve the resolution between two closely eluting indazole isomers?
A3: Improving the resolution between closely eluting peaks involves optimizing the efficiency, selectivity, and retention factor of your chromatographic method.[11]
Key strategies to enhance resolution include:
-
Optimize Mobile Phase Composition:
-
Adjusting Solvent Strength: Decreasing the amount of organic modifier (in reversed-phase HPLC) will increase retention times and may improve separation.[11][12]
-
Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[11]
-
Modifying the Mobile Phase pH: Adjusting the pH can change the ionization state of your indazole compounds, which can significantly impact their retention and the selectivity of the separation.[11][12]
-
-
Modify Stationary Phase:
-
Change Column Chemistry: If a C18 column is not providing adequate separation, consider a different stationary phase like a phenyl or cyano column to introduce different retention mechanisms.[11]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm) offer higher efficiency and can improve resolution.[11]
-
-
Adjust Method Parameters:
Troubleshooting Guides
Issue 1: Peak Tailing of Indazole Compounds
This guide provides a systematic approach to troubleshooting peak tailing for your indazole compounds.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Detailed Steps:
-
Evaluate for Column Overload:
-
Action: Reduce the concentration of your sample by a factor of 10 and re-inject. Alternatively, decrease the injection volume.[1]
-
Expected Outcome: If peak shape improves, the original issue was column overload.
-
-
Optimize Mobile Phase pH:
-
Action: Indazoles are basic. To minimize interactions with acidic silanols, adjust the mobile phase pH. A common strategy is to lower the pH to around 3 to ensure the silanol groups are protonated and less active.[2] Alternatively, a high pH (e.g., >8) can be used with a suitable pH-stable column to deprotonate the silanol groups.
-
Expected Outcome: A significant improvement in peak symmetry indicates that silanol interactions were the primary cause.
-
-
Incorporate a Mobile Phase Modifier:
-
Action: Add a small amount of a competing base, like diethylamine (DEA), to the mobile phase.[14] This can help to mask the active silanol sites. Alternatively, an ion-pairing agent like trifluoroacetic acid (TFA) can be used at low pH.
-
Expected Outcome: Improved peak shape suggests that the modifier is effectively competing for the active sites on the stationary phase.
-
-
Consider a Different Column:
-
Action: Switch to a column with a different stationary phase chemistry. An end-capped column or a column with a polar-embedded phase can provide shielding from residual silanols.[4]
-
Expected Outcome: A well-shaped peak on a different column confirms that the original column chemistry was not suitable for your analyte.
-
Issue 2: Retention Time Instability
This guide will help you diagnose and resolve issues with shifting retention times.
Troubleshooting Workflow for Retention Time Shifts
Caption: A logical progression for troubleshooting retention time instability.
Detailed Steps:
-
Inspect the HPLC System:
-
Action: Carefully check all fittings and connections for any signs of leaks.[9] Ensure that the mobile phase reservoirs are not empty and that the solvent lines are properly immersed. Check that the mobile phase is adequately degassed to prevent air bubbles from entering the pump.[15]
-
Expected Outcome: Fixing leaks or removing air from the system should stabilize the flow rate and retention times.
-
-
Verify Column Temperature:
-
Action: Ensure the column oven is set to the correct temperature and that it is stable. If you are not using a column oven, be aware that fluctuations in room temperature can affect retention times.[7]
-
Expected Outcome: Consistent temperature control will lead to more reproducible retention times.
-
-
Prepare Fresh Mobile Phase:
-
Action: Prepare a fresh batch of mobile phase, paying close attention to accurate measurements of all components, especially when preparing buffered solutions.[7] Ensure the pH is measured and adjusted correctly. Allow the column to equilibrate with the new mobile phase for an extended period (e.g., 20-30 column volumes).
-
Expected Outcome: If retention times stabilize, the previous mobile phase may have been prepared incorrectly or changed in composition over time.
-
-
Assess Column Health:
-
Action: If the problem persists, the column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent. If this does not resolve the issue, replacing the column may be necessary.[16]
-
Expected Outcome: A new or thoroughly cleaned column should provide stable retention times.
-
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase at pH 3.0 for Reversed-Phase HPLC
This protocol describes the preparation of a phosphate-buffered mobile phase, which is commonly used to control pH and improve peak shape for basic compounds like indazoles.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
0.45 µm filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh out the appropriate amount of KH2PO4 to make a 25 mM solution (e.g., 3.4 g per 1 L of water).
-
Dissolve the KH2PO4 in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm filter to remove any particulates.
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v aqueous:organic).[17]
-
Ensure accurate volumetric measurements for reproducibility.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using an appropriate method such as sonication under vacuum or helium sparging to prevent bubble formation in the HPLC system.[7]
-
Protocol 2: Column Flushing and Regeneration
This protocol outlines a general procedure for flushing a contaminated C18 column to restore its performance.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade hexane (optional, for highly non-polar contaminants)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
Procedure:
-
Disconnect the column from the detector.
-
Flush with mobile phase without buffer salts: Flush the column with 20-30 mL of the mobile phase composition without any buffer salts to remove any precipitated salts.
-
Flush with 100% Acetonitrile: Flush the column with 20-30 mL of 100% acetonitrile.
-
Flush with Isopropanol: Flush with 20-30 mL of isopropanol.
-
(Optional) For highly non-polar contaminants, flush with hexane, followed by isopropanol.
-
Return to the mobile phase: Gradually re-introduce the mobile phase, starting with the organic component and then slowly introducing the aqueous component.
-
Equilibrate the column: Once the mobile phase composition is restored, allow the column to equilibrate for at least 30 minutes before use.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time and Tailing Factor of an Indazole Compound
| % Acetonitrile | Retention Time (min) | Tailing Factor (Tf) |
| 30% | 12.5 | 2.1 |
| 40% | 8.2 | 1.8 |
| 50% | 5.1 | 1.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Influence of Mobile Phase pH on the Retention and Peak Shape of a Basic Indazole Derivative
| Mobile Phase pH | Retention Time (min) | Tailing Factor (Tf) |
| 7.0 | 6.8 | 2.5 |
| 4.5 | 7.5 | 1.9 |
| 3.0 | 8.3 | 1.2 |
Data is hypothetical and for illustrative purposes.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. uhplcs.com [uhplcs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. mastelf.com [mastelf.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Indazole Derivatives in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome challenges related to in vitro drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to my indazole derivative. What are the common reasons for this?
A1: Reduced sensitivity, or resistance, to targeted therapies like indazole derivatives can be broadly categorized into two types:
-
Intrinsic Resistance: The cell line may have pre-existing characteristics that make it non-responsive to the drug. This could be due to the absence of the drug's target, or the presence of mutations that prevent the drug from binding effectively.
-
Acquired Resistance: The cell line may initially be sensitive to the drug but develops resistance over time with continuous exposure. This is a common challenge in cancer research and is often the focus of troubleshooting efforts.[1]
Q2: What are the primary molecular mechanisms of acquired resistance to indazole derivatives that act as kinase inhibitors?
A2: Acquired resistance to kinase inhibitors, including many indazole derivatives, typically arises through several key mechanisms:
-
On-Target Alterations: These are genetic changes in the target protein itself. The most common is the acquisition of point mutations in the kinase domain that either directly interfere with drug binding or stabilize the active conformation of the kinase, reducing the inhibitor's effectiveness.[2][3] A classic example is the "gatekeeper" mutation.[2][3]
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. This allows the cell to maintain critical functions like proliferation and survival despite the presence of the drug.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), can actively transport the indazole derivative out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Phenotypic Changes: Cells can undergo changes, such as the epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.
Q3: How can I determine if my resistant cell line has an on-target mutation?
A3: To identify on-target mutations, you will typically need to perform genetic sequencing of the target kinase's coding region in your resistant cell line and compare it to the parental (sensitive) cell line. Sanger sequencing of the kinase domain is a common starting point. If no mutations are found, you could consider next-generation sequencing (NGS) for a more comprehensive analysis.
Q4: What are some examples of indazole derivatives and their known resistance mechanisms?
A4: Indazole derivatives are a versatile class of compounds that have been developed to target a range of kinases. Here are a few examples:
-
FGFR Inhibitors: Indazole derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). A common resistance mechanism is the acquisition of gatekeeper mutations, such as V561M in FGFR1.[4]
-
TRK Inhibitors: Several indazole-based inhibitors target Tropomyosin Receptor Kinases (TRKs). Resistance can emerge through mutations in the TRK kinase domain, such as G595R and G667C in TRKA.[1][5]
-
BCR-ABL Inhibitors: The indazole derivative CHMFL-ABL-121 is a potent inhibitor of BCR-ABL, including the imatinib-resistant T315I mutant.[2][4]
-
Aurora Kinase Inhibitors: Indazole derivatives have been developed as inhibitors of Aurora kinases. Resistance in some cell lines has been linked to the overexpression of efflux pumps like P-glycoprotein.[6]
-
Pim Kinase Inhibitors: Indazole compounds have shown efficacy as pan-Pim kinase inhibitors.[7][8] Resistance mechanisms may involve the upregulation of compensatory signaling pathways.[9]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: Indazole-based compounds have been identified as inhibitors of the immunosuppressive enzyme IDO1.[10][11][12][13][14]
Troubleshooting Guides
Problem 1: My cell line has developed resistance to an indazole-based FGFR inhibitor.
Possible Cause 1: On-Target Gatekeeper Mutation
-
How to Investigate:
-
Sequence the FGFR Kinase Domain: Extract genomic DNA from both your resistant and parental cell lines. Perform PCR to amplify the kinase domain of the relevant FGFR (e.g., FGFR1, FGFR2, FGFR3). Sequence the PCR products and look for mutations, paying close attention to the gatekeeper residue (e.g., V561 in FGFR1).
-
Western Blot Analysis: Assess the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, PLCγ, ERK, AKT) in both parental and resistant cells, with and without drug treatment. Persistent downstream signaling in the presence of the inhibitor in resistant cells can suggest an on-target resistance mechanism.
-
-
Solutions:
-
Switch to a next-generation inhibitor: Some newer indazole derivatives and other small molecules are designed to overcome specific gatekeeper mutations.
-
Combination Therapy: Consider combining the FGFR inhibitor with an inhibitor of a downstream effector (e.g., a MEK inhibitor if the MAPK pathway remains active).
-
Logical Workflow for Investigating FGFR Inhibitor Resistance
Caption: Troubleshooting workflow for FGFR inhibitor resistance.
Problem 2: My cell line shows resistance to an indazole-based TRK inhibitor.
Possible Cause 1: On-Target Mutations in the TRK Kinase Domain
-
How to Investigate:
-
Sequence the TRK Kinase Domain: Similar to the FGFR inhibitor scenario, sequence the kinase domain of the relevant TRK protein (TRKA, TRKB, or TRKC) in your resistant and parental cell lines. Look for known resistance mutations such as G595R (solvent front) or G667C (xDFG motif).[1][2][5]
-
Cell Viability Assays: Compare the IC50 values of the indazole derivative in the parental line versus the resistant line. A significant shift in IC50 is a hallmark of acquired resistance.
-
-
Solutions:
-
Utilize a second-generation TRK inhibitor: Several newer TRK inhibitors have been developed to be effective against common resistance mutations.[1][15]
-
Explore combination therapies: Targeting downstream pathways such as the MAPK or PI3K/AKT pathways in combination with the TRK inhibitor may be effective.
-
Problem 3: My cell line has developed resistance to an indazole-based EGFR inhibitor.
Possible Cause 1: Acquisition of the T790M "Gatekeeper" Mutation
-
How to Investigate:
-
Allele-Specific PCR (AS-PCR) or Digital Droplet PCR (ddPCR): These methods are more sensitive than Sanger sequencing for detecting the T790M mutation, which may be present in a sub-population of resistant cells.[1][16][17][18]
-
Western Blot Analysis: Probe for phosphorylated EGFR (p-EGFR) and total EGFR. In resistant cells with the T790M mutation, you may still see EGFR phosphorylation in the presence of the first-generation inhibitor.
-
-
Solutions:
-
Switch to a third-generation EGFR inhibitor: Drugs like osimertinib are specifically designed to inhibit EGFR with the T790M mutation.
-
Combination with a MET inhibitor: In some cases, MET amplification can be a bypass mechanism for EGFR inhibitor resistance.
-
Signaling Pathway in EGFR Inhibitor Resistance
References
- 1. A sensitive and practical method to detect the T790M mutation in the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Selective gene amplification to detect the T790M mutation in plasma from patients with advanced non-small cell lung cancer (NSCLC) who have developed epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
Validation & Comparative
Bioactivity Profile of Benzyl 1-benzyl-1H-indazole-3-carboxylate and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of Benzyl 1-benzyl-1H-indazole-3-carboxylate. Due to a lack of publicly available bioactivity data for this specific compound, this guide focuses on the performance of its close structural analogs with known anticancer and antispermatogenic properties. The indazole scaffold is a well-established pharmacophore known to exhibit a range of biological activities.[1]
Introduction to this compound
Anticancer Activity of Structural Analogs
Numerous derivatives of indazole-3-carboxylates have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these analogs involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
Below is a table summarizing the in vitro anticancer activity (IC50 values) of selected indazole derivatives that are structurally related to this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [2] |
| Compound 7d | MCF-7 (Breast Cancer) | 2.93 | [3] |
| Compound 7c | MCF-7 (Breast Cancer) | 7.17 | [3] |
| Compound 7d | A-549 (Lung Cancer) | 9.57 | [3] |
| Compound 12c | A-549 (Lung Cancer) | 12.20 | [3] |
Antispermatogenic Activity of Structural Analogs
A notable therapeutic area for 1-benzyl-1H-indazole-3-carboxylic acid derivatives is male contraception. Halogenated analogs, in particular, have shown potent antispermatogenic effects in preclinical studies. These compounds have been observed to disrupt spermatogenesis, leading to a reduction in sperm count and motility.
The table below presents data on the antispermatogenic activity of halogenated 1-benzyl-1H-indazole-3-carboxylic acids.
| Compound | Species | Dosage | Effect | Reference |
| Gamendazole | Rat | 6 mg/kg (single oral dose) | 100% infertility at 3 weeks | [4][5] |
| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Rat | 50 mg/kg (weekly) | Partially reversible infertility | [6] |
| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Rat | 500 mg/kg (weekly) | Permanent sterility | [6] |
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow for determining anticancer activity using the MTT assay.
Antispermatogenic Activity Assessment in Rats
This protocol outlines a general procedure for evaluating the effect of a test compound on spermatogenesis in a rat model.
Procedure:
-
Animal Acclimatization: Male rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is administered to the treatment group of rats, typically via oral gavage, at various doses and for a defined period. A control group receives the vehicle only.
-
Mating Studies: To assess fertility, treated male rats are cohabited with untreated, fertile female rats. The number of pregnancies and litter size are recorded.
-
Semen Analysis: At the end of the treatment period, semen is collected from the cauda epididymis. Sperm count, motility, and morphology are analyzed.
-
Histopathological Examination: The testes are collected, weighed, and fixed. Histological sections are prepared and stained (e.g., with Hematoxylin and Eosin) to examine the morphology of the seminiferous tubules and the different stages of germ cell development.
-
Hormone Analysis: Blood samples may be collected to measure the levels of reproductive hormones such as testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
Caption: Workflow for assessing the antispermatogenic activity of a compound in a rat model.
Conclusion
While direct bioactivity data for this compound is currently unavailable, the evidence from its structural analogs strongly suggests that this compound warrants further investigation for its potential anticancer and antispermatogenic properties. The provided experimental protocols can serve as a foundation for researchers to systematically evaluate the biological activity of this and other novel indazole derivatives. The comparative data presented in this guide highlights the therapeutic potential of the indazole-3-carboxylate scaffold in drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (DICA), an exfoliative antispermatogenic agent in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Benzyl 1-benzyl-1H-indazole-3-carboxylate and Related Indazole Derivatives
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1] Compounds incorporating the 1H-indazole-3-carboxylate or carboxamide core have been extensively investigated as potential therapeutic agents. Benzyl 1-benzyl-1H-indazole-3-carboxylate, a commercially available research chemical, serves as a key intermediate in the synthesis of such bioactive molecules.[2] This guide will compare its potential efficacy by examining published data on closely related N-substituted indazole derivatives.
Comparative Anticancer Efficacy
Several studies have highlighted the potent anti-proliferative activity of indazole derivatives against various cancer cell lines. The substitution at the N1 position of the indazole ring and the functional group at the C3 position are critical for determining the cytotoxic potency.
Below is a summary of the in vitro anticancer activity of selected N-substituted indazole-3-carboxamide and 3-amine derivatives, which serve as relevant comparators for understanding the potential efficacy of this compound.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [3] |
| A549 (Lung Cancer) | >10 | [3] | ||
| PC-3 (Prostate Cancer) | >10 | [3] | ||
| HepG2 (Hepatoma) | >10 | [3] | ||
| Compound W24 | 3-amino-1H-indazole derivative | HT-29 (Colon Cancer) | 0.43 | [4] |
| MCF-7 (Breast Cancer) | 1.86 | [4] | ||
| A-549 (Lung Cancer) | 3.88 | [4] | ||
| HepG2 (Hepatoma) | 2.45 | [4] | ||
| HGC-27 (Gastric Cancer) | 1.27 | [4] | ||
| Compound 7d | 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | MCF-7 (Breast Cancer) | 2.93 | [5] |
| A-549 (Lung Cancer) | 9.57 | [5] | ||
| Compound 7c | 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | MCF-7 (Breast Cancer) | 7.17 | [5] |
Comparative Anti-inflammatory Efficacy
The indazole core is also a well-established pharmacophore for anti-inflammatory agents. Derivatives of indazole have been shown to inhibit key inflammatory mediators. The following table summarizes the anti-inflammatory activity of selected indazole derivatives.
| Compound ID | Structure | Assay | IC50 | Reference |
| Indazole | Unsubstituted Indazole | TNF-α Inhibition | 220.11 µM | [6] |
| IL-1β Inhibition | 120.59 µM | [6] | ||
| 5-Aminoindazole | 5-amino substituted indazole | TNF-α Inhibition | 230.19 µM | [6] |
| IL-1β Inhibition | 220.46 µM | [6] | ||
| 6-Nitroindazole | 6-nitro substituted indazole | IL-1β Inhibition | 100.75 µM | [6] |
| Compound 27 | 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase Inhibition | 44 nM | [7] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The anti-proliferative activity of the compounds listed in the anticancer efficacy table was determined using the Methyl Thiazolyl Tetrazolium (MTT) colorimetric assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, HepG2, HT-29, MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vitro Anti-inflammatory Activity (Cytokine Inhibition Assay)
The inhibitory effect of indazole derivatives on the production of pro-inflammatory cytokines such as TNF-α and IL-1β was evaluated using enzyme-linked immunosorbent assay (ELISA).[6]
-
Cell Stimulation: A suitable cell line (e.g., macrophages) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of the target cytokine (TNF-α or IL-1β) in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the cytokine production, is determined from the dose-response data.
Signaling Pathways and Mechanisms of Action
Several indazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent pathways targeted by 3-amino-1H-indazole derivatives is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[4]
Caption: PI3K/AKT/mTOR signaling pathway targeted by some indazole derivatives.
Experimental Workflow Example
The general workflow for evaluating the in vitro anticancer efficacy of a novel compound is depicted below.
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzyl 1-benzyl-1H-indazole-3-carboxylate and Its Analogs in Preclinical Research
An Objective Guide for Researchers in Drug Discovery and Development
The indazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of Benzyl 1-benzyl-1H-indazole-3-carboxylate and its structurally related analogs, focusing on their potential mechanisms of action in antiviral, anti-inflammatory, and anticancer research. While this compound itself is primarily documented as a chemical intermediate in the synthesis of more complex bioactive molecules, the extensive research on its analogs provides valuable insights into its potential therapeutic applications.[1]
Antiviral Activity: Targeting Viral Replication
Several analogs of this compound have demonstrated significant antiviral properties, particularly against Hepatitis C Virus (HCV). The mechanism of action for these compounds is often centered on the inhibition of viral replication.
A notable example is the class of 1-aminobenzyl-1H-indazole-3-carboxamide analogs. These compounds have been identified as potent inhibitors of HCV replication.[2] While the precise molecular target is not always fully elucidated in initial studies, the low micromolar to nanomolar IC50 and EC50 values suggest a specific interaction with a viral or host factor essential for the viral life cycle.
Alternative Compound: Telaprevir (HCV Protease Inhibitor)
For comparison, Telaprevir, an established HCV NS3/4A protease inhibitor, serves as a benchmark. Its mechanism involves the covalent, reversible inhibition of the serine protease, which is crucial for viral polyprotein processing.
Comparative Data: Anti-HCV Activity
| Compound/Analog | Target | IC50 (μM) | EC50 (μM) | Cell Line | Citation |
| 1-aminobenzyl-1H-indazole-3-carboxamide (Analog 5n) | HCV Replication | 0.013 | 0.018 | Huh-7 | [2] |
| 1-aminobenzyl-1H-indazole-3-carboxamide (Analog 5t) | HCV Replication | 0.007 | 0.024 | Huh-7 | [2] |
| Telaprevir | HCV NS3/4A Protease | 0.35 - 0.64 | - | Enzyme Assay | N/A |
Experimental Protocol: HCV Replicon Assay
The antiviral activity of the 1-aminobenzyl-1H-indazole-3-carboxamide analogs was evaluated using a cell-based HCV replicon system.
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon encoding a luciferase reporter gene are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for 72 hours.
-
Luciferase Assay: Post-incubation, the cells are lysed, and luciferase activity is measured as an indicator of HCV RNA replication.
-
Data Analysis: The EC50 value, the concentration at which a 50% reduction in luciferase activity is observed, is calculated.
-
Cytotoxicity Assay: A parallel assay, such as an MTT or CellTox-Glo assay, is performed to determine the concentration of the compound that is toxic to the host cells (CC50), allowing for the calculation of the selectivity index (CC50/EC50).
Signaling Pathway: HCV Replication Inhibition
Caption: Inhibition of HCV replication by indazole analogs and Telaprevir.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Derivatives of 1-benzyl-1H-indazole-3-carboxylic acid have been investigated for their anti-inflammatory properties. For instance, 1,5-disubstituted indazol-3-ols have been shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[3]
Alternative Compound: Zileuton (5-LOX Inhibitor)
Zileuton is a commercially available 5-LOX inhibitor used in the treatment of asthma. It acts by inhibiting the production of leukotrienes from arachidonic acid.
Comparative Data: 5-Lipoxygenase Inhibition
| Compound/Analog | Target | IC50 (nM) | Assay Type | Citation |
| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | 44 | Enzyme Assay | [3] |
| Zileuton | 5-Lipoxygenase | 100 - 300 | Enzyme Assay | N/A |
Experimental Protocol: 5-Lipoxygenase Activity Assay
-
Enzyme Source: Purified human recombinant 5-lipoxygenase or isolated human neutrophils can be used as the enzyme source.
-
Substrate: Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with the test compound at various concentrations before the addition of arachidonic acid.
-
Product Detection: The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the product of the 5-LOX reaction, is measured using spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined.
Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway
Caption: Inhibition of the 5-lipoxygenase pathway by an indazol-3-ol analog and Zileuton.
Anticancer Activity: Targeting Kinase Signaling and Apoptosis
The indazole core is present in several approved small molecule kinase inhibitors, highlighting its potential in oncology.[4] Research on 1H-indazole-3-amine derivatives has revealed their potential to inhibit cancer cell proliferation and induce apoptosis. For example, certain derivatives have shown promising activity against chronic myeloid leukemia (K562) cells, possibly through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[5][6]
Alternative Compound: Sunitinib (Multi-Kinase Inhibitor)
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and other cancers. It inhibits several RTKs, including VEGFR and PDGFR, thereby blocking tumor angiogenesis and cell proliferation.
Comparative Data: Anticancer Activity
| Compound/Analog | Target Cell Line | IC50 (μM) | Potential Pathway | Citation |
| 1H-indazole-3-amine derivative (6o) | K562 | 5.15 | Bcl-2 inhibition, p53/MDM2 modulation | [5][6] |
| Sunitinib | K562 | ~0.05 | Multi-kinase inhibition | N/A |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., K562) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.
Logical Relationship: Proposed Anticancer Mechanism
Caption: Proposed anticancer mechanisms of an indazole analog compared to Sunitinib.
While this compound is primarily a synthetic intermediate, its structural framework is central to a diverse range of biologically active molecules. The comparative data presented herein for its analogs in antiviral, anti-inflammatory, and anticancer research underscore the therapeutic potential of the 1-benzyl-1H-indazole-3-carboxylate scaffold. Further investigation into the specific mechanisms of action and biological targets of these and novel derivatives is warranted to fully exploit their potential in drug discovery and development. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers entering this promising area of medicinal chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
A Comparative Guide to the Experimental Validation of Indazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several indazole-based drugs, such as Pazopanib, Axitinib, and Niraparib, have received FDA approval for cancer treatment, highlighting the clinical significance of this heterocyclic motif.[4][5][6] This guide provides a comparative overview of experimental data for various indazole compounds, details common experimental protocols for their validation, and illustrates key signaling pathways they modulate.
Comparative Biological Activity of Indazole Derivatives
The therapeutic potential of indazole compounds is primarily assessed through their inhibitory activity against specific molecular targets and their cytotoxic effects on cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: Anticancer Activity of Selected Indazole Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of various indazole compounds against several human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [5][7] |
| A549 (Lung Cancer) | 0.28 | [5] | |
| MCF-7 (Breast Cancer) | 1.15 | [5] | |
| HepG2 (Liver Cancer) | 0.31 | [5] | |
| HCT116 (Colon Cancer) | 0.26 | [5] | |
| Compound 3b | WiDr (Colorectal Carcinoma) | 27.20 | [8] |
| MCF-7 (Breast Cancer) | 45.97 - 86.24 | [8] | |
| HeLa (Cervical Cancer) | 46.36 - 100 | [8] | |
| Compound 93 | HL60 (Leukemia) | 0.0083 | [9] |
| HCT116 (Colon Cancer) | 0.0013 | [9] | |
| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | [10] |
| MCF-7 (Breast Cancer) | 0.979 | [10] | |
| H460 (Non-small cell lung) | 1.679 | [10] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
Many indazole derivatives function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[4]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Entrectinib (127) | Anaplastic Lymphoma Kinase (ALK) | 12 | [9] |
| Compound 13i | VEGFR-2 | 34.5 | [4] |
| Compound 82a | Pim-1 | 0.4 | [9] |
| Pim-2 | 1.1 | [9] | |
| Pim-3 | 0.4 | [9] | |
| Compound C05 | Polo-like kinase 4 (PLK4) | < 0.1 | [10] |
| A-443654 Analog | Akt1 | 61 | [11] |
| Compound 1 | FGFR1 | 100 | [12] |
Table 3: Anti-Inflammatory Activity of Indazole Derivatives
Indazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
| Compound | Target | IC50 (µM) | Reference |
| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | [13] |
| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 | [13] |
| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 | [13] |
| 6-nitroindazole | Interleukin-1β (IL-1β) | 100.75 | [13] |
| Indazole | Tumor Necrosis Factor-α (TNF-α) | 220.11 | [13] |
Key Experimental Protocols
The validation of indazole compounds involves a series of standardized in vitro and in vivo assays. Below are the methodologies for several key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cells in their logarithmic growth phase are seeded into 96-well plates (3,000–5,000 cells/well) and incubated for 24 hours to allow for attachment.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the indazole compounds for a specified duration (e.g., 48 or 72 hours).[14]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 2–4 hours.[14]
-
Formazan Solubilization: The culture medium is carefully removed, and the insoluble formazan crystals are dissolved in 150 µL of an organic solvent like dimethyl sulfoxide (DMSO).[14][16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[14] The IC50 value is then calculated from the dose-response curve.
-
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Principle: A common method involves quantifying the phosphorylation of a substrate by a kinase. This can be done using radiolabeled ATP (e.g., P32) or through luminescence-based detection of the remaining ATP after the kinase reaction.[12][17]
-
Protocol (Luminescence-based):
-
Reaction Setup: In a multi-well plate, the kinase, a specific substrate, and ATP are combined. The indazole compound at various concentrations is added to the wells.[10]
-
Kinase Reaction: The plate is incubated at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[10]
-
ATP Detection: A luciferase-based reagent (e.g., Kinase-Glo®) is added. This enzyme produces light in the presence of ATP. The amount of light (luminescence) is inversely proportional to the kinase activity (as active kinase consumes ATP).
-
Signal Measurement: The luminescent signal is read using a microplate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
-
Apoptosis and Cell Cycle Analysis
These experiments determine if a compound induces programmed cell death (apoptosis).
-
Principle: Apoptosis is characterized by specific biochemical events, including the activation of caspases, changes in the expression of regulatory proteins like Bax and Bcl-2, and loss of mitochondrial membrane potential.[7][18]
-
Protocol (Western Blot for Protein Expression):
-
Cell Treatment: Cancer cells are treated with the indazole compound for a specified time.
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with a secondary antibody linked to a detectable enzyme.
-
Detection: The protein bands are visualized, and their intensity is quantified to determine changes in expression levels. An upregulation of pro-apoptotic proteins (Bax, cleaved caspase-3) and downregulation of anti-apoptotic proteins (Bcl-2) indicates apoptosis induction.[7][18]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: General workflow for the discovery and validation of indazole-based drug candidates.
Caption: Simplified VEGFR signaling pathway inhibited by specific indazole compounds.
Caption: Mechanism of apoptosis induction by indazole compound 2f in cancer cells.[7][18]
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a drug. In vitro pharmacokinetic studies provide initial estimates of a compound's behavior in the body.
Table 4: In Vitro Pharmacokinetic Parameters of Indazole-3-Carboxamides
This table summarizes key pharmacokinetic data for synthetic cannabinoid receptor agonists (SCRAs) based on an indazole structure, highlighting metabolic stability and plasma protein binding.[19][20]
| Compound | Intrinsic Clearance (CLint) in pHLM (mL/min/kg) | Plasma Protein Binding (%) | Log D7.4 | Reference |
| (S)-AB-FUBINACA | - | - | 2.81 | [19] |
| (R)-AB-FUBINACA | 13.7 ± 4.06 | - | - | [19][20] |
| (S)-AMB-FUBINACA | 2944 ± 95.9 | - | - | [19][20] |
| (S)-MDMB-FUBINACA | - | 99.5 ± 0.08 | - | [19][20] |
| (R)-4F-MDMB-BINACA | - | 88.9 ± 0.49 | - | [19][20] |
| MDMB-4en-PINACA | - | - | 4.95 | [19] |
pHLM: Pooled Human Liver Microsomes. High CLint suggests rapid metabolism. High plasma protein binding can affect the drug's distribution and availability.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. japsonline.com [japsonline.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. benthamdirect.com [benthamdirect.com]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to the Biological Activity of Benzyl 1-benzyl-1H-indazole-3-carboxylate and Related Indazole Derivatives: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo biological activities of indazole derivatives structurally related to Benzyl 1-benzyl-1H-indazole-3-carboxylate. Due to the limited publicly available data on this specific molecule, this comparison focuses on analogous compounds from the indazole class that share key structural features, such as the 1-benzyl-indazole core and the 3-carboxylate or related functionalities. The data presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this chemical scaffold.
Executive Summary
Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antispermatogenic effects. This guide collates and compares the in vitro mechanistic data with in vivo efficacy studies for representative compounds within this class, providing a framework for understanding their therapeutic potential.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various in vitro and in vivo studies on indazole derivatives, offering a side-by-side comparison of their biological activities.
Table 1: Anti-inflammatory Activity of Indazole Derivatives
| Compound/Derivative | In Vitro Assay | IC50 Value | In Vivo Model | Dose | % Inhibition of Edema | Reference |
| Indazole | COX-2 Inhibition | 23.42 µM | Carrageenan-induced rat paw edema | 100 mg/kg | 61.03% (at 5h) | [1] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | Carrageenan-induced rat paw edema | 100 mg/kg | 83.09% (at 5h) | [1] |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 µM | N/A | N/A | N/A | [1] |
| Celecoxib (Standard) | COX-2 Inhibition | 5.10 µM | N/A | N/A | N/A | [1] |
| Diclofenac (Standard) | N/A | N/A | Carrageenan-induced rat paw edema | N/A | 84.50% (at 5h) | [1] |
Table 2: Anticancer Activity of Indazole Derivatives
| Compound/Derivative | Cell Line | In Vitro Assay | IC50 Value | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Compound 2f | A549 (Lung) | Antiproliferative | 0.23 µM | 4T1 tumor model | N/A | Suppressed growth | [2][3] |
| 4T1 (Breast) | Antiproliferative | 1.15 µM | [2][3] | ||||
| HepG2 (Liver) | Antiproliferative | 0.89 µM | [2][3] | ||||
| MCF-7 (Breast) | Antiproliferative | 0.45 µM | [2][3] | ||||
| HCT116 (Colon) | Antiproliferative | 0.67 µM | [2][3] | ||||
| Compound 6o | K562 (Leukemia) | MTT Assay | 5.15 µM | N/A | N/A | N/A | [4][5] |
| 5-Fluorouracil (Standard) | K562, A549, PC-3, HepG2 | MTT Assay | Various | N/A | N/A | N/A | [5] |
Table 3: Antispermatogenic Activity of 1-Benzyl-1H-indazole-3-carboxylic Acid Derivatives
| Compound/Derivative | In Vitro Assay | IC50 Value | In Vivo Model | Dose | Effect | Reference |
| Gamendazole | Sertoli cell Inhibin B production | 6.8 x 10⁻¹⁰ M | Rat | 6 mg/kg (single oral dose) | 100% infertility at 3 weeks | [6][7] |
| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | N/A | N/A | Rat | N/A | Potent antispermatogenic activity | [8] |
| 1-(p-chlorobenzyl)-1H-indazole-3-carboxylic acid | N/A | N/A | Rat | N/A | Antispermatogenic activity | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
The in vitro anti-inflammatory activity of indazole derivatives was assessed by their ability to inhibit the COX-2 enzyme. The assay typically involves the following steps:
-
Enzyme and Substrate Preparation: Ovine COX-2 is reconstituted in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is used as the substrate.
-
Incubation: The test compounds (at various concentrations) are pre-incubated with the COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification: The conversion of arachidonic acid to prostaglandin H2 (PGH2), and subsequently to other prostaglandins, is measured. This is often done by quantifying the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC50) is calculated.
The antiproliferative activity of indazole derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13][14] The protocol generally includes:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]
In Vivo Models
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15][16][17][18][19][20][21]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or a standard drug (e.g., diclofenac) are administered orally or intraperitoneally at a specific time before the induction of inflammation.[16]
-
Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[16][20]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
This model is used to assess the in vivo antitumor efficacy of compounds.[22][23][24][25][26]
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a certain volume, the mice are randomized into different treatment groups and administered the test compound or a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is a key parameter.
This model is employed to evaluate the antispermatogenic activity of test compounds.[8][9][27][28][29]
-
Compound Administration: Male rats are administered the test compound orally or via another route for a specified duration.
-
Mating Studies: Treated males are cohabited with fertile females to assess their fertility.
-
Histological Analysis: At the end of the study, the testes are collected, weighed, and subjected to histological examination to assess the integrity of the seminiferous tubules and the presence of different stages of germ cells.
-
Hormone Level Analysis: Blood samples may be collected to measure reproductive hormone levels.
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of the inflammatory cascade.
Experimental Workflow
Caption: Workflow for an in vivo anticancer xenograft study.
Logical Relationship Diagram
Caption: The logical flow from in vitro findings to in vivo validation.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antispermatogenic activity of 1-p-chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/TS) in rats. I. Trials of single and short-term administrations with study of pharmacologic and toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jrmds.in [jrmds.in]
- 13. broadpharm.com [broadpharm.com]
- 14. scispace.com [scispace.com]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
- 23. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Reversible inhibition of spermatogenesis in rats and monkeys with a new class of indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of Benzyl 1-benzyl-1H-indazole-3-carboxylate Quantification
In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for the validation of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry.[1] Geared towards researchers, scientists, and drug development professionals, this document outlines key performance comparisons of prevalent analytical techniques and furnishes detailed experimental protocols to support methodological implementation.
Comparative Analysis of Analytical Techniques
The quantification of this compound can be approached using several analytical techniques, each with its own set of advantages and limitations. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information, minimizing matrix effects. | High; offers excellent separation for volatile and thermally stable compounds. |
| Sensitivity | Good; typically in the µg/mL to ng/mL range. | Excellent; can achieve pg/mL to fg/mL detection limits. | Very Good; suitable for trace analysis, often in the ng/mL to pg/mL range. |
| Linearity | Typically excellent over a wide concentration range. | Good, but can be subject to matrix effects and detector saturation. | Good over a defined concentration range. |
| Precision | High; Relative Standard Deviation (RSD) typically <2%.[2] | High; RSD typically <5%. | High; RSD typically <10%. |
| Accuracy | High; recovery rates are generally within 98-102%.[2] | High; recovery can be influenced by matrix effects. | High; dependent on sample preparation and derivatization if required. |
| Sample Throughput | High; automated systems allow for the analysis of numerous samples. | Moderate to High; dependent on the complexity of the sample preparation. | Moderate; may require derivatization, which can increase sample preparation time. |
| Cost | Relatively low initial investment and operational costs. | High initial investment and maintenance costs. | Moderate initial investment and operational costs. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed. These protocols are based on established practices for the analysis of indazole derivatives and related compounds.[3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for routine quality control and quantification in bulk drug substances and simple formulations.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Assessed by plotting the peak area against the concentration of the calibration standards. A correlation coefficient (r²) > 0.999 is desirable.
-
Precision: Determined by replicate injections of a standard solution at three different concentrations (low, medium, and high). The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Evaluated by the recovery of a known amount of analyte spiked into a placebo matrix. Recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for bioanalytical studies and the quantification of the analyte in complex biological matrices due to its high sensitivity and selectivity.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (Q1): m/z 343.1 (corresponding to [M+H]⁺).
-
Product ion (Q3): Specific fragment ions to be determined experimentally (e.g., m/z 91.1 for the benzyl fragment).
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
Validation Parameters:
-
Linearity: Established over the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Precision and Accuracy: Assessed at multiple quality control (QC) levels (low, medium, high).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Stability: Assessed under various conditions (freeze-thaw, short-term, long-term).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for identifying and quantifying volatile impurities or for the analysis of the compound if it is thermally stable or can be derivatized to enhance volatility.
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Source Temperature: 230 °C.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is necessary to improve volatility or thermal stability, common reagents like silylating agents (e.g., BSTFA) can be used.
Validation Parameters:
-
Similar validation parameters as for HPLC and LC-MS/MS, including linearity, precision, accuracy, LOD, and LOQ, should be assessed.
Visualizing the Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate the typical workflows for each of the discussed methodologies.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Bioanalytical workflow for this compound using LC-MS/MS.
Caption: General workflow for the analysis of this compound by GC-MS.
This guide provides a foundational understanding of the analytical validation for this compound quantification. The choice of methodology should be carefully considered based on the specific analytical needs, available resources, and the nature of the samples to be analyzed. The provided protocols and workflows serve as a starting point for method development and validation, adhering to the principles of good analytical practice.
References
- 1. This compound [myskinrecipes.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 4. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Benzyl 1-benzyl-1H-indazole-3-carboxylate Against Known Polo-like Kinase 1 Inhibitors
For Immediate Release
This guide provides a comparative analysis of the novel compound, Benzyl 1-benzyl-1H-indazole-3-carboxylate, against established inhibitors of Polo-like Kinase 1 (PLK1), a critical regulator of mitotic progression and a key target in oncology research. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively assess the potential of this new chemical entity in the context of existing therapeutic agents.
Introduction to PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2][3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3][4][5] Consequently, PLK1 has emerged as a promising target for anticancer drug development.[1][6] Several small molecule inhibitors targeting the ATP-binding domain or the Polo-Box Domain (PBD) of PLK1 have been developed, with some advancing into clinical trials.[2][3] This guide benchmarks this compound against four prominent PLK1 inhibitors: Volasertib (BI 6727), BI 2536, Rigosertib (ON-01910), and GSK461364.
Comparative Inhibitory Activity
The inhibitory potential of this compound was evaluated and compared to known PLK1 inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this comparison. While experimental data for this compound is hypothetical for the purpose of this guide, the data for the established inhibitors is based on published literature.
| Compound | Type of Inhibition | Target | Ki (nM) | IC50 (nM) |
| This compound | Hypothetical | PLK1 | TBD | TBD |
| Volasertib (BI 6727) | ATP-competitive | PLK1 | - | 0.87 |
| PLK2 | - | 5 | ||
| PLK3 | - | 56 | ||
| BI 2536 | ATP-competitive | PLK1 | - | 0.83 |
| PLK2 | - | 3.5 | ||
| PLK3 | - | 9.0 | ||
| BRD4 | - | 25 | ||
| Rigosertib (ON 01910) | Non-ATP-competitive | PLK1 | - | 9-10 |
| PI3K/Akt Pathway | - | - | ||
| GSK461364 | ATP-competitive | PLK1 | 2.2 | <100 (in multiple cell lines) |
Data for known inhibitors sourced from multiple studies.[5][7][8][9][10][11][12][13][14][15][16][17][18]
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols are recommended for determining the inhibitory activity of novel compounds like this compound.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PLK1.
-
Reagents and Materials : Recombinant human PLK1 enzyme, a suitable substrate peptide (e.g., a casein-based peptide), ATP, assay buffer (e.g., HEPES, MgCl2, EGTA, DTT, Brij-35), and the test compound (dissolved in DMSO). A detection system, such as a fluorescence-based method (e.g., Z-Lyte Assay Kit), is also required.[18]
-
Procedure :
-
Dispense the recombinant PLK1 enzyme into the wells of a microtiter plate.
-
Add serial dilutions of the test compound (this compound) and control inhibitors to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method.
-
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.[19]
Cell-Based Proliferation Assay (for GI50 Determination)
This assay measures the effect of the inhibitor on the growth of cancer cell lines that overexpress PLK1.
-
Cell Lines : A panel of human cancer cell lines (e.g., HCT116, HeLa, A549) known to have high PLK1 expression.[8][12]
-
Procedure :
-
Data Analysis : The concentration required to inhibit 50% of cell growth (GI50) is calculated from the dose-response curves.[17]
Visualizing Pathways and Workflows
To better understand the context of PLK1 inhibition and the process of evaluating new inhibitors, the following diagrams are provided.
Caption: The role of PLK1 in regulating key stages of the cell cycle.
Caption: Workflow for benchmarking a novel PLK1 inhibitor.
Conclusion
This guide outlines the framework for benchmarking this compound against known PLK1 inhibitors. By employing standardized in vitro and cell-based assays, researchers can generate comparative data on its potency and selectivity. The provided information on established inhibitors such as Volasertib, BI 2536, Rigosertib, and GSK461364 serves as a valuable reference point for these evaluations. Further studies, including in vivo xenograft models, will be crucial in determining the therapeutic potential of this novel compound.
References
- 1. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Several inhibitors of the Plk1 Polo-Box Domain turn out to be non-specific protein alkylators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 14. Volasertib - MedChem Express [bioscience.co.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abmole.com [abmole.com]
- 18. selleckchem.com [selleckchem.com]
- 19. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Benzyl-1H-indazole-3-carboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Benzyl 1-benzyl-1H-indazole-3-carboxylate and its structurally related analogs. While peer-reviewed studies directly investigating this compound are limited, a significant body of research on the closely related 1-halobenzyl-1H-indazole-3-carboxylic acids offers valuable insights into the potential biological activities and structure-activity relationships of this class of compounds.
The indazole core is a key pharmacophore found in a variety of biologically active molecules, with applications ranging from anti-inflammatory to anticancer and antiviral therapies. This guide focuses on a specific substitution pattern of the indazole scaffold: the 1-benzyl-1H-indazole-3-carboxylate moiety and its derivatives, which have shown notable effects on male reproductive systems.
Comparison of Antispermatogenic Activity
A cornerstone study in this area by Corsi et al. (1976) systematically investigated a series of halogenated 1-benzylindazole-3-carboxylic acids for their effects on testicular weight and spermatogenesis in rats. Their findings demonstrate that substitutions on the benzyl group play a crucial role in the antispermatogenic activity of these compounds. The unsubstituted 1-benzyl-1H-indazole-3-carboxylic acid serves as a baseline for understanding the impact of these modifications.
Table 1: Antispermatogenic Activity of 1-Substituted-1H-indazole-3-carboxylic Acids
| Compound | Substituent at Position 1 | Single Effective Dose (mg/kg, p.o.) | Chronic Effective Dose (mg/kg, p.o.) |
| 1-Benzyl-1H-indazole-3-carboxylic acid | Benzyl | > 100 | > 100 |
| 1-(4-Chlorobenzyl)-1H-indazole-3-carboxylic acid | 4-Chlorobenzyl | 100 | 50 |
| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine) | 2,4-Dichlorobenzyl | 25 | 12.5 |
| 1-(3,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | 3,4-Dichlorobenzyl | 50 | 25 |
| 1-(2,4-Dibromobenzyl)-1H-indazole-3-carboxylic acid | 2,4-Dibromobenzyl | 25 | 12.5 |
| 1-(4-Chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | 4-Chloro-2-methylbenzyl | 25 | 12.5 |
Data compiled from Corsi et al., J Med Chem, 1976.[1][2]
The data clearly indicate that the introduction of halogen atoms, particularly in the 2 and 4 positions of the benzyl ring, significantly enhances the antispermatogenic potency. 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, later known as Lonidamine, emerged as a particularly potent derivative from these studies.[1]
Experimental Protocols
The following methodologies are based on the pivotal studies conducted on 1-halobenzyl-1H-indazole-3-carboxylic acids and are foundational for assessing the biological activity of related compounds.
Synthesis of 1-Benzyl-1H-indazole-3-carboxylic Acids
A general method for the synthesis of 1-benzyl-1H-indazole-3-carboxylic acids involves the benzylation of ethyl 1H-indazole-3-carboxylate followed by hydrolysis of the ester.
Step 1: Benzylation of Ethyl 1H-indazole-3-carboxylate A mixture of ethyl 1H-indazole-3-carboxylate, the appropriate substituted benzyl chloride, and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) is refluxed. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified to yield the ethyl 1-benzyl-1H-indazole-3-carboxylate.
Step 2: Hydrolysis The resulting ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product. The crude acid is then purified by recrystallization.
In Vivo Assessment of Antispermatogenic Activity
The antispermatogenic effects of the compounds are typically evaluated in adult male rats.
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
Dosing: Compounds are administered orally (p.o.) as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). For single-dose studies, a range of doses is administered once. For chronic studies, lower doses are administered daily for a specified period (e.g., 30 days).
Evaluation Parameters:
-
Testicular Weight: At the end of the treatment period, animals are euthanized, and the testes are excised and weighed. A reduction in testicular weight is an indicator of antispermatogenic effects.
-
Histological Examination: Testicular tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination. The integrity of the seminiferous tubules and the presence of various stages of germ cells (spermatogonia, spermatocytes, and spermatids) are assessed. Active compounds typically cause disorganization of the seminiferous epithelium and a loss of spermatids and spermatocytes.[1]
-
Fertility Studies: Treated male rats are mated with untreated, fertile female rats. The number of pregnancies and the number of viable fetuses are recorded to assess the impact on fertility.
Structure-Activity Relationship and Mechanism of Action
The structure-activity relationship (SAR) for the antispermatogenic activity of 1-benzyl-1H-indazole-3-carboxylic acids highlights the importance of the substituent on the benzyl ring.
Caption: Structure-activity relationship for antispermatogenic indazole derivatives.
The proposed mechanism of action for these compounds, particularly Lonidamine, involves the inhibition of specific enzymes involved in cellular metabolism, such as hexokinase, which is crucial for glycolysis. This disruption of energy metabolism in germ cells is thought to lead to their apoptosis and exfoliation from the seminiferous epithelium.
Experimental Workflow for Screening Antispermatogenic Compounds
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel indazole derivatives for antispermatogenic activity.
Caption: Workflow for evaluating antispermatogenic activity of indazole derivatives.
References
Independent Verification of Benzyl 1-benzyl-1H-indazole-3-carboxylate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two plausible synthetic routes for Benzyl 1-benzyl-1H-indazole-3-carboxylate, a valuable intermediate in medicinal chemistry. The performance of each method is evaluated based on established chemical principles and data from analogous reactions reported in the scientific literature. Detailed experimental protocols are provided to facilitate independent verification.
Method 1: Sequential N-Benzylation and O-Benzylation of 1H-Indazole-3-carboxylic Acid
This two-step approach involves the initial benzylation of the indazole nitrogen at the N1 position, followed by the esterification of the carboxylic acid with benzyl bromide.
Method 2: N-Benzylation of Ethyl 1H-indazole-3-carboxylate followed by Transesterification
This alternative two-step synthesis begins with the N-benzylation of a pre-existing ester of 1H-indazole-3-carboxylic acid, followed by a transesterification reaction to yield the final benzyl ester.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative and qualitative differences between the two proposed synthetic routes. Data is extrapolated from published procedures for similar compounds.
| Parameter | Method 1: Sequential Benzylation | Method 2: N-Benzylation & Transesterification |
| Starting Material | 1H-Indazole-3-carboxylic acid | Ethyl 1H-indazole-3-carboxylate |
| Key Reagents | Sodium hydride, Benzyl bromide, Benzyl alcohol, DCC/DMAP | Sodium amide, Benzyl bromide, Benzyl alcohol, Acid/Base catalyst |
| Overall Yield (Estimated) | 60-70% | 55-65% |
| Reaction Time (Estimated) | 24-48 hours | 24-36 hours |
| Purification | Column chromatography after each step | Column chromatography likely required |
| Advantages | Potentially higher regioselectivity at the N1 position. | Milder conditions for the initial N-benzylation may be possible. |
| Disadvantages | Handling of sodium hydride requires an inert atmosphere. The esterification step might require coupling agents. | Transesterification can be an equilibrium-limited process, potentially requiring removal of ethanol to drive the reaction to completion. |
Experimental Protocols
Method 1: Sequential N-Benzylation and O-Benzylation
Step 1: Synthesis of 1-benzyl-1H-indazole-3-carboxylic acid
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole-3-carboxylic acid (1.0 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-benzyl-1H-indazole-3-carboxylic acid. Further purification can be achieved by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 1-benzyl-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add benzyl alcohol (1.2 eq.), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 2: N-Benzylation of Ethyl 1H-indazole-3-carboxylate and Transesterification
Step 1: Synthesis of Ethyl 1-benzyl-1H-indazole-3-carboxylate [1]
-
To a solution of ethyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous xylene, add sodium amide (1.2 eq.) at 100 °C.
-
Heat the mixture with stirring for 1 hour at 100-110 °C.
-
Increase the temperature to 120-130 °C and add a solution of benzyl bromide (1.1 eq.) in anhydrous xylene dropwise.
-
Maintain the reaction at 130-135 °C for an additional 2 hours.
-
After cooling, add benzene and water, and separate the phases.
-
Wash the organic layer with water and concentrate to dryness.
-
Purify the residue by recrystallization from ethanol to yield ethyl 1-benzyl-1H-indazole-3-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 1-benzyl-1H-indazole-3-carboxylate (1.0 eq.) in a large excess of benzyl alcohol.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium benzoxide).
-
Heat the reaction mixture, and if possible, remove the ethanol byproduct by distillation to drive the equilibrium.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and remove the excess benzyl alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic methods.
Caption: Workflow for Method 1.
Caption: Workflow for Method 2.
References
Assessing the Specificity of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Comparative Analysis
A detailed examination of the potential biological specificity of Benzyl 1-benzyl-1H-indazole-3-carboxylate through a comparative lens, drawing insights from structurally related and well-characterized indazole derivatives. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of this compound and highlights the experimental approaches required for definitive assessment.
Comparative Analysis with Indazole-Based Kinase Inhibitors
To infer the potential specificity of this compound, it is instructive to examine the selectivity profiles of other indazole derivatives that have been extensively studied. Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and off-target inhibition can lead to undesirable side effects. Therefore, assessing the specificity of any potential kinase inhibitor is a critical step in drug development.
Below is a table summarizing the selectivity of two well-characterized indazole-based kinase inhibitors, Axitinib and Entrectinib. This data is typically generated through extensive kinase profiling assays where the compound is tested against a large panel of kinases.
| Compound | Primary Target(s) | Off-Target Kinases (with significant inhibition) | Selectivity Profile |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | RET, Lck, Src | Highly potent against VEGFRs, with some activity against other tyrosine kinases. |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | JAK2, TNK2 | Potent inhibitor of TRK, ROS1, and ALK, with notable off-target activity against JAK2.[2] |
This comparative data illustrates that while indazole-based compounds can be designed to be potent inhibitors of specific kinases, they often exhibit activity against a range of other kinases. The substitution patterns on the indazole ring and the nature of the side chains play a crucial role in determining the specific binding affinity and selectivity profile. For this compound, the two benzyl groups are significant structural features that will dictate its interaction with the ATP-binding pocket of kinases and other potential targets.
Experimental Protocols for Specificity Assessment
To definitively determine the specificity of this compound, a series of in vitro and in vivo experiments would be required. The following are standard experimental protocols used to characterize the selectivity of kinase inhibitors.
1. In Vitro Kinase Profiling:
-
Objective: To determine the inhibitory activity of the compound against a large panel of protein kinases.
-
Methodology:
-
The compound is serially diluted to a range of concentrations.
-
Each concentration is incubated with a panel of purified recombinant kinases (e.g., the 468-kinase panel from Eurofins DiscoverX).
-
A kinase-specific substrate and ATP are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period.
-
The amount of substrate phosphorylation is quantified using various detection methods, such as radiometric assays (33P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).
-
The half-maximal inhibitory concentration (IC50) is calculated for each kinase to determine the compound's potency and selectivity.
-
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify the direct protein targets of the compound in a cellular context.
-
Methodology:
-
Intact cells are treated with the compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of a specific protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Binding of the compound to its target protein stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
3. Isothermal Titration Calorimetry (ITC):
-
Objective: To directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound to its purified target protein.
-
Methodology:
-
A solution of the purified target protein is placed in the sample cell of the calorimeter.
-
A solution of the compound is placed in the injection syringe.
-
The compound is titrated into the protein solution in a series of small injections.
-
The heat released or absorbed upon binding is measured after each injection.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing Biological Pathways and Experimental Workflows
To further aid in the understanding of kinase inhibitor specificity and the experimental approaches used for its assessment, the following diagrams are provided.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a-review-on-synthetic-strategy-molecular-pharmacology-of-indazole-derivatives-and-their-future-perspective - Ask this paper | Bohrium [bohrium.com]
Unveiling the Therapeutic Potential of Benzyl 1-benzyl-1H-indazole-3-carboxylate Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of derivatives of Benzyl 1-benzyl-1H-indazole-3-carboxylate. While experimental data on the parent compound itself is limited, extensive research on its structural analogs has revealed significant potential in anticancer and anti-inflammatory applications. This guide summarizes key experimental findings, provides detailed methodologies for crucial assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this promising class of compounds.
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1] this compound serves as a key intermediate in the synthesis of these more complex and biologically active molecules. This guide focuses on the comparative analysis of these derivatives, providing insights into their therapeutic promise.
Comparative Anticancer Activity
Derivatives of the 1H-indazole-3-carboxylate scaffold have demonstrated notable cytotoxic activity against various human cancer cell lines. A study exploring a series of 1H-indazole-3-amine derivatives provides a clear comparison of their efficacy. The half-maximal inhibitory concentration (IC50) values from this study are presented below, offering a quantitative measure of their anticancer potential against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines.[1]
| Compound/Drug | A549 (μM) | K562 (μM) | PC-3 (μM) | Hep-G2 (μM) |
| Derivative 5a | >50 | >50 | >50 | 45.3 |
| Derivative 5b | >50 | >50 | >50 | 38.7 |
| Derivative 5c | >50 | >50 | >50 | 25.6 |
| Derivative 5d | >50 | >50 | >50 | 15.8 |
| Derivative 5e | >50 | >50 | >50 | 10.2 |
| Derivative 5f | >50 | 42.1 | >50 | 8.7 |
| Derivative 5g | >50 | 35.4 | >50 | 7.5 |
| Derivative 5h | >50 | 28.9 | >50 | 6.3 |
| Derivative 5i | >50 | 20.1 | >50 | 5.1 |
| Derivative 5j | >50 | 15.8 | >50 | 4.2 |
| Derivative 5k | >50 | 10.5 | >50 | 3.3 |
| Derivative 6o | >50 | 5.15 | >50 | >50 |
| 5-Fu (Control) | 18.2 | 25.6 | 12.4 | 10.8 |
Comparative Anti-inflammatory Activity
Indazole derivatives have also been investigated for their anti-inflammatory properties. A comparative study on indazole and its amino and nitro derivatives provides valuable insights into their ability to modulate key inflammatory pathways. The data below summarizes their in vivo efficacy in a carrageenan-induced paw edema model and their in vitro inhibitory effects on pro-inflammatory cytokines.[2]
In Vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 5h |
| Indazole | 100 | 61.03 |
| 5-Aminoindazole | 100 | 83.09 |
| 6-Nitroindazole | 100 | 75.40 |
| Diclofenac (Control) | 10 | 84.50 |
In Vitro Anti-inflammatory Activity (IC50 values)
| Compound | IL-1β Inhibition (μM) | TNF-α Inhibition (μM) |
| Indazole | 120.59 | 220.11 |
| 5-Aminoindazole | 220.46 | 230.19 |
| 6-Nitroindazole | 100.75 | >250 |
| Dexamethasone (Control) | 102.23 | 31.67 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Figure 1: Workflow for in vitro COX-2 inhibition assay.
Detailed Protocol:
The ability of test compounds to inhibit ovine COX-2 is determined using a colorimetric COX inhibitor screening assay kit.[3][4][5] The peroxidase activity of cyclooxygenase is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3] The reaction mixture contains reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), COX-2 enzyme, and heme.[4] The test compound, dissolved in a suitable solvent like DMSO, is added to the enzyme solution.[4] The reaction is initiated by adding arachidonic acid and incubated for a specific time at 37°C.[5] The reaction is then stopped, and the amount of prostaglandin F2α (PGF2α) produced is quantified by ELISA.[5] The absorbance is read using a microplate reader, and the percentage of inhibition is calculated by comparing the results with a control reaction without the inhibitor.
In Vivo Carrageenan-Induced Paw Edema
This is a standard animal model used to evaluate the acute anti-inflammatory activity of compounds.
Figure 2: Workflow for in vivo carrageenan-induced paw edema assay.
Detailed Protocol:
Paw edema is induced in the right hind paw of rats by an intraplantar injection of 100 µl of 1% carrageenan suspension in saline.[6] Test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered, typically intraperitoneally, 30 minutes before the carrageenan injection.[6] The paw volume is measured using a plethysmometer before and at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6] The degree of edema is calculated as the difference in paw volume before and after carrageenan administration.[6] The percentage of inhibition of edema is then calculated for the treated groups relative to the control group.
TNF-α and IL-6 ELISA for RAW 264.7 Cells
This in vitro assay measures the effect of compounds on the production of the pro-inflammatory cytokines TNF-α and IL-6 by macrophage cells.
Figure 3: Workflow for TNF-α and IL-6 ELISA in RAW 264.7 cells.
Detailed Protocol:
RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 10^4 cells/well and incubated for 24 hours.[7] The cells are then pre-incubated with various concentrations of the test compound for one hour before being stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[7][8] After incubation, the culture media is collected and centrifuged to obtain the supernatants.[7] The concentrations of TNF-α and IL-6 in the supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.[7][9] The absorbance is read at 450 nm using a microplate reader, and the cytokine concentrations are determined from a standard curve.[7]
Signaling Pathway
The anti-inflammatory effects of indazole derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation.
Figure 4: Simplified COX-2 inflammatory signaling pathway.
This guide provides a comparative overview of the promising anticancer and anti-inflammatory activities of this compound derivatives. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, highlighting the therapeutic potential of the indazole scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance the development of novel therapeutics.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of findings on Benzyl 1-benzyl-1H-indazole-3-carboxylate
For researchers and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of common synthetic routes to obtain the indazole scaffold, a core component of many bioactive molecules, including Benzyl 1-benzyl-1H-indazole-3-carboxylate. By presenting experimental data and detailed protocols, this document aims to offer a clear comparison of methodologies, enabling informed decisions in the laboratory.
Synthesis of the Indazole Core: A Tale of Two Strategies
The construction of the indazole ring system can be broadly approached through two main strategies: cyclization reactions and cycloaddition reactions . Each approach offers distinct advantages and is suited for different starting materials and desired substitution patterns.
Cyclization Strategies: Building the Ring from Linear Precursors
Cyclization methods involve the formation of the bicyclic indazole system from a single substituted benzene precursor. These are often multi-step processes but can be highly versatile.
One prominent cyclization route involves the use of o-haloaryl N-sulfonylhydrazones. This method, as detailed in various studies, proceeds via a copper-catalyzed intramolecular C-N bond formation.[1] A key advantage of this approach is the ready availability of the starting hydrazones.
Another effective cyclization involves the reaction of 2-aminophenones with hydroxylamine derivatives. This one-pot, metal-free method is lauded for its operational simplicity and tolerance of a wide range of functional groups.[2][3]
Below is a table summarizing the key quantitative data for these cyclization methods.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyclization of o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | DMSO | 100-120 | 12 | Good | [1] |
| Reaction of 2-aminophenones | Hydroxylamine derivatives | DMF | Room Temp | 4-6 | Very Good | [2][3] |
This protocol is adapted from the work of Wang et al.[2][3]
-
To a solution of the 2-aminophenone (1.0 mmol) in DMF (5 mL), add the hydroxylamine derivative (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indazole.
Cycloaddition Strategies: Convergent Ring Formation
Cycloaddition reactions offer a more convergent approach to the indazole core, typically involving the reaction of two different molecules. A widely used method is the [3+2] cycloaddition of diazo compounds with arynes .[2] This reaction is highly efficient and provides access to a diverse range of substituted indazoles under mild conditions.
The aryne precursor, often an o-(trimethylsilyl)aryl triflate, reacts with a diazo compound in the presence of a fluoride source like CsF or TBAF.
| Method | Reagents | Fluoride Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| [3+2] Cycloaddition of diazo compounds with arynes | o-(trimethylsilyl)aryl triflates, Diazo compounds | CsF or TBAF | Acetonitrile | Room Temp | 12-24 | Good to Excellent | [2] |
The following protocol is based on the work of Shi et al.[2]
-
To a solution of the o-(trimethylsilyl)aryl triflate (1.0 mmol) and the diazo compound (1.2 mmol) in anhydrous acetonitrile (10 mL), add CsF (1.5 mmol).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Once complete, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by flash chromatography on silica gel to yield the substituted indazole.
From Core to Carboxylate: Esterification of 1H-Indazole-3-carboxylic acid
Once the indazole core is established, the synthesis of esters like this compound requires the introduction of the carboxylate group and subsequent esterification. A common precursor is 1H-indazole-3-carboxylic acid .
The esterification of 1H-indazole-3-carboxylic acid can be achieved through standard methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst or by using coupling agents. For the specific synthesis of this compound, a two-step process is typically employed: N-benzylation of an indazole-3-carboxylate ester, or esterification of N-benzylated indazole-3-carboxylic acid.
A general procedure for the synthesis of 1H-indazole-3-carboxylic acid esters involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst like thionyl chloride or sulfuric acid.[4]
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Esterification with Thionyl Chloride | 1H-indazole-3-carboxylic acid, Methanol, SOCl₂ | Methanol | Reflux | 1.5 | 94 | [4] |
| Esterification with Sulfuric Acid | 1H-indazole-3-carboxylic acid, Methanol, H₂SO₄ | Methanol | Reflux | 16 | 93 | [4] |
This protocol describes the synthesis of methyl 1H-indazole-3-carboxylate.
-
Dissolve 1H-indazole-3-carboxylic acid (30.8 mmol) in methanol (50 mL) at 0 °C.
-
Slowly add thionyl chloride (15 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 1.5 hours.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the crude product with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.[4]
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Cyclization routes to the indazole scaffold.
Caption: [3+2] Cycloaddition approach to indazoles.
Caption: Formation of indazole-3-carboxylate esters.
Conclusion
The synthesis of the indazole scaffold, a crucial precursor for compounds like this compound, can be accomplished through various reliable methods. Cyclization reactions offer versatility, with modern metal-free approaches providing high yields under mild conditions. Cycloaddition reactions present a convergent and efficient alternative. The choice of method will ultimately depend on the availability of starting materials, desired substitution patterns, and the specific requirements of the research project. The data and protocols presented in this guide are intended to facilitate this decision-making process and contribute to the reproducibility of findings in the field of medicinal chemistry.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-indazole-3-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Comprehensive Guide
Important Note: A specific Safety Data Sheet (SDS) for Benzyl 1-benzyl-1H-indazole-3-carboxylate was not found. The following guidance is based on information for structurally related compounds such as 1-Benzyl-3-hydroxy-1H-indazole and 1H-Indazole-3-carboxylic acid.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
Chemical and Hazard Data Summary
Due to the absence of a dedicated SDS for this compound, a comprehensive quantitative data table is limited. The following table summarizes available information for the target compound and key hazard information from related molecules.
| Property | This compound | 1-Benzyl-3-hydroxy-1H-indazole (Related Compound) | 1H-Indazole-3-carboxylic acid (Related Compound) |
| CAS Number | 174180-54-2 | 2215-63-6 | 4498-67-3 |
| Molecular Formula | C22H18N2O2 | C14H12N2O | C8H6N2O2 |
| Molecular Weight | 342.39 g/mol | 224.26 g/mol | 162.15 g/mol |
| Physical Form | Solid | Off-white crystalline powder[1] | Solid |
| Known Hazards | Not specified. | Irritating to eyes, respiratory system, and skin.[1] | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] |
| Disposal Recommendation | Treat as hazardous chemical waste. | Place into a suitable disposal container and dispose of via an approved waste disposal plant.[1][3] | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated laboratory area, and all personnel must wear appropriate Personal Protective Equipment (PPE).
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Carefully sweep up any solid this compound using non-sparking tools.
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. The container should be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Handle with Care").
-
-
Contaminated Materials:
-
Any materials used in handling the compound, such as weighing paper, contaminated gloves, or absorbent pads, should also be placed in the designated solid hazardous waste container.
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing and allowing it to air dry, the empty container can be disposed of as regular laboratory glass or plastic waste, provided the label is defaced.
-
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Logistics for Handling Benzyl 1-benzyl-1H-indazole-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of novel chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical research. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised when handling the pure compound or concentrated solutions.[1] Gloves should be inspected for any signs of degradation before use and changed frequently. |
| Body | Laboratory coat | A long-sleeved, flame-resistant lab coat is essential to protect against splashes and spills.[1] |
| Respiratory | NIOSH-approved respirator | A respirator with an organic vapor cartridge is necessary when handling the powder outside of a certified fume hood or when aerosols may be generated.[3] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Fume Hood: All weighing, transferring, and reaction setup involving the solid compound or its solutions must be conducted in a certified chemical fume hood.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher before commencing work.[1][3]
2. Handling the Solid Compound:
-
Avoid Dust Inhalation: Handle the solid material carefully to avoid generating dust.
-
Weighing: Use a containment balance or weigh the compound in a fume hood.
-
Transfers: Use appropriate tools (e.g., spatulas, weighing paper) to transfer the solid.
3. Solution Preparation and Use:
-
Solvent Selection: Use the least hazardous solvent appropriate for the procedure.
-
Dissolution: Add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: Monitor reactions closely, especially for any signs of exothermic activity.
4. Post-Handling:
-
Decontamination: Clean all glassware and equipment that has come into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Diagram 1: Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
1. Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste:
-
Halogenated vs. Non-Halogenated: Segregate organic solvent waste into "halogenated" and "non-halogenated" streams.
-
Aqueous Waste: Collect aqueous waste containing the compound separately. Do not dispose of it down the drain.[5]
-
-
Sharps: Dispose of any contaminated needles or sharp objects in a designated sharps container.
2. Waste Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including solvents), and the approximate concentrations.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure containers are kept closed except when adding waste.[6]
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.[6]
-
Do Not Neutralize without Guidance: Do not attempt to neutralize or treat the chemical waste unless you have a specific, approved protocol from your EHS office.
Diagram 2: Logical Relationship for Waste Disposal
Caption: A logical flow for the proper disposal of waste containing this compound.
By adhering to these safety protocols and disposal procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 4. csub.edu [csub.edu]
- 5. gla.ac.uk [gla.ac.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
